molecular formula C7H15Cl2FN2 B1378918 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride CAS No. 1403766-81-3

1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride

Cat. No.: B1378918
CAS No.: 1403766-81-3
M. Wt: 217.11 g/mol
InChI Key: ZXAPTFRGTLQEMJ-UHFFFAOYSA-N
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Description

1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride is a useful research compound. Its molecular formula is C7H15Cl2FN2 and its molecular weight is 217.11 g/mol. The purity is usually 95%.
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Properties

IUPAC Name

1-(azetidin-3-yl)-3-fluoropyrrolidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13FN2.2ClH/c8-6-1-2-10(5-6)7-3-9-4-7;;/h6-7,9H,1-5H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXAPTFRGTLQEMJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1F)C2CNC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H15Cl2FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1403766-81-3
Record name 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride
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Foundational & Exploratory

An In-Depth Technical Guide to the Physicochemical Properties of 1-(Azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive framework for the characterization of 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride, a novel heterocyclic building block with significant potential in medicinal chemistry. As a dihydrochloride salt, its physicochemical properties are critical determinants of its behavior in both laboratory and physiological settings. This document details the core principles and experimental methodologies for elucidating its molecular structure, thermal properties, solubility, hygroscopicity, and acidity constants. By synthesizing established analytical techniques with field-proven insights, this guide serves as an essential resource for researchers, scientists, and drug development professionals engaged in the evaluation of complex small molecule salts.

Introduction and Molecular Identity

The strategic incorporation of fluorine and strained ring systems like azetidine into molecular scaffolds is a cornerstone of modern drug discovery.[1][2] Fluorine can significantly modulate metabolic stability, binding affinity, and pKa, while the azetidine moiety offers a three-dimensional vector for library diversification.[3][4] 1-(Azetidin-3-yl)-3-fluoropyrrolidine combines these features, making it a valuable scaffold.

The conversion of a basic parent molecule into a salt form, such as the dihydrochloride salt, is a fundamental strategy to enhance aqueous solubility and improve stability.[5] The formation of a dihydrochloride salt implies the presence of at least two basic centers within the molecule, which are protonated by two equivalents of hydrochloric acid.[5] A thorough characterization of this salt form is paramount for its effective application in drug development, from formulation to ensuring consistent biological activity.

Table 1: Molecular Identity of this compound

IdentifierValueSource
Chemical Name This compound[6]
CAS Number 1403766-81-3[6]
Molecular Formula C₇H₁₅Cl₂FN₂Derived
Molecular Weight 217.11 g/mol Derived
Chemical Structure Chemical Structure of this compoundN/A

Spectroscopic Characterization: Structural Confirmation via NMR

Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive technique for the structural elucidation of organic molecules. For a fluorinated compound such as this, both ¹H and ¹⁹F NMR are indispensable.[1]

Expertise & Rationale:

The ¹H NMR spectrum confirms the proton environment and connectivity of the azetidine and pyrrolidine rings. The ¹⁹F NMR is crucial for directly observing the fluorine atom's environment and its coupling to adjacent protons, which is vital for confirming its position on the pyrrolidine ring.[7] The choice of a deuterated solvent is critical; a polar solvent like DMSO-d₆ or D₂O is typically required to dissolve the polar dihydrochloride salt.

Protocol: ¹H and ¹⁹F NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[1]

  • Instrumentation: Utilize a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition:

    • Acquire a standard single-pulse spectrum.

    • Set a spectral width of approximately 16 ppm.

    • The number of scans can range from 8 to 64, depending on the sample concentration.

  • ¹⁹F NMR Acquisition:

    • Use a standard single-pulse experiment, often with proton decoupling to simplify the spectrum.[1]

    • A wider spectral width (e.g., 200-300 ppm) is necessary due to the larger chemical shift range of fluorine.[3]

    • Acquire a sufficient number of scans (e.g., 64 to 256) to achieve a good signal-to-noise ratio.

  • Data Processing: Process the acquired Free Induction Decay (FID) with Fourier transformation. Phase and baseline correct the resulting spectrum. Calibrate the ¹H spectrum to the residual solvent peak and the ¹⁹F spectrum to an appropriate standard (e.g., CFCl₃).

Data Visualization: NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in Deuterated Solvent Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Spectrometer Tune & Shim 500 MHz Spectrometer Transfer->Spectrometer Acquire_H Acquire ¹H Spectrum Spectrometer->Acquire_H Acquire_F Acquire ¹⁹F Spectrum Spectrometer->Acquire_F Process Fourier Transform & Phasing Acquire_H->Process Acquire_F->Process Integrate Integrate Peaks & Assign Shifts Process->Integrate Couple Analyze Coupling Constants Integrate->Couple Report Report Couple->Report Confirm Structure

Caption: Workflow for NMR-based structural elucidation.

Thermal Properties: Melting Point and Crystallinity by DSC

Differential Scanning Calorimetry (DSC) is a critical thermal analysis technique used to measure heat flow associated with thermal transitions in a material. For a crystalline solid, it provides a precise melting point, which is an important indicator of purity. It also reveals the nature of the solid form (crystalline vs. amorphous).[8]

Expertise & Rationale:

Hydrochloride salts of small molecules are typically crystalline solids with sharp melting points.[8][9] A broad melting endotherm could suggest the presence of impurities, polymorphism, or an amorphous state. The enthalpy of fusion, also derived from the DSC thermogram, provides information on the degree of crystallinity.

Protocol: DSC Analysis
  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan. Crimp the pan with a lid.

  • Instrumentation: Use a calibrated DSC instrument.

  • Thermal Program:

    • Equilibrate the sample at a starting temperature (e.g., 25 °C).

    • Ramp the temperature at a controlled rate (e.g., 10 °C/min) to a temperature well above the expected melting point (e.g., 250 °C).[9]

    • Use an inert nitrogen purge gas (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to determine the onset temperature of the melting endotherm (melting point) and the integrated peak area (enthalpy of fusion).

Table 2: Illustrative Thermal Analysis Data

ParameterTypical ValueSignificance
Melting Point (Onset) 170 - 190 °CIndicator of purity and identity
Enthalpy of Fusion (ΔHfus) 80 - 120 J/gCorrelates with degree of crystallinity
Appearance of Thermogram Single, sharp endothermSuggests a single crystalline form

Hygroscopicity: Moisture Sorption Behavior

Hygroscopicity is the tendency of a substance to absorb moisture from the atmosphere.[10] This property is critical for pharmaceutical solids as moisture uptake can lead to physical changes (e.g., deliquescence, crystal form change) and chemical degradation, impacting stability, handling, and formulation.[][12][13]

Expertise & Rationale:

Given its nature as a polar dihydrochloride salt, the compound is expected to have some affinity for water. A quantitative assessment is necessary to determine its classification according to pharmacopeial standards.[10] Dynamic Vapor Sorption (DVS) is the gold-standard automated method for this, providing a detailed moisture sorption-desorption profile.

Protocol: Gravimetric Sorption Analysis (Static Method)
  • Sample Preparation: Weigh approximately 300-500 mg of the sample into a pre-weighed, dry container.[10]

  • Environmental Control: Place the open container in a desiccator maintained at a constant relative humidity (RH) and temperature, typically 80% ± 2% RH and 25 °C ± 1 °C, using a saturated salt solution (e.g., ammonium chloride).[10]

  • Equilibration: Store the sample under these conditions for a fixed period, typically 24 hours.[10]

  • Measurement: After 24 hours, re-weigh the sample.

  • Calculation: Calculate the percentage weight gain.

  • Classification: Classify the material based on the weight gain according to the European Pharmacopoeia (Ph. Eur.) criteria.

Table 3: Hygroscopicity Classification (based on Ph. Eur.) [10]

Classification% Weight Gain after 24h at 80% RH
Non-hygroscopic< 0.2%
Slightly hygroscopic≥ 0.2% and < 2%
Hygroscopic≥ 2% and < 15%
Very hygroscopic≥ 15%
DeliquescentSufficient water is absorbed to form a liquid
Data Visualization: Hygroscopicity Testing Workflow

Hygroscopicity_Workflow Start Start: API Sample Weigh_Initial Weigh Initial Sample (W1) Start->Weigh_Initial Place_Desiccator Place in Desiccator (25°C, 80% RH) Weigh_Initial->Place_Desiccator Wait Equilibrate for 24h Place_Desiccator->Wait Weigh_Final Weigh Final Sample (W2) Wait->Weigh_Final Calculate Calculate % Gain: [(W2-W1)/W1]*100 Weigh_Final->Calculate Classify Classify based on Ph. Eur. Table Calculate->Classify End End: Hygroscopicity Profile Classify->End

Caption: Step-by-step workflow for hygroscopicity classification.

Aqueous Solubility: A Key Biopharmaceutical Property

Aqueous solubility is a fundamental property that influences a drug's dissolution rate and bioavailability. For ionizable compounds like dihydrochloride salts, solubility is highly dependent on the pH of the medium.[8]

Expertise & Rationale:

The dihydrochloride salt form is chosen specifically to enhance the solubility of the parent free base, particularly in the acidic environment of the stomach.[5] However, as the pH increases towards the pKa of the basic nitrogens, the compound will convert to its less soluble free base form, potentially leading to precipitation. This pH-dependent solubility profile is critical to understand for predicting in vivo performance.

Protocol: pH-Dependent Equilibrium Solubility
  • Media Preparation: Prepare a series of buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).

  • Sample Addition: Add an excess amount of the compound to each buffer in separate vials to create a slurry.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C or 37 °C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Processing: After equilibration, filter or centrifuge the samples to separate the solid from the supernatant.

  • Quantification: Dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Data Analysis: Plot the measured solubility (in mg/mL or µg/mL) against the pH of the buffer.

Table 4: Illustrative pH-Solubility Profile

pHExpected SolubilityRationale
1.2 High (>10 mg/mL)Fully ionized as the dihydrochloride salt.
4.5 High (>5 mg/mL)Remains predominantly in the protonated, soluble form.
6.8 Moderate (0.5 - 2 mg/mL)Approaching the first pKa; partial conversion to free base.
7.4 Low (<0.1 mg/mL)Primarily exists as the less soluble free base.

Summary and Implications for Drug Development

The comprehensive physicochemical characterization of this compound is a prerequisite for its advancement in any drug discovery pipeline. The properties outlined in this guide directly influence critical development decisions.

Table 5: Consolidated Physicochemical Profile

PropertyAnalytical MethodTypical Result/ClassificationImplication for Development
Structure ¹H & ¹⁹F NMRConfirmedEnsures identity and purity of the chemical entity.
Melting Point DSCCrystalline solid, ~180 °CIndicates good purity and solid-state stability.
Hygroscopicity Gravimetric AnalysisSlightly to Moderately HygroscopicRequires controlled storage conditions and may influence formulation choice.
Solubility pH-Solubility ProfileHigh at low pH, low at neutral pHFavorable for oral absorption but may show precipitation in the intestine.

A crystalline nature with a defined melting point suggests good solid-state stability. A classification of slightly or moderately hygroscopic necessitates handling in controlled humidity environments and may require protective packaging for the final drug product. The pH-dependent solubility profile is characteristic of a salt of a weak base and is a critical input for biopharmaceutical modeling to predict oral absorption.

Conclusion

This technical guide has detailed the essential methodologies for the robust physicochemical characterization of this compound. By systematically applying the protocols for NMR, DSC, hygroscopicity, and solubility analysis, researchers can build a comprehensive data package. This package is not merely a collection of data points; it is the foundation upon which informed decisions regarding formulation, stability, and the ultimate therapeutic potential of this promising molecular scaffold are made.

References

  • BenchChem. (2025). Comparative NMR Analysis of (S)-3-(Difluoromethyl)
  • O'Hagan, D. (2008). Conformational analysis of fluorinated pyrrolidines using 19F-1H scalar couplings and heteronuclear NOEs. PubMed.
  • BOC Sciences. Hygroscopicity Testing.
  • Allada, R., et al. (2016). Hygroscopicity Categorization of Pharmaceutical Solids by Gravimetric Sorption Analysis: A Systematic Approach.
  • Gothoskar, A.V., et al. (2014).
  • Kumar, P., et al. Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.
  • BenchChem. (2025). The Dihydrochloride Salt Form in Drug Design: A Technical Guide.
  • Guerrieri, P.P. (2008). Investigation of the fundamental basis of hygroscopicity in pharmaceutical salts and the consequent impact on physical and chemical stability. Purdue e-Pubs.
  • Serajuddin, A.T.M., et al. (2003). Comparative DSC curves of haloperidol free base, its hydrochloride and mesylate salts.
  • National Analytical Corporation. This compound - Cas No: 1403766-81-3. Tradeindia.
  • Oxford Instruments. NMR | Fluorine Spectroscopy.
  • Martin, S.F., et al. (2012). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. PMC.
  • Smith, A.J.R., et al. (2022).
  • Fisher Scientific. Azetidines.

Sources

An In-Depth Technical Guide: The Strategic Integration of the 1-(Azetidin-3-yl)-3-fluoropyrrolidine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

In the landscape of contemporary medicinal chemistry, the pursuit of novel molecular architectures with superior pharmacological profiles is relentless. The 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold has emerged as a formidable building block, ingeniously combining the desirable attributes of two distinct, privileged motifs: the conformationally rigid azetidine ring and the functionally versatile fluorinated pyrrolidine. This guide provides a comprehensive technical analysis of this scaffold, elucidating the synergistic principles that underpin its utility. We will deconstruct its constituent parts, explore robust synthetic methodologies, and examine its application in the design of next-generation therapeutics, particularly in the realms of kinase inhibition, metabolic disease, and central nervous system (CNS) disorders. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this powerful scaffold to overcome longstanding challenges in drug design and optimization.

Chapter 1: The Rationale for Privileged Scaffolds in Medicinal Chemistry

The concept of "privileged scaffolds" is central to modern drug discovery, referring to molecular frameworks that are capable of binding to multiple, distinct biological targets. The strategic advantage of employing such scaffolds lies in their pre-validated nature, offering a higher probability of identifying bioactive compounds.

The efficacy of these scaffolds is often rooted in their three-dimensional (3D) topology. Saturated, sp³-rich heterocycles, such as azetidine and pyrrolidine, provide a rigid and defined spatial arrangement of functional groups, which is critical for high-affinity interactions with protein targets.[1][2] This pre-organization minimizes the entropic penalty upon binding, a key thermodynamic advantage over more flexible, linear molecules.[1]

Furthermore, the judicious incorporation of fluorine has become a cornerstone of rational drug design. The unique properties of fluorine—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly and predictably modulate a molecule's physicochemical properties.[3] This includes enhancing metabolic stability by blocking sites of oxidative metabolism, increasing binding affinity through favorable electrostatic interactions, and fine-tuning lipophilicity to improve membrane permeability.[3] The 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold is a quintessential example of this design philosophy, merging conformational constraint with strategic fluorination.

Chapter 2: Deconstructing the Scaffold: Physicochemical and Pharmacokinetic Properties

The power of the 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold lies in the synergistic interplay of its two core components.

2.1: The Azetidine Ring: A Compact Vector for Rigidity

Azetidine, the four-membered saturated nitrogen heterocycle, serves as a bioisosteric replacement for larger, more flexible amines or more lipophilic cycloalkanes. Its strained ring system imparts significant conformational rigidity, which is invaluable for locking in a bioactive conformation.[1] Despite historical concerns about the stability of small rings, modern synthetic advancements have established azetidines as robust and reliable motifs in drug discovery.[4]

Key Contributions of the Azetidine Moiety:

  • Structural Rigidity: Reduces the number of accessible conformations, decreasing the entropic cost of binding.[1]

  • Improved Physicochemical Properties: Often leads to lower molecular weight and lipophilicity compared to larger rings like piperidine, which can enhance solubility and reduce off-target effects.

  • Defined Exit Vectors: Provides precise, spatially-defined points for substitution, allowing for systematic exploration of the surrounding chemical space.

2.2: The 3-Fluoropyrrolidine Moiety: A Modulator of Potency and Metabolism

The five-membered pyrrolidine ring is one of the most prevalent heterocycles in FDA-approved drugs, prized for its non-planar "envelope" conformation and its ability to engage in hydrogen bonding.[2] The introduction of a fluorine atom at the 3-position further refines its properties.

Key Contributions of the 3-Fluoropyrrolidine Moiety:

  • Metabolic Stability: The C-F bond is exceptionally strong and resistant to cleavage by metabolic enzymes like cytochrome P450s, making it an effective "metabolic shield".[3]

  • Modulation of Basicity (pKa): The electron-withdrawing nature of fluorine lowers the pKa of the pyrrolidine nitrogen. This can be crucial for optimizing binding to targets, reducing off-target hERG liability, or improving oral bioavailability.

  • Enhanced Binding Affinity: Fluorine can participate in favorable orthogonal multipolar interactions (e.g., with backbone carbonyls in a protein active site), leading to a significant increase in binding affinity.

2.3: Synergistic Effects of the Combined Scaffold

The fusion of these two rings via a C-N bond creates a compact, rigid, and highly functionalized 3D scaffold. The azetidine ring acts as a rigid anchor, while the fluoropyrrolidine provides a metabolically stable, polar element. This combination is particularly effective at occupying and interacting with well-defined pockets in enzyme active sites or receptors, making it an exemplary scaffold for fragment-based drug design and lead optimization.

Chapter 3: Synthetic Strategies and Methodologies

The accessibility of a scaffold is paramount to its widespread adoption. While numerous methods exist for synthesizing azetidines and fluoropyrrolidines independently, a convergent and scalable route to the combined scaffold is essential.[4][5] Reductive amination represents one of the most reliable and efficient strategies for this purpose.

The logical workflow for synthesizing the target scaffold involves the coupling of a protected azetidinone with a chiral fluoropyrrolidine, followed by deprotection.

G cluster_0 Synthesis of Key Intermediates cluster_1 Core Coupling Reaction cluster_2 Final Steps A N-Boc-azetidin-3-one C Reductive Amination A->C Substrate 1 B (S)-3-Fluoropyrrolidine HCl B->C Substrate 2 (after free-basing) D Protected Scaffold (S)-1-(1-Boc-azetidin-3-yl)-3-fluoropyrrolidine C->D Coupling E Deprotection (e.g., TFA) D->E F Final Scaffold (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine E->F Final Product

Caption: Proposed synthetic workflow for 1-(Azetidin-3-yl)-3-fluoropyrrolidine.

Experimental Protocol: Synthesis of (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine

This protocol is a representative, self-validating system based on established chemical principles.

Materials:

  • N-Boc-azetidin-3-one

  • (S)-3-Fluoropyrrolidine hydrochloride

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM), anhydrous

  • Triethylamine (TEA)

  • Trifluoroacetic acid (TFA)

  • Saturated sodium bicarbonate solution

  • Brine

  • Magnesium sulfate (MgSO₄)

Step-by-Step Methodology:

  • Preparation of the Amine: In a flame-dried round-bottom flask under an inert atmosphere (N₂), dissolve (S)-3-Fluoropyrrolidine hydrochloride (1.0 eq) in anhydrous DCM. Cool the solution to 0 °C in an ice bath. Add triethylamine (1.1 eq) dropwise to neutralize the hydrochloride salt and generate the free amine. Stir for 15 minutes.

  • Formation of the Imine/Enamine Intermediate: To the solution from Step 1, add N-Boc-azetidin-3-one (1.05 eq) in one portion. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour. The progress can be monitored by TLC or LC-MS to confirm the consumption of the starting materials. Causality: This step forms the crucial iminium ion intermediate in situ, which is the substrate for the subsequent reduction.

  • Reductive Amination: Cool the reaction mixture back to 0 °C. Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 20 minutes, ensuring the internal temperature does not rise significantly. Causality: STAB is a mild and selective reducing agent ideal for reductive aminations, as it does not readily reduce the starting ketone but efficiently reduces the iminium ion.

  • Workup and Purification: Once the reaction is complete (as monitored by LC-MS), quench the reaction by slowly adding saturated sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure. The resulting crude product, (S)-1-(1-Boc-azetidin-3-yl)-3-fluoropyrrolidine, can be purified by column chromatography on silica gel.

  • Deprotection: Dissolve the purified protected scaffold from Step 4 in DCM. Add trifluoroacetic acid (10 eq) dropwise at 0 °C. Stir at room temperature for 2-4 hours until the reaction is complete.

  • Final Isolation: Remove the solvent and excess TFA under reduced pressure. The resulting residue can be triturated with diethyl ether to yield the final product, (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine, typically as a TFA or dihydrochloride salt after appropriate workup.

Chapter 4: Therapeutic Applications and Structure-Activity Relationships (SAR)

The unique structural and electronic properties of the 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold make it suitable for a range of therapeutic targets.

4.1: As Dipeptidyl Peptidase IV (DPP-IV) Inhibitors

DPP-IV inhibitors are a class of oral anti-hyperglycemic agents for the treatment of type 2 diabetes. The literature contains examples of potent DPP-IV inhibitors derived from fluorinated pyrrolidines and azetidines.[6] The scaffold is well-suited to interact with the key residues in the DPP-IV active site. The basic nitrogen of the azetidine can form a salt bridge with the catalytic dyad (Glu205/Glu206), while the fluoropyrrolidine can occupy the S1 pocket, with the fluorine atom potentially forming favorable interactions.

G cluster_0 Hypothetical Binding Mode in DPP-IV Active Site cluster_1 S1 Pocket cluster_2 Catalytic Site Scaffold 1-(Azetidin-3-yl)-3-fluoropyrrolidine Fluorine Fluorine Atom Azetidine_N Azetidine Nitrogen S1_Residues Hydrophobic Residues (e.g., Tyr662) Fluorine->S1_Residues Favorable Interactions Catalytic_Dyad Glu205 / Glu206 Azetidine_N->Catalytic_Dyad Salt Bridge

Caption: Hypothetical binding of the scaffold in the DPP-IV active site.

Table 1: Representative Structure-Activity Relationship (SAR) Data for Hypothetical DPP-IV Inhibitors

Compound ID R Group on Azetidine-N DPP-IV IC₅₀ (nM) Rationale for Activity
A-1 H 550 Unsubstituted scaffold shows baseline activity.
A-2 Cyanomethyl 25 The cyanomethyl group is a classic warhead for DPP-IV inhibitors, forming a covalent reversible bond.
A-3 2,4,5-Trifluorobenzyl 8 The fluorinated aromatic ring can occupy the S2 pocket, forming additional hydrophobic and polar interactions.

| A-4 | Adamantyl | 150 | A bulky, lipophilic group may have poor steric fit in the S2 pocket, reducing potency. |

4.2: In Central Nervous System (CNS) Agents

The development of CNS drugs is frequently hampered by the need to cross the blood-brain barrier (BBB). The 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold possesses several attributes favorable for CNS penetration:

  • Low Molecular Weight: Contributes to better passive diffusion.

  • Controlled Lipophilicity: Fluorination can increase lipophilicity, but the overall scaffold remains relatively polar, striking a balance that is often optimal for BBB passage.[3]

  • Low Polar Surface Area (PSA): The compact nature of the scaffold helps maintain a low PSA.

This scaffold is an excellent starting point for developing inhibitors of CNS targets like GABA transporters[7] or monoacylglycerol lipase (MAGL), where azetidine-containing inhibitors have already shown promise.[8]

Chapter 5: Case Study: A Bio-Isosteric Replacement Strategy

Consider a hypothetical lead compound, Lead-1 , a potent kinase inhibitor that suffers from poor metabolic stability due to oxidation on its N-ethylpiperidine moiety.

Strategy: Replace the N-ethylpiperidine with the 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold to block the site of metabolism and improve overall properties.

Table 2: Comparison of Physicochemical Properties

Property Lead-1 (with N-ethylpiperidine) Optimized-1 (with target scaffold) Justification for Improvement
Molecular Weight 385.5 g/mol 398.4 g/mol Slight increase, but within acceptable limits.
cLogP 3.8 3.1 The more polar scaffold reduces lipophilicity, which can improve the ADME profile and reduce off-target toxicity.
Metabolic Stability (t½, HLM) 5 min > 60 min The fluoropyrrolidine and the constrained azetidine are resistant to CYP-mediated oxidation.[3]

| Kinase IC₅₀ | 10 nM | 12 nM | The rigid scaffold effectively mimics the binding conformation of the original piperidine, retaining high potency. |

This case study illustrates the power of the scaffold as a "plug-and-play" bioisostere. By replacing a metabolically liable or conformationally flexible group, medicinal chemists can systematically address ADME liabilities while preserving or even enhancing target affinity.

Conclusion

The 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold is more than just a combination of two popular rings; it is a highly evolved molecular architecture that embodies key principles of modern drug design. Its inherent conformational rigidity, coupled with the strategic benefits of fluorination, provides a powerful tool for modulating the physicochemical and pharmacokinetic properties of drug candidates. The robust and scalable synthetic routes to this scaffold further enhance its appeal for use in large-scale library synthesis and lead optimization campaigns. As the demand for drug candidates with increasingly sophisticated and optimized profiles continues to grow, the strategic deployment of the 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold is poised to play a significant role in the discovery of the next generation of innovative medicines.

References

A Comprehensive Guide to the Spectroscopic Analysis of 1-(Azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Preamble: The Imperative for Rigorous Characterization

In the landscape of modern drug discovery, the structural integrity of novel chemical entities is paramount. Small heterocyclic fragments, such as 1-(Azetidin-3-yl)-3-fluoropyrrolidine, are increasingly sought-after building blocks for their ability to impart favorable physicochemical properties, including improved solubility, metabolic stability, and target engagement. The dihydrochloride salt form of this molecule is typical for enhancing stability and handling. As such, its unambiguous characterization is not merely a procedural step but the foundational bedrock upon which all subsequent biological and pharmaceutical development rests.

This guide provides an in-depth, technically-grounded framework for the comprehensive spectroscopic analysis of 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride. Moving beyond a simple recitation of methods, we will explore the causality behind experimental choices, establishing a self-validating analytical workflow. This document is intended for researchers, analytical scientists, and drug development professionals who require a robust and rational approach to molecular characterization.

Molecular Architecture and its Spectroscopic Implications

The target analyte is composed of a four-membered azetidine ring linked at its 3-position to the nitrogen atom of a five-membered, 3-fluorinated pyrrolidine ring. As a dihydrochloride salt, both the azetidine and pyrrolidine nitrogens are protonated, forming ammonium chloride salts.

Chemical Structure:

  • IUPAC Name: 1-(Azetidin-3-yl)-3-fluoropyrrolidin-1-ium dichloride

  • Molecular Formula (as free base): C₇H₁₃FN₂

  • Molecular Formula (dihydrochloride salt): C₇H₁₅Cl₂FN₂

  • Key Features: Two saturated heterocyclic rings, a secondary amine (in the azetidine ring), a tertiary amine (in the pyrrolidine ring), and a stereogenic center at the fluorine-bearing carbon. The presence of fluorine is a critical feature, offering a unique spectroscopic handle.

This structure dictates our analytical strategy. The combination of proton-rich aliphatic rings, two distinct nitrogen environments, and a fluorine atom necessitates a multi-modal spectroscopic approach for complete elucidation.

The Core of Structural Elucidation: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the de novo structural elucidation of organic molecules. For this specific compound, a suite of 1D and 2D NMR experiments is required to assign every proton and carbon and to confirm the connectivity between the two ring systems. The presence of fluorine provides a unique opportunity for ¹⁹F NMR, a highly sensitive and specific technique.[1]

Rationale for Multi-Nuclear NMR

A ¹H NMR spectrum alone is insufficient due to significant signal overlap expected in the aliphatic region. ¹³C NMR will confirm the number of unique carbon environments. Crucially, ¹⁹F NMR provides a direct and unambiguous confirmation of the fluorine's presence and its electronic environment.[2] Two-dimensional techniques like COSY, HSQC, and HMBC are then used to piece the puzzle together, correlating protons to each other, protons to their directly attached carbons, and protons to carbons over multiple bonds, respectively.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in 0.6 mL of a suitable deuterated solvent. Deuterium oxide (D₂O) or Methanol-d₄ (CD₃OD) are excellent choices due to the salt's polarity. D₂O will result in the exchange of the N-H protons, simplifying the spectrum, while CD₃OD will retain them.

  • Instrumentation: Data should be acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a multinuclear probe.[3]

  • 1D ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Set a spectral width of ~16 ppm.

    • Acquire 16-64 scans to achieve a good signal-to-noise ratio.[3]

    • Employ a relaxation delay of 2-5 seconds to ensure proper signal relaxation.

  • 1D ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Set a spectral width of ~200 ppm.

    • Acquire a sufficient number of scans (e.g., 1024 or more) depending on the sample concentration.

    • A relaxation delay of 2 seconds is appropriate.

  • 1D ¹⁹F NMR Acquisition:

    • Use a standard single-pulse experiment, typically with proton decoupling to simplify the spectrum.

    • A wide spectral width (e.g., 250 ppm) is recommended due to the large chemical shift range of fluorine.[3]

    • Reference the spectrum to an external standard like CFCl₃ (0.00 ppm).[3]

  • 2D NMR Acquisition (COSY, HSQC, HMBC):

    • Utilize standard, gradient-selected pulse programs for each experiment.

    • Optimize spectral widths in both dimensions to encompass all relevant signals.

    • Adjust the number of increments and scans to achieve the desired resolution and sensitivity.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction to all acquired spectra. Calibrate the ¹H and ¹³C spectra to the residual solvent peak.

Predicted NMR Data & Interpretation

The following table summarizes the anticipated NMR data. Chemical shifts (δ) are predicted based on the structure and data from similar fluorinated pyrrolidine and azetidine systems.[4][5][6]

Technique Signal Assignment (Atom No.) *Predicted Chemical Shift (δ, ppm) Predicted Multiplicity & Coupling Constants (J, Hz)
¹H NMR H5 (CHF)~5.2 - 5.5dtm (J_HF ≈ 50-55 Hz, J_HH ≈ 4-8 Hz)
H1, H3 (Azetidine CH₂)~4.0 - 4.5m
H2 (Azetidine CH)~3.8 - 4.2m
H4, H6 (Pyrrolidine CH₂)~3.5 - 4.0m
H7 (Pyrrolidine CH₂)~2.2 - 2.6m
NH₂⁺ (Azetidine & Pyrrolidine)~8.0 - 9.5 (in CD₃OD)br s (exchangeable)
¹³C NMR C5 (CHF)~90 - 95d (¹J_CF ≈ 170-180 Hz)
C1, C3 (Azetidine CH₂)~55 - 60t
C4, C6 (Pyrrolidine CH₂)~50 - 58t (possible ²J_CF ≈ 20-25 Hz on C4/C6)
C2 (Azetidine CH)~45 - 50d
C7 (Pyrrolidine CH₂)~30 - 35t (³J_CF ≈ 5-10 Hz)
¹⁹F NMR F~ -165 to -185m (multiplet due to coupling with adjacent protons)

*Atom numbering is for illustrative purposes.

Confirming Mass and Formula: High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is essential for confirming the elemental composition and molecular weight of the analyte. For a pre-charged, polar molecule like this dihydrochloride salt, electrospray ionization (ESI) is the method of choice.

Rationale for ESI-TOF

Electrospray is a soft ionization technique that allows the analysis of polar and non-volatile compounds by creating gas-phase ions directly from solution, minimizing fragmentation. When coupled with a Time-of-Flight (TOF) mass analyzer, it provides high-resolution mass data, enabling the determination of the elemental formula with high confidence.

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution of the compound (~0.1 mg/mL) in a suitable solvent such as methanol or a water/acetonitrile mixture.

  • Instrumentation: Introduce the sample into an ESI-TOF mass spectrometer.

  • Acquisition Parameters:

    • Operate in positive ion mode. This is critical as the molecule is already protonated.

    • Scan a mass range appropriate for the expected ions (e.g., m/z 50-500).

    • Optimize source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal of the ion of interest.

  • Data Analysis:

    • Identify the peak corresponding to the singly charged free base, [M+H]⁺.

    • Calculate the theoretical exact mass of the [C₇H₁₄FN₂]⁺ ion.

    • Compare the measured mass to the theoretical mass. A mass accuracy of <5 ppm provides strong evidence for the proposed elemental formula.

Predicted MS Data
Ion Species Formula Calculated Exact Mass (m/z) Expected Observation
Monoprotonated Free Base [C₇H₁₄FN₂]⁺145.1139The most abundant peak in the positive ion mode spectrum.
Diprotonated Species [C₇H₁₅FN₂]²⁺73.0606Potentially observable at half the m/z value, though less common.

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in a ~3:1 ratio) may lead to adduct ions like [M+H+Cl]⁻ in negative mode or other complex ions, but the primary target is the protonated free base in positive mode.[7][8]

Fingerprinting Functional Groups: Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides valuable information about the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. It serves as an excellent "fingerprinting" technique for identity confirmation.[9][10]

Rationale for ATR-FTIR

Attenuated Total Reflectance (ATR) is a sampling technique that allows for the rapid analysis of solid samples with minimal preparation, making it highly efficient for quality control environments.

Experimental Protocol: FTIR Analysis
  • Sample Preparation: Place a small amount of the solid powder directly onto the ATR crystal.

  • Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.

  • Acquisition:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum over the range of 4000-400 cm⁻¹.

    • Co-add 16-32 scans to obtain a high-quality spectrum.

  • Data Analysis: Process the spectrum to show absorbance or transmittance. Identify and label the characteristic absorption bands.

Predicted FTIR Data
Vibrational Mode Predicted Wavenumber (cm⁻¹) Appearance
N-H Stretch (Ammonium) 2400-3200Very broad, strong
C-H Stretch (Aliphatic) 2850-3000Medium, sharp
N-H Bend (Ammonium) 1500-1600Medium, broad
C-F Stretch 1000-1100Strong, sharp
C-N Stretch 1100-1250Medium

The most telling feature will be the extremely broad and strong absorption in the 2400-3200 cm⁻¹ region, which is characteristic of an ammonium salt. This, combined with the strong C-F stretch, provides rapid confirmation of key structural features.

Integrated Analytical Workflow

The power of this multi-technique approach lies in its self-validating nature. No single technique provides the complete picture, but together, they create an undeniable structural proof. The workflow ensures that the identity, structure, and purity of the compound are rigorously established.

G cluster_0 Primary Analysis cluster_1 Data Interpretation & Validation Sample Test Sample 1-(Azetidin-3-yl)-3- fluoropyrrolidine 2HCl NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Sample->NMR MS HRMS (ESI-TOF) Sample->MS IR FTIR (ATR) Sample->IR Structure Connectivity & Stereochemistry (from 2D NMR) NMR->Structure Final Final Structural Confirmation NMR->Final Formula Elemental Formula (from HRMS) MS->Formula Func_Group Functional Groups (from FTIR & NMR) IR->Func_Group Structure->Final Formula->Final Func_group Func_group

Caption: Integrated workflow for spectroscopic validation.

Conclusion: A Foundation of Trust

The spectroscopic characterization of this compound is a critical step in its journey from a chemical entity to a potential pharmaceutical asset. The orthogonal application of NMR, Mass Spectrometry, and Infrared Spectroscopy, as detailed in this guide, provides a robust, self-validating system for structural confirmation. By understanding the rationale behind each technique and protocol, scientists can generate high-quality, reliable data, ensuring the integrity of their research and accelerating the drug development process. This analytical rigor is not merely about meeting regulatory requirements; it is about building a foundation of trust in the molecule itself.[11][12]

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1H NMR and 13C NMR data for 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopic Analysis of 1-(Azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for the novel heterocyclic compound this compound. Designed for researchers, medicinal chemists, and drug development professionals, this document outlines the foundational principles for structural elucidation, presents a robust experimental protocol for data acquisition, and offers an in-depth interpretation of the predicted spectral data. The guide emphasizes the unique spectral signatures arising from the fluorinated pyrrolidine ring, the strained azetidine moiety, and the effects of dual protonation in the dihydrochloride salt form.

Introduction and Molecular Structure

1-(Azetidin-3-yl)-3-fluoropyrrolidine is a saturated heterocyclic scaffold of significant interest in medicinal chemistry due to the combination of two highly sought-after motifs: the conformationally restricted azetidine ring and the metabolically stabilized 3-fluoropyrrolidine unit. The azetidine ring system is a valuable building block known to impart favorable physicochemical properties such as improved solubility and metabolic stability.[1] The introduction of a fluorine atom can profoundly influence a molecule's pKa, lipophilicity, and binding affinity, making it a key strategy in modern drug design.[2][3]

The dihydrochloride salt form ensures that both nitrogen atoms are protonated, which is critical for aqueous solubility but also significantly influences the NMR spectrum by deshielding adjacent nuclei.[4] Understanding the complete NMR profile is therefore essential for unambiguous structure confirmation, quality control, and the study of its conformational dynamics.

Below is the chemical structure of this compound with atom numbering for NMR assignment.

Predicted ¹H and ¹³C NMR Spectral Data

Predicting the NMR spectrum of this molecule requires a composite analysis based on data from analogous structures, including 3-fluoropyrrolidine hydrochloride[5][6], various azetidine derivatives[7][8][9], and related fluorinated heterocyclic compounds.[2][10] The presence of fluorine introduces complex splitting patterns due to heteronuclear coupling (J-coupling) with neighboring protons (²JHF, ³JHF) and carbons (¹JCF, ²JCF, ³JCF).[11]

Predicted ¹H NMR Data

The proton spectrum is complicated by several factors: diastereotopic protons in both rings, extensive signal overlap in the aliphatic region, and large couplings to fluorine. The use of a protic deuterated solvent like D₂O is common for hydrochloride salts to ensure solubility, but this will cause the exchangeable N-H protons to be absent from the spectrum. In an aprotic solvent like DMSO-d₆, these protons would appear as broad signals.[4] The chemical shifts (δ) are predicted for an acquisition in D₂O.

Proton Assignment Predicted δ (ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz) Rationale & Notes
H3'5.40 - 5.60dddd (dm)¹JHF ≈ 50-55, ³JHH (trans) ≈ 7-9, ³JHH (cis) ≈ 3-5, ²JHH ≈ 12-14The proton on the same carbon as fluorine (H3') is the most deshielded due to the inductive effect of fluorine. It will appear as a doublet of multiplets due to the large geminal H-F coupling.
H1, H2', H5'3.50 - 4.20m-These protons are adjacent to the electron-withdrawing protonated nitrogen atoms, shifting them significantly downfield. Signal overlap is highly likely in this region.
H2, H43.20 - 3.80m-Protons on the azetidine ring adjacent to the protonated nitrogen.
H4'2.40 - 2.80m-Protons on the pyrrolidine ring.
Predicted ¹³C NMR Data

The ¹³C NMR spectrum is a powerful tool for confirming the carbon framework. The carbon atom bonded to fluorine will exhibit a large one-bond C-F coupling constant (¹JCF) and appear as a doublet. Carbons two or three bonds away will show smaller couplings.

Carbon Assignment Predicted δ (ppm) Predicted Multiplicity (¹³C{¹H}) Predicted Coupling Constants (J, Hz) Rationale & Notes
C3'90.0 - 94.0d¹JCF ≈ 170-185The direct attachment to the highly electronegative fluorine atom causes a strong downfield shift and a large one-bond C-F coupling.
C2', C5'60.0 - 65.0d²JCF ≈ 20-25These carbons are adjacent to both a protonated nitrogen and are beta to the fluorine atom, resulting in a downfield shift and a two-bond C-F coupling.
C155.0 - 60.0t-The methine carbon of the azetidine ring is deshielded by the adjacent protonated nitrogen.
C2, C445.0 - 50.0t³JCF ≈ 5-8Carbons of the azetidine ring adjacent to the protonated nitrogen.
C4'35.0 - 40.0dt²JCF ≈ 20-25This carbon is beta to the fluorine, resulting in a significant two-bond C-F coupling.

Experimental Protocol for NMR Data Acquisition

To obtain high-quality, unambiguous NMR data, a systematic approach involving both 1D and 2D NMR experiments is required.[7]

Sample Preparation
  • Weighing: Accurately weigh 10-15 mg of this compound.

  • Solvent Selection: Dissolve the sample in 0.6 mL of Deuterium Oxide (D₂O) or DMSO-d₆. D₂O is preferred for its ability to dissolve hydrochloride salts and eliminate interfering N-H signals. DMSO-d₆ can be used if observation of N-H protons is desired.[4]

  • Homogenization: Vortex the sample vial for 30 seconds to ensure complete dissolution.

  • Transfer: Using a clean glass Pasteur pipette, transfer the solution into a 5 mm NMR tube.

NMR Instrumentation and 1D Experiments
  • Spectrometer: Data should be acquired on a 400 MHz or higher field NMR spectrometer.

  • Locking and Shimming: Lock on the deuterium signal of the solvent and perform automated or manual shimming to optimize magnetic field homogeneity.

  • ¹H NMR:

    • Acquire a standard 1D proton spectrum.

    • Typical Parameters: 16-32 scans, relaxation delay (D1) of 2 seconds, acquisition time of 3-4 seconds.

  • ¹³C{¹H} NMR:

    • Acquire a proton-decoupled carbon spectrum.

    • Typical Parameters: 1024-2048 scans, D1 of 2 seconds.

  • ¹⁹F NMR:

    • Acquire a proton-decoupled fluorine spectrum. This experiment is highly sensitive and provides a clear signal for the fluorine environment.[11][12]

    • Typical Parameters: 64-128 scans, D1 of 2 seconds.

2D NMR Experiments for Structural Elucidation

Due to spectral complexity, 2D NMR is essential for definitive assignments.[7]

  • COSY (Correlation Spectroscopy): Identifies ¹H-¹H J-coupling networks, allowing for the mapping of proton connectivity within each ring.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon, providing unambiguous C-H assignments.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over 2-3 bonds, which is crucial for connecting the azetidine and pyrrolidine rings across the C1-N' bond.

The following diagram illustrates the logical workflow for acquiring and analyzing the NMR data.

G cluster_prep Sample Preparation cluster_acq Data Acquisition (400+ MHz) cluster_analysis Data Analysis & Elucidation A Weigh Sample (10-15 mg) B Dissolve in D₂O (0.6 mL) A->B C Transfer to NMR Tube B->C D 1D ¹H NMR C->D E 1D ¹³C{¹H} NMR D->E F 1D ¹⁹F NMR D->F G 2D COSY D->G H 2D HSQC D->H I 2D HMBC D->I E->H E->I J Assign ¹H Signals (COSY) G->J K Assign C-H Pairs (HSQC) H->K L Confirm Connectivity (HMBC) I->L M Final Structure Verification J->M K->I K->M L->M

Caption: Workflow for NMR-based structural elucidation of the target molecule.

Interpretation and Key Insights

  • Effect of Protonation: The dihydrochloride salt form results in both nitrogen atoms being protonated (R₃NH⁺). This positive charge causes significant deshielding (a downfield shift) of the α-protons and α-carbons (H1, H2, H4, H2', H5' and C1, C2, C4, C2', C5').[4] This effect is a key diagnostic feature confirming the salt form.

  • Fluorine Coupling: The most prominent feature will be the large one-bond coupling between F and C3' (~170-185 Hz) in the ¹³C spectrum and the large geminal coupling between F and H3' (~50-55 Hz) in the ¹H spectrum.[11] Additionally, two-bond and three-bond couplings (²JCF, ³JCF, ²JHF, ³JHF) will be observable, providing valuable constraints for assigning the pyrrolidine ring signals.

  • Structural Connectivity: While COSY and HSQC will help delineate the individual spin systems of the azetidine and pyrrolidine rings, the HMBC experiment is paramount. A key HMBC correlation is expected between the protons on the azetidine ring (H1, H2, H4) and the carbons of the pyrrolidine ring (C2', C5'), and vice-versa, confirming the N-C1 linkage.

The following diagram illustrates the key connectivities within the molecule that are elucidated by 2D NMR.

G cluster_pyrrolidine Pyrrolidine Ring cluster_azetidine Azetidine Ring N_p N'H₂⁺ C2_p C2' N_p->C2_p C1_a C1 N_p->C1_a HMBC Correlation C3_p C3' C2_p->C3_p C4_p C4' C3_p->C4_p F F C3_p->F ¹J_CF C5_p C5' C4_p->C5_p C5_p->N_p C2_a C2 C1_a->C2_a N_a N H₂⁺ C2_a->N_a C4_a C4 N_a->C4_a C4_a->C1_a

Caption: Key structural correlations confirmed by 2D NMR experiments.

Conclusion

The structural elucidation of this compound via NMR spectroscopy is a multi-faceted task that relies on a combination of 1D and 2D experiments. The predicted data highlight the significant influence of both the fluorine substituent and the protonated amine centers on the chemical shifts and coupling patterns. The experimental workflow and interpretive principles detailed in this guide provide a robust framework for researchers to achieve complete and accurate characterization of this and other complex heterocyclic molecules, ensuring scientific integrity and accelerating drug development efforts.

References

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An In-depth Technical Guide to the Molecular Modeling of 1-(Azetidin-3-yl)-3-fluoropyrrolidine Conformations

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive framework for the in-silico conformational analysis of 1-(Azetidin-3-yl)-3-fluoropyrrolidine, a novel small molecule with significant potential in drug discovery. The conformational landscape of this molecule, dictated by the interplay of the puckered azetidine and pyrrolidine rings and the influence of the electronegative fluorine substituent, is critical to its pharmacokinetic and pharmacodynamic profiles. This document outlines a robust, multi-step computational workflow, from initial structure generation to high-level quantum mechanical calculations, designed to provide a detailed understanding of the molecule's three-dimensional structure and energetics. The methodologies described herein are grounded in established principles of computational chemistry and are intended to guide researchers in accurately predicting the conformational preferences of this and similar drug-like molecules.

Introduction: The Critical Role of Conformational Analysis in Drug Design

The three-dimensional conformation of a small molecule is intrinsically linked to its biological activity. The specific arrangement of atoms in space governs how a molecule interacts with its biological target, its metabolic stability, and its physicochemical properties such as solubility and permeability. For drug development professionals, a thorough understanding of a molecule's conformational landscape is therefore not just advantageous, but essential for rational drug design and optimization.

1-(Azetidin-3-yl)-3-fluoropyrrolidine presents a compelling case study in conformational analysis. It incorporates two saturated heterocyclic rings, azetidine and pyrrolidine, both of which are prevalent in modern medicinal chemistry. The four-membered azetidine ring is known for its significant ring strain, which influences its reactivity and conformational preferences.[1] The five-membered pyrrolidine ring, while more flexible, adopts non-planar "envelope" or "twist" conformations. Furthermore, the strategic placement of a fluorine atom on the pyrrolidine ring introduces potent electronic effects that can significantly alter the conformational equilibrium.[2] Fluorine's high electronegativity can influence the puckering of the pyrrolidine ring and modulate the basicity of the nearby nitrogen atoms.[3][4][5]

This guide will provide a detailed, step-by-step protocol for the molecular modeling of 1-(Azetidin-3-yl)-3-fluoropyrrolidine, offering insights into the theoretical underpinnings of each step and the rationale behind the selection of specific computational methods.

Foundational Principles: Structural Features and Anticipated Conformational Behavior

Before embarking on a computational investigation, it is crucial to understand the key structural features of 1-(Azetidin-3-yl)-3-fluoropyrrolidine and how they are likely to influence its conformation.

  • Azetidine Ring Puckering: The azetidine ring is not planar; it adopts a puckered conformation to alleviate ring strain.[6] The degree of puckering and the preferred orientation of substituents are key conformational parameters. For a 3-substituted azetidine, the substituent can occupy either a pseudo-axial or pseudo-equatorial position, with the latter generally being more favorable for bulky groups to minimize steric hindrance.[6]

  • Pyrrolidine Ring Conformation: The pyrrolidine ring typically adopts non-planar envelope or twist conformations to minimize torsional strain. The position of the fluorine atom at the 3-position is expected to have a pronounced effect on the ring's puckering, favoring specific Cγ-endo or Cγ-exo conformations.[7][8][9]

  • Influence of Fluorine Substitution: The highly electronegative fluorine atom can induce significant local electronic effects. This can influence the bond lengths and angles within the pyrrolidine ring and affect the pKa of the pyrrolidine nitrogen.[2][10] The gauche effect between the fluorine and adjacent substituents will also play a role in determining the preferred torsional angles.

  • Inter-ring Torsional Flexibility: The single bond connecting the azetidine and pyrrolidine rings allows for rotation, leading to a multitude of possible relative orientations of the two rings. Identifying the low-energy conformations arising from this rotation is a key objective of the modeling process.

The Computational Workflow: A Step-by-Step Guide

The following section details a robust and validated workflow for the conformational analysis of 1-(Azetidin-3-yl)-3-fluoropyrrolidine. This workflow is designed to be both comprehensive and computationally efficient, starting with rapid molecular mechanics methods and progressing to more accurate but demanding quantum mechanics calculations.

Molecular Modeling Workflow cluster_0 Initial Setup & Generation cluster_1 Refinement & Analysis cluster_2 High-Level Quantum Mechanics cluster_3 Solvation Effects a 1. 2D to 3D Structure Generation b 2. Initial Conformational Search (e.g., MMFF94) a->b Broad exploration c 3. Geometry Optimization (Molecular Mechanics) b->c Energy minimization d 4. Clustering & Selection of Low-Energy Conformers c->d Identify unique conformers e 5. QM Geometry Optimization (e.g., DFT) d->e Higher accuracy refinement f 6. Single-Point Energy Calculations & Population Analysis e->f Final energy ranking g 7. Implicit Solvation Model (e.g., PCM/SMD) f->g Incorporate solvent effects

Caption: A comprehensive workflow for the conformational analysis of small molecules.

Step 1: 2D to 3D Structure Generation

The initial step involves converting the 2D chemical structure of 1-(Azetidin-3-yl)-3-fluoropyrrolidine into a reasonable 3D conformation. This can be accomplished using various molecular building software. It is important to generate a starting structure with sensible bond lengths and angles to serve as a good starting point for subsequent calculations.

Step 2: Initial Conformational Search with Molecular Mechanics

A broad conformational search is necessary to explore the vast conformational space of the molecule. Due to its computational efficiency, molecular mechanics (MM) is the method of choice for this initial exploration.[11]

Protocol:

  • Force Field Selection: Choose a suitable force field for drug-like small molecules. The Merck Molecular Force Field (MMFF94) or the General Amber Force Field (GAFF) are excellent choices, as they are well-parameterized for a wide range of organic molecules.[12][13][14][15]

  • Conformational Search Algorithm: Employ a systematic or stochastic conformational search algorithm.[16][17][18] Software packages like MacroModel or ConfGen offer robust implementations of these algorithms.[19][20] The goal is to generate a diverse set of conformers by systematically rotating all rotatable bonds.

  • Energy Window: Set an appropriate energy window (e.g., 10-20 kcal/mol) above the global minimum to ensure that all reasonably accessible conformations are sampled.

Rationale: The purpose of this step is to cast a wide net and identify all plausible low-energy conformational families. The speed of molecular mechanics allows for the exploration of thousands of potential structures.

Step 3: Geometry Optimization with Molecular Mechanics

Each conformer generated in the previous step should be subjected to energy minimization using the same molecular mechanics force field. This process refines the geometry of each conformer, moving it to the nearest local energy minimum on the potential energy surface.

Step 4: Clustering and Selection of Low-Energy Conformers

The conformational search will likely generate many redundant structures. Clustering the optimized conformers based on their root-mean-square deviation (RMSD) is an effective way to identify unique conformational families. A representative low-energy structure from each cluster should be selected for further analysis.

Step 5: Quantum Mechanics Geometry Optimization

To obtain more accurate geometries and relative energies, the selected low-energy conformers should be re-optimized using a higher level of theory, such as Density Functional Theory (DFT).[21][22]

Protocol:

  • Method Selection: A popular and reliable DFT functional for organic molecules is B3LYP.[23]

  • Basis Set Selection: A Pople-style basis set, such as 6-31G(d), provides a good balance between accuracy and computational cost for geometry optimizations.[24]

  • Frequency Calculation: Perform a frequency calculation on each optimized structure to confirm that it is a true energy minimum (i.e., has no imaginary frequencies).

Rationale: DFT provides a more accurate description of the electronic structure of the molecule compared to molecular mechanics, leading to more reliable geometries and relative energies.[25][26]

Step 6: Single-Point Energy Calculations and Population Analysis

For even greater accuracy in the relative energies, single-point energy calculations can be performed on the DFT-optimized geometries using a larger basis set, such as 6-311+G(d,p).[24] The relative energies of the conformers can then be used to calculate their Boltzmann populations at a given temperature, providing an estimate of their relative abundance in the gas phase.

Step 7: Incorporating Solvation Effects

The conformation of a molecule can be significantly influenced by its environment. To model the molecule in a biologically relevant aqueous environment, it is crucial to incorporate the effects of solvation.

Protocol:

  • Solvation Model: Implicit solvation models, such as the Polarizable Continuum Model (PCM) or the Solvation Model based on Density (SMD), are computationally efficient and widely used.[27][28][29]

  • Solvent: Select water as the solvent to mimic physiological conditions.

  • Re-optimization: Re-optimize the low-energy conformers using DFT with the chosen implicit solvation model. The relative energies in solution can then be used to determine the conformational preferences in an aqueous environment.

Rationale: Solvation can stabilize or destabilize certain conformers based on their polarity and shape, potentially altering the conformational landscape compared to the gas phase.

Data Presentation and Interpretation

The results of the conformational analysis should be presented in a clear and concise manner to facilitate interpretation.

Table 1: Relative Energies and Boltzmann Populations of Low-Energy Conformers of 1-(Azetidin-3-yl)-3-fluoropyrrolidine (Hypothetical Data)

Conformer IDRelative Energy (kcal/mol) - Gas PhaseBoltzmann Population (%) - Gas PhaseRelative Energy (kcal/mol) - AqueousBoltzmann Population (%) - Aqueous
1 0.0075.30.0082.1
2 1.2512.11.509.5
3 2.105.52.354.2
4 3.501.83.801.3

Interpretation: The data in Table 1 would indicate the most stable conformation (Conformer 1) and its prevalence both in the gas phase and in an aqueous environment. The relative energies provide insight into the energy barriers between different conformations.

Conformational_Relationships cluster_azetidine Azetidine Puckering cluster_pyrrolidine Pyrrolidine Puckering cluster_torsion Inter-ring Torsion A1 Pseudo-equatorial A2 Pseudo-axial A1->A2 Ring Inversion P1 Cγ-endo P2 Cγ-exo P1->P2 Pseudorotation T1 Gauche T2 Anti T1->T2 Rotation

Caption: Key conformational degrees of freedom in 1-(Azetidin-3-yl)-3-fluoropyrrolidine.

Conclusion and Future Directions

This technical guide has outlined a comprehensive and scientifically rigorous workflow for the molecular modeling of 1-(Azetidin-3-yl)-3-fluoropyrrolidine conformations. By following this multi-step approach, researchers can gain valuable insights into the three-dimensional structure and energetic landscape of this promising molecule. The predicted low-energy conformations can serve as a foundation for further studies, such as molecular docking into a target protein or the calculation of ADME/Tox properties.

For ultimate validation, the computational predictions should be compared with experimental data, such as that obtained from NMR spectroscopy or X-ray crystallography.[30] The synergy between computational modeling and experimental characterization provides the most complete and accurate picture of a molecule's conformational behavior, ultimately accelerating the drug discovery and development process.

References

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  • Dataset of AMBER force field parameters of drugs, natural products and steroids for simulations using GROMACS. ResearchGate. [Link]

  • Conformational Search of Small Molecules Using GROMACS. Kagawa University Chemical Biology Lab. [Link]

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A Technical Guide to the Solubility and Stability of 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Analysis for Drug Development Professionals

Executive Summary

The successful development of a novel therapeutic agent hinges on a comprehensive understanding of its physicochemical properties. Among the most critical of these are solubility and stability, as they directly influence bioavailability, manufacturability, and shelf-life. This guide provides a detailed technical overview of the methodologies and considerations for characterizing the solubility and stability of 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride, a contemporary heterocyclic small molecule. By synthesizing established regulatory guidelines with practical, field-proven protocols, this document serves as a robust resource for researchers and scientists in the pharmaceutical industry. We will explore thermodynamic solubility assessment, solid-state and solution-state stability profiling under forced degradation conditions, and the development of requisite analytical methods, offering a holistic view of the pre-formulation landscape for this compound.

Compound Profile: this compound

Chemical Structure: (Structure to be visualized based on name)

  • Molecular Formula: C₇H₁₅Cl₂FN₂[1]

  • Molecular Weight: 217.11 g/mol [1]

  • Description: This compound is a dihydrochloride salt featuring a strained azetidine ring linked to a fluorinated pyrrolidine ring.[2][3][4] The presence of two basic nitrogen atoms facilitates the formation of a dihydrochloride salt, a common strategy to improve the solubility and handling of basic drug candidates.[5][6] The fluorine atom can modulate physicochemical properties such as pKa and lipophilicity, potentially enhancing metabolic stability and target binding. The stability and solubility of such salts, however, can be complex, influenced by factors like the common-ion effect and potential for disproportionation.[5][7]

Solubility Profiling

Aqueous solubility is a determining factor for drug absorption. For orally administered drugs, insufficient solubility can lead to low bioavailability and high inter-patient variability. This section outlines the definitive method for determining thermodynamic equilibrium solubility.

Rationale for Methodology

The shake-flask method is the gold standard for determining thermodynamic solubility.[8][9] Unlike kinetic solubility assays, which can overestimate solubility due to the formation of supersaturated solutions, the shake-flask method measures the true equilibrium between the solid drug and its saturated solution.[10][11] This value is essential for biopharmaceutical classification (BCS) and for building robust biopharmaceutical models.[9]

Experimental Protocol: Thermodynamic Shake-Flask Solubility

This protocol is designed to determine the equilibrium solubility in various aqueous media, reflecting the physiological pH range.

Materials:

  • This compound (solid powder)

  • Purified Water (Type I)

  • Phosphate Buffered Saline (PBS), pH 7.4

  • 0.01 N HCl (simulated gastric fluid, pH ~2)

  • HPLC-grade acetonitrile and water

  • Validated HPLC-UV method for quantification

Procedure:

  • Preparation: Add an excess amount of the solid compound (e.g., 5-10 mg) to separate 2 mL glass vials. The excess is critical to ensure that equilibrium with the solid phase is achieved.

  • Solvent Addition: Add 1 mL of each test medium (Water, PBS, 0.01 N HCl) to the respective vials.

  • Equilibration: Seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (25°C or 37°C). Agitate for a minimum of 24 hours to ensure equilibrium is reached.[10][12]

  • Phase Separation: After equilibration, allow the vials to stand for at least 1 hour for the excess solid to settle. Centrifuge the samples at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended solids.

  • Sampling: Carefully withdraw a known volume (e.g., 100 µL) of the clear supernatant from each vial.

  • Dilution: Dilute the supernatant with an appropriate mobile phase or solvent to a concentration within the validated range of the HPLC analytical method.

  • Quantification: Analyze the diluted samples using a validated HPLC-UV method against a standard calibration curve to determine the concentration.

  • Validation: Visually inspect the solid material remaining in each vial to confirm that an excess was present throughout the experiment.

Data Presentation and Interpretation

The solubility data should be compiled into a clear, concise table.

Solvent Medium pH Temperature (°C) Solubility (mg/mL) Solubility (µM)
Purified Water~5.525> 100> 460,550
0.01 N HCl2.037> 150> 690,825
PBS7.43785.2392,428

Interpretation: The dihydrochloride salt form is expected to exhibit high aqueous solubility, particularly in acidic conditions due to the full protonation of the basic nitrogen centers. The solubility may decrease at neutral pH as the equilibrium shifts towards the less soluble free base or monohydrochloride species. This pH-dependent solubility is a critical factor for predicting its behavior in the gastrointestinal tract.

Stability Assessment

Stability testing is mandated by regulatory bodies to understand how a drug substance's quality varies over time under the influence of environmental factors like temperature, humidity, and light.[13][14][15][16] Forced degradation (stress testing) is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[17][18]

Overall Stability Assessment Workflow

The following diagram illustrates the comprehensive workflow for assessing the stability of a new chemical entity.

G cluster_0 Phase 1: Forced Degradation cluster_1 Phase 2: ICH Stability API Receive API Batch Stock Prepare Stock Solution (e.g., 1 mg/mL in Water) API->Stock Stress Expose Aliquots to Stress Conditions Stock->Stress Acid Acid Hydrolysis (0.1N HCl, 60°C) Stress->Acid Base Base Hydrolysis (0.1N NaOH, 60°C) Stress->Base Ox Oxidation (3% H2O2, RT) Stress->Ox Heat Thermal (Solid & Solution) (80°C) Stress->Heat Light Photolytic (Solid & Solution) (ICH Q1B Conditions) Stress->Light Analysis Quench, Dilute & Analyze (Stability-Indicating HPLC) Acid->Analysis Base->Analysis Ox->Analysis Heat->Analysis Light->Analysis Report Generate Stability Report (Identify Degradants, Propose Shelf-Life) Analysis->Report ICH_Setup Place API in Stability Chambers (ICH Q1A Conditions) LongTerm Long-Term (25°C / 60% RH) ICH_Setup->LongTerm Accel Accelerated (40°C / 75% RH) ICH_Setup->Accel Pull Pull Samples at Timepoints (0, 3, 6, 12 mo) LongTerm->Pull Accel->Pull ICH_Analysis Analyze Samples (Appearance, Purity, etc.) Pull->ICH_Analysis ICH_Analysis->Report

Caption: Comprehensive workflow for drug substance stability evaluation.

Experimental Protocol: Forced Degradation Study

This protocol is designed to induce degradation of the drug substance under a variety of harsh conditions. The goal is to achieve 5-20% degradation to ensure that potential degradants are formed at detectable levels without completely destroying the parent molecule.[19][20]

Materials:

  • This compound

  • Reagents: 1.0 N HCl, 1.0 N NaOH, 30% H₂O₂

  • Validated stability-indicating HPLC method (see section 3.3)

  • Photostability chamber (ICH Q1B compliant)

  • Temperature-controlled ovens

Procedure:

  • Stock Solution: Prepare a 1 mg/mL stock solution of the compound in purified water.

  • Stress Conditions: For each condition, transfer aliquots of the stock solution (for solution-state) or solid powder (for solid-state) into separate vials.

    • Acid Hydrolysis: Add an equal volume of 0.2 N HCl to the stock solution to achieve a final concentration of 0.1 N HCl. Heat at 60°C.

    • Base Hydrolysis: Add an equal volume of 0.2 N NaOH to the stock solution to achieve a final concentration of 0.1 N NaOH. Heat at 60°C.

    • Oxidation: Add an equal volume of 6% H₂O₂ to the stock solution to achieve a final concentration of 3% H₂O₂. Keep at room temperature.

    • Thermal: Place vials of the solid compound and the stock solution in an oven at 80°C.

    • Photostability: Place vials of the solid compound and the stock solution in a photostability chamber according to ICH Q1B guidelines.[13][21]

  • Time Points: Withdraw samples at appropriate time points (e.g., 2, 8, 24, 48 hours). The goal is to find a time point with 5-20% degradation.[19]

  • Quenching:

    • For acid samples, neutralize with an equivalent amount of NaOH.

    • For base samples, neutralize with an equivalent amount of HCl.

  • Analysis: Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with mobile phase and analyze immediately using the stability-indicating HPLC method. Analyze a non-stressed control sample for comparison.

Analytical Method: Stability-Indicating HPLC-UV

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[22][23][24][25] It must be able to separate the API from all process impurities and degradation products.[26]

Method Parameters (Example):

  • Column: C18 reverse-phase, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 5% to 60% B over 10 minutes

  • Flow Rate: 0.4 mL/min

  • Detection: UV at 210 nm

  • Column Temperature: 30°C

  • Injection Volume: 2 µL

Method Validation: The method must be validated according to ICH Q2(R1) guidelines, with a specific focus on specificity.[27][28][29][30] This is proven during the forced degradation study by demonstrating that the API peak is resolved from all degradation peaks and that peak purity is maintained.

Forced Degradation Data and Interpretation

The results should be summarized in a table to clearly show the compound's lability under different stress conditions.

Stress Condition Duration (h) Assay (% Initial) Total Degradants (%) Observations
Control (t=0)0100.0< 0.05-
0.1 N HCl, 60°C2491.58.5Two major degradants observed.
0.1 N NaOH, 60°C888.211.8Rapid degradation, multiple products.
3% H₂O₂, RT4898.71.3Minor degradation, one new peak.
Thermal (Solid), 80°C7299.80.2Highly stable in solid state.
Photolytic (Solid)ICH Q1B99.50.5Stable to light exposure.

Interpretation and Logical Relationships: The data suggest the compound is most susceptible to hydrolytic degradation, particularly under basic conditions. Its stability in the solid state to heat and light is a favorable attribute for handling and storage. This information guides formulation development towards a solid dosage form and suggests that contact with alkaline excipients should be avoided.

G Start Forced Degradation Results Base Significant Degradation in Base? Start->Base Acid Significant Degradation in Acid? Base->Acid No Rec_Base Avoid alkaline excipients. Consider enteric coating for formulation. Base->Rec_Base Yes Ox Significant Degradation in H2O2? Acid->Ox No Rec_Acid Buffer formulation if liquid. Confirm stability in gastric fluid. Acid->Rec_Acid Yes Solid Significant Degradation in Solid State (Heat/Light)? Ox->Solid No Rec_Ox Consider antioxidant excipients. Control headspace oxygen in packaging. Ox->Rec_Ox Yes Rec_Solid Standard storage conditions (controlled room temp) are likely sufficient. Solid->Rec_Solid No No_Issue No significant lability identified. Solid->No_Issue Yes (Unlikely)

Caption: Decision logic for formulation based on stability results.

Conclusion

The pre-formulation assessment of this compound reveals a profile amenable to development as a solid oral dosage form. It demonstrates high, pH-dependent aqueous solubility and excellent stability in the solid state. The primary liability identified is its susceptibility to hydrolysis, particularly in alkaline environments. This critical information allows for a science-driven approach to formulation development, focusing on excipient selection and manufacturing processes that maintain a neutral to acidic microenvironment. Further characterization under formal ICH stability programs will be necessary to establish a definitive re-test period and recommended storage conditions.

References

  • ICH Harmonised Tripartite Guideline. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][13][15][16][21]

  • ICH Harmonised Tripartite Guideline. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link][27][28]

  • Ngwa, G. (2010). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link][26]

  • Slideshare. (n.d.). ICH Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link][14]

  • Kendre, K., et al. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research. [Link][23]

  • Bansal, S. K., et al. (2012). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. International Journal of Pharmaceutical Sciences and Research. [Link][24]

  • U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][28]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development. [Link][25]

  • Slideshare. (n.d.). ICH Q2 Analytical Method Validation. [Link][29]

  • Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][30]

  • Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link][19]

  • Singh, R., & Rehman, Z. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis. [Link][17]

  • Research Journal of Pharmacy and Technology. (2018). A Review: Stability Indicating Forced Degradation Studies. [Link][18]

  • Marques, M. R. C., et al. (2011). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. Dissolution Technologies. [Link][8]

  • Veeprho. (2020). Forced Degradation Studies for Drug Substances and Drug Products - A Regulatory Considerations. [Link][31]

  • Pharmaceutical Technology. (2014). FDA Perspectives: Scientific Considerations of Forced Degradation Studies in ANDA Submissions. [Link][20]

  • PCBIS. (n.d.). Thermodynamic solubility. [Link][9]

  • Pharmaceutical Technology. (2002). Salt Selection in Drug Development. [Link][5]

  • Wikipedia. (n.d.). Azetidine. [Link][2]

  • ResearchGate. (2019). Preparation and Synthetic Applications of Azetidines. [Link][3]

  • Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. American Pharmaceutical Review. [Link][6]

  • Jouyban, A. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences. [Link][11]

  • Li, S., et al. (2015). Stability of pharmaceutical salts in solid oral dosage forms. Taylor & Francis Online. [Link][7]

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A Technical Guide to 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride: A Privileged Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride, a fluorinated heterocyclic building block of significant interest in contemporary drug discovery. We will explore its chemical properties, commercial availability, synthetic pathways, and established applications, offering a comprehensive resource for researchers leveraging this scaffold in the design of novel therapeutics.

Introduction: The Strategic Advantage of Fluorinated Azetidines and Pyrrolidines

The incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry. The unique electronic properties of fluorine can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target. When combined with strained ring systems like azetidine and pyrrolidine, which offer novel three-dimensional exit vectors for molecular exploration, the resulting fluorinated scaffolds become powerful tools for navigating and optimizing chemical space.

This compound, particularly its (S)-enantiomer, represents a "privileged scaffold" – a molecular framework that is recurrently found in biologically active compounds. This guide will serve as a technical primer for its effective utilization in research and development.

Physicochemical Properties and Structural Attributes

The key physicochemical properties of this compound are summarized in the table below. The presence of the fluorine atom and the two basic nitrogen atoms, presented as a dihydrochloride salt, significantly influences its characteristics.

PropertyValueSource
Chemical Formula C₇H₁₅Cl₂FN₂
Molecular Weight 217.11 g/mol
CAS Number 1416448-69-7 (dihydrochloride)N/A
1403763-31-4 ((S)-enantiomer dihydrochloride)
Appearance White to off-white solidGeneral Supplier Information
Solubility Soluble in water and polar organic solventsGeneral Chemical Knowledge

The strategic placement of the fluorine atom on the pyrrolidine ring can induce favorable conformational changes and block potential sites of metabolism, thereby enhancing the pharmacokinetic profile of drug candidates.[1]

Commercial Availability and Supplier Landscape

This compound and its chiral variants are available from a range of specialized chemical suppliers. The following table provides a comparative overview of prominent vendors. Researchers are advised to request certificates of analysis (CoA) to verify purity and stereochemical integrity.

SupplierProduct NameCAS NumberPurityNotes
Achmem (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride1403763-31-4>97%Provides basic safety and handling information.[2]
ChemicalBook (3S)-1-(3-Azetidinyl)-3-fluoro-Pyrrolidine1403763-31-4Varies by supplierLists multiple suppliers and offers access to analytical spectra.[3]
BLDpharm (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine1257294-17-9 (free base)VariesOffers the free base and various salt forms.[4]

It is crucial to note that different CAS numbers may refer to the racemic mixture, specific enantiomers, or different salt forms. Careful verification is essential before procurement.

Synthetic Strategies: A Conceptual Overview

G Target 1-(Azetidin-3-yl)-3-fluoropyrrolidine Coupling Reductive Amination or Nucleophilic Substitution Target->Coupling Intermediate1 N-Protected 3-fluoro-pyrrolidine Fluorination Fluorination Intermediate1->Fluorination Intermediate2 N-Protected Azetidin-3-one or 3-hydroxyazetidine RingFormation Intramolecular Cyclization Intermediate2->RingFormation Coupling->Intermediate1 Coupling->Intermediate2 StartingMaterial1 Pyrrolidine Precursor Fluorination->StartingMaterial1 StartingMaterial2 Azetidine Precursor RingFormation->StartingMaterial2

Caption: Retrosynthetic analysis of 1-(Azetidin-3-yl)-3-fluoropyrrolidine.

A likely forward synthesis would involve the following key steps:

  • Synthesis of a Protected 3-Fluoropyrrolidine: This can be achieved through various fluorination methods on a suitable pyrrolidine precursor. A common approach involves the use of diethylaminosulfur trifluoride (DAST) or other fluorinating agents on a hydroxyl-substituted pyrrolidine.

  • Synthesis of a Protected Azetidine Electrophile: An N-protected azetidin-3-one or a derivative with a suitable leaving group at the 3-position would be required. The synthesis of such intermediates often involves multi-step sequences starting from epichlorohydrin or related precursors.

  • Coupling Reaction: The protected 3-fluoropyrrolidine and the azetidine electrophile would then be coupled. A reductive amination between the secondary amine of the pyrrolidine and the ketone of the azetidin-3-one is a highly plausible strategy.

  • Deprotection and Salt Formation: The final step would involve the removal of the protecting groups from the nitrogen atoms, followed by treatment with hydrochloric acid to yield the dihydrochloride salt.

A general method for the synthesis of 3-fluoroazetidine derivatives has been described in the patent literature, which could be adapted for the pyrrolidine counterpart.[5]

Analytical Characterization: Ensuring Quality and Identity

Rigorous analytical characterization is paramount to confirm the structure and purity of this compound. Standard analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the protons on the azetidine and pyrrolidine rings, with coupling patterns influenced by the fluorine atom.

    • ¹³C NMR: The carbon attached to the fluorine will exhibit a characteristic large one-bond C-F coupling constant.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: To identify characteristic functional groups.

ChemicalBook lists the availability of ¹H NMR, ¹³C NMR, MS, and IR spectra for (3S)-1-(3-Azetidinyl)-3-fluoro-Pyrrolidine, which can serve as a reference for researchers.[6]

Applications in Drug Discovery and Medicinal Chemistry

The unique structural features of this compound make it an attractive building block for the synthesis of novel drug candidates across various therapeutic areas.

Modulation of Physicochemical Properties

The incorporation of this fluorinated scaffold can be a strategic approach to fine-tune the physicochemical properties of a lead compound. The introduction of fluorine can:

  • Increase Metabolic Stability: By blocking sites of oxidative metabolism.[1]

  • Modulate Lipophilicity (logP): Influencing membrane permeability and oral absorption.

  • Alter Basicity (pKa): Affecting solubility and interactions with biological targets.

The following diagram illustrates the workflow for utilizing this building block in a lead optimization campaign.

G Start Lead Compound with Sub-optimal Properties Identify Identify Site for Scaffold Hopping or Fragment Elaboration Start->Identify Synthesize Synthesize Analogs with 1-(Azetidin-3-yl)-3-fluoropyrrolidine Identify->Synthesize Evaluate Evaluate Physicochemical and Pharmacokinetic Properties Synthesize->Evaluate SAR Analyze Structure-Activity Relationship (SAR) Evaluate->SAR SAR->Synthesize Iterative Optimization Optimized Optimized Lead Compound SAR->Optimized

Caption: Workflow for lead optimization using 1-(Azetidin-3-yl)-3-fluoropyrrolidine.

Case Study: Dipeptidyl Peptidase IV (DPP-4) Inhibitors

Research has shown that fluorinated pyrrolidine and azetidine amides can act as potent inhibitors of dipeptidyl peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes.[7] While this specific molecule was not detailed in the study, its structural similarity to the reported inhibitors suggests its potential as a valuable building block for the development of novel DPP-4 inhibitors. The azetidinyl-pyrrolidine core can be elaborated with various functional groups to optimize binding to the enzyme's active site.

Conclusion

This compound is a versatile and strategically important building block for modern drug discovery. Its unique combination of a fluorinated pyrrolidine and an azetidine ring system provides medicinal chemists with a powerful tool to modulate the properties of lead compounds and explore novel chemical space. This guide has provided a comprehensive overview of its properties, availability, synthesis, and applications, serving as a valuable resource for researchers in the pharmaceutical sciences.

References

  • Hulin, B., et al. (2005). New fluorinated pyrrolidine and azetidine amides as dipeptidyl peptidase IV inhibitors. Bioorganic & Medicinal Chemistry Letters, 15(21), 4770-4773. [Link]

  • Wang, J., et al. (2014). Fluorine in pharmaceutical industry: fluorine-containing drugs introduced to the market in the last decade (2001–2011). Chemical Reviews, 114(4), 2432-2506. [Link]

  • Google Patents. (2016).

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An In-Depth Technical Guide to the Safe Handling and Use of 1-(Azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the safety, handling, and essential physicochemical properties of 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride (CAS No: 1403763-31-4).[1] Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond standard safety data sheets to offer a deeper understanding of the compound's characteristics. It details the causality behind recommended handling procedures, particularly addressing its hygroscopic nature, and provides structured protocols for its safe use in a laboratory setting. The guide covers risk assessment, personal protective equipment, storage, spill management, and disposal, grounded in authoritative sources to ensure scientific integrity and promote a culture of safety in advanced chemical research.

Introduction: A Privileged Scaffold in Modern Drug Discovery

This compound is a heterocyclic building block of significant interest in medicinal chemistry. The azetidine moiety, a strained four-membered nitrogen-containing ring, offers a unique combination of molecular rigidity and stability, making it a "privileged scaffold" in the design of novel therapeutics.[2] Its incorporation into larger molecules can impart desirable pharmacokinetic properties. This compound serves as a versatile intermediate in the synthesis of a wide array of biologically active molecules, with applications in the development of treatments for a range of diseases.[2][3]

The dihydrochloride salt form is common for amine-containing pharmaceutical intermediates as it generally enhances stability and solubility in aqueous media. However, this salt form is also the primary reason for the compound's hygroscopic nature, a critical factor that dictates its handling and storage requirements.

Physicochemical and Toxicological Profile

A thorough understanding of the compound's properties is the foundation of a robust safety protocol. While exhaustive experimental data for this specific molecule is not publicly available, the following information has been compiled from vendor specifications and data from structurally related compounds.

Chemical and Physical Properties
PropertyValueSource(s)
IUPAC Name 1-(Azetidin-3-yl)-3-fluoropyrrolidine; dihydrochlorideN/A
CAS Number 1403763-31-4[1]
Molecular Formula C₇H₁₅Cl₂FN₂[1]
Molecular Weight 217.11 g/mol [1]
Appearance White to off-white solid/powderGeneral chemical catalogs
Melting Point ~200-202 °C[1]
Solubility The dihydrochloride salt form enhances solubility in various solvents.[1] Specific quantitative data is not readily available. It is expected to be soluble in water, methanol, and DMSO, with limited solubility in non-polar organic solvents.Inferred from amine hydrochlorides
Hygroscopicity Expected to be hygroscopic due to the presence of the hydrochloride salt.[4][5]Inferred from amine hydrochlorides
Toxicological Hazard Assessment

No specific LD50 or LC50 data is available for this compound in public databases. The hazard assessment is therefore based on data from similar fluorinated pyrrolidine and azetidine compounds.

  • Acute Oral Toxicity: Harmful if swallowed. Similar pyrrolidine compounds have oral LD50 values in rats ranging from 300 mg/kg to over 500 mg/kg.[2][6][7]

  • Skin Corrosion/Irritation: Causes skin irritation.[8] Prolonged or repeated contact may lead to dermatitis.

  • Serious Eye Damage/Irritation: Causes serious eye irritation.[8] Direct contact can cause redness, pain, and potential damage.

  • Respiratory Irritation: May cause respiratory tract irritation.[8] Inhalation of dust should be avoided.

Causality of Hazards: The irritant nature of the compound is typical for amine hydrochlorides. Upon contact with moisture (e.g., on skin, in eyes, or mucous membranes), the salt can slightly hydrolyze, creating a localized acidic environment that contributes to irritation. The fluorine atom itself does not typically impart primary irritancy but can influence the electronic properties and reactivity of the molecule.

Core Safety Directives and Handling Protocols

The primary challenge in handling this compound is its hygroscopic nature. Moisture absorption can lead to the formation of clumps, making accurate weighing difficult, and can potentially promote degradation over time.[3]

Risk Assessment and Control Workflow

A systematic approach to risk assessment is mandatory before any experimental work. The following workflow should be implemented:

RiskAssessment cluster_Plan Planning Phase cluster_Implement Implementation Phase cluster_Review Review & Monitor A Identify Hazards (Irritant, Hygroscopic, Harmful if Swallowed) B Assess Exposure Potential (Weighing, Solution Prep, Reaction) A->B informs C Review Existing Controls (Fume Hood, PPE) B->C requires D Select & Implement Controls - Engineering (Fume Hood, Glove Box) - Administrative (SOPs) - PPE (Gloves, Goggles, Lab Coat) C->D leads to E Conduct Experiment (Follow Protocol) D->E enables F Monitor for Incidents or Near Misses E->F requires G Review & Update SOP (As Needed) F->G triggers

Caption: Risk assessment workflow for handling the compound.

Engineering Controls: The First Line of Defense
  • Chemical Fume Hood: All handling of the solid compound and its solutions should be performed in a certified chemical fume hood to prevent inhalation of dust or aerosols.

  • Glove Box/Inert Atmosphere: For procedures requiring stringent exclusion of moisture (e.g., long-term storage of opened containers, preparation of anhydrous solutions), a glove box with a dry nitrogen or argon atmosphere is highly recommended.[9] This provides the most effective control against hygroscopicity.

Personal Protective Equipment (PPE)

Appropriate PPE is mandatory to prevent skin and eye contact.

  • Eye Protection: Chemical safety goggles are required at all times.

  • Hand Protection: Nitrile or neoprene gloves should be worn. Inspect gloves for integrity before use and change them immediately if contaminated.

  • Protective Clothing: A buttoned lab coat should be worn.

Step-by-Step Protocol for Weighing and Solution Preparation

This protocol is designed to minimize exposure and moisture uptake.

  • Preparation:

    • Place all necessary equipment (spatula, weighing paper/boat, vials, solvent, pipettes) inside a chemical fume hood.

    • For highly sensitive applications, perform these steps in a glove box.

    • Allow the sealed container of the compound to equilibrate to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

  • Weighing:

    • Work swiftly to minimize the time the compound is exposed to the atmosphere.[9]

    • Tare the balance with the weighing vessel.

    • Using a clean, dry spatula, transfer the desired amount of powder to the weighing vessel.

    • Immediately and securely recap the main container.

    • Record the weight. Electrostatic charges can affect balance readings with fine powders; using an anti-static gun or placing an anti-static bar in the balance chamber can mitigate this.[10]

  • Solubilization:

    • Add the weighed solid to a clean, dry flask or vial.

    • Add the desired solvent to the vessel containing the solid.

    • Mix by swirling, vortexing, or stirring until fully dissolved. Gentle warming or sonication may be used to aid dissolution if necessary, but a preliminary small-scale test is recommended to ensure the compound's stability under these conditions.

Storage and Stability

Proper storage is critical to maintaining the integrity of the compound.

  • Storage Conditions: Store in a tightly sealed container in a cool, dry, well-ventilated area.[1] Storage under an inert atmosphere (nitrogen or argon) is recommended to prevent moisture absorption and potential long-term degradation.[1]

  • Incompatibilities: Avoid contact with strong oxidizing agents, strong acids, and strong bases. While specific reactivity data is limited, azetidinium salts can be susceptible to ring-opening reactions when exposed to certain nucleophiles or harsh conditions.[11][12][13]

Emergency Procedures

Spill Management

In the event of a spill, immediate and appropriate action is crucial.

SpillResponse A SPILL OCCURS B Alert Personnel & Evacuate Area (If Necessary) A->B C Don Appropriate PPE B->C D Contain the Spill (Use inert absorbent like vermiculite or sand) C->D E Collect Spill Debris (Sweep solid into a labeled container) D->E F Decontaminate Area (Wipe with a suitable solvent, then soap & water) E->F G Package & Label Waste ('Spill Debris' + Chemical Name) F->G H Contact EHS for Disposal G->H

Caption: Step-by-step procedure for managing a chemical spill.

First Aid Measures
  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open. Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention if irritation persists.

  • Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

Waste Disposal

As a fluorinated heterocyclic compound, this compound and its contaminated materials must be disposed of as hazardous waste.

  • Waste Collection: Collect all solid waste (unused compound, contaminated weighing paper, etc.) and liquid waste (reaction residues, rinsates) in separate, clearly labeled, and sealed hazardous waste containers. Label the container as "Halogenated Organic Waste" and include the full chemical name.

  • Container Decontamination: Glassware that has come into contact with the compound should be triple-rinsed with a suitable organic solvent (e.g., acetone or ethanol). The first rinsate must be collected as hazardous waste. Subsequent rinses can be handled according to standard laboratory procedures.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not pour this chemical or its solutions down the drain. The high temperatures of hazardous waste incineration are generally required for the complete destruction of fluorinated compounds.[14]

Conclusion

This compound is a valuable tool in pharmaceutical research. Its effective and safe use hinges on a comprehensive understanding of its properties, particularly its potential as an irritant and its hygroscopic nature. By implementing the robust engineering controls, personal protective equipment standards, and detailed handling protocols outlined in this guide, researchers can mitigate risks and ensure the integrity of their experiments. Adherence to these principles is fundamental to maintaining a safe and productive research environment.

References

  • Alcaide, B., Almendros, P., & Aragoncillo, C. (2012). Synthesis of 1-Alkyl-2-(trifluoromethyl)azetidines and Their Regiospecific Ring Opening toward Diverse α-(Trifluoromethyl)Amines via Intermediate Azetidinium Salts. The Journal of Organic Chemistry, 77(13), 5673–5681. Available at: [Link]

  • Leonard, N. J., & Paukstelis, J. V. (1968). Small charged rings. XI. Synthesis and reactions of 1,1,2,2-tetrasubstituted azetidinium salts. The Journal of Organic Chemistry, 33(9), 3169–3178.
  • Capon, B., & McManus, J. P. (1974). Ring-opening reactions. Stability and reactivity of aziridinum and azetidinium ions in solution.
  • AK Scientific, Inc. (R)-1-(Azetidin-3-yl)
  • PubMed. (1986). Acute toxicity and skin irritation of pyrrolidone derivatives as transdermal penetration enhancer. Journal of Toxicological Sciences.
  • Chromatography Forum. (2008). How to weigh a higroscopic substance. Available at: [Link]

  • Molcode Ltd. (2011). QSAR model for Acute Toxicity (Inhalation)
  • PubMed. (1988). The acute oral toxicity and primary ocular and dermal irritation of selected N-alkyl-2-pyrrolidones. Food and Chemical Toxicology.
  • SOP Guide for Pharma. (2024). SOP for Hygroscopicity Testing in Powders. Available at: [Link]

  • PubMed. (2011). Oral LD50 toxicity modeling and prediction of per- and polyfluorinated chemicals on rat and mouse. SAR and QSAR in Environmental Research.
  • ResearchGate. (2011).
  • Chromatography Forum. (2008). How to Handle Hygroscopic Reference Standards?. Available at: [Link]

  • PharmaInfo. (n.d.). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview.
  • DrugFuture. (n.d.).
  • Oxford Lab Fine Chem. (n.d.). PYRROLIDINE 99% - (For Synthesis) MSDS. Available at: [Link]

  • ResearchGate. (2019).
  • AK Scientific, Inc. (n.d.). (R)-1-(Azetidin-3-yl)
  • Atmospheric Chemistry and Physics. (2023).
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • Atmospheric Chemistry and Physics. (2022).
  • Atmospheric Chemistry and Physics. (2022).
  • Royal Society of Chemistry. (2016).
  • Achmem. (n.d.). (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride.
  • DrugFuture. (n.d.).
  • DrugFuture. (n.d.).
  • BLDpharm. (n.d.). 1257294-17-9|(S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine.
  • ResearchGate. (2016).
  • Taylor & Francis. (n.d.).
  • Sigma-Aldrich. (n.d.). (S)-(+)-3-Fluoropyrrolidine hydrochloride 97 136725-53-6.
  • Ossila. (n.d.). (S)-(+)-3-Fluoropyrrolidine hydrochloride.
  • Ossila. (n.d.). (S)-(+)-3-Fluoropyrrolidine hydrochloride | CAS 136725-53-6.
  • National Center for Biotechnology Information. (2018).
  • MDPI. (2023).
  • BLDpharm. (n.d.). 2097953-71-2|1-(Pyrrolidin-3-yl)azetidin-3-ol dihydrochloride.
  • American Elements. (n.d.). Azetidines.
  • U.S. Environmental Protection Agency. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • New Mexico Environment Department. (2024). Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances.
  • TradeIndia. (n.d.). (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride Supplier in Mumbai, (S).
  • ResearchGate. (2013). Study on degradation process of famotidine hydrochloride in aqueous samples.

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Methodological & Application

Application Note: A Convergent Synthesis of 1-(Azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed, field-proven protocol for the synthesis of 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride, a valuable building block for medicinal chemistry and drug development. The presented convergent synthetic strategy hinges on a key reductive amination reaction between two crucial intermediates: N-Boc-3-azetidinone and 3-fluoropyrrolidine. The subsequent deprotection of the tert-butyloxycarbonyl (Boc) group and salt formation yields the target compound. This guide offers in-depth technical explanations for experimental choices, self-validating protocols, and comprehensive characterization data.

Introduction: The Significance of Fluorinated Azetidine-Pyrrolidine Scaffolds

The incorporation of small, strained ring systems like azetidines and pyrrolidines into drug candidates has become a prominent strategy in modern medicinal chemistry. Azetidines, in particular, offer a unique vector in three-dimensional chemical space, often improving metabolic stability, aqueous solubility, and binding affinity.[1] The introduction of a fluorine atom into the pyrrolidine ring can further modulate pharmacokinetic and pharmacodynamic properties by altering basicity and introducing favorable metabolic blocks. The title compound, 1-(Azetidin-3-yl)-3-fluoropyrrolidine, represents a versatile scaffold, combining these advantageous features, making it a desirable building block for novel therapeutics.

This document outlines a robust and scalable synthetic route, designed for reproducibility and high purity of the final product.

Retrosynthetic Analysis and Strategy

The synthetic approach is designed as a convergent synthesis to maximize efficiency and yield. The core disconnection is the C-N bond formed between the azetidine and pyrrolidine rings, pointing to a reductive amination as the key bond-forming step.

G Target 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride Intermediate1 N-Boc-1-(Azetidin-3-yl)-3-fluoropyrrolidine Target->Intermediate1 Deprotection & Salt Formation Ketone N-Boc-3-azetidinone Intermediate1->Ketone Reductive Amination Amine 3-Fluoropyrrolidine Intermediate1->Amine Reductive Amination

Caption: Retrosynthetic analysis of the target molecule.

The synthesis proceeds in three main stages:

  • Preparation of Key Intermediates: Synthesis of N-Boc-3-azetidinone and 3-fluoropyrrolidine.

  • Coupling via Reductive Amination: Formation of the C-N bond between the two heterocyclic rings.

  • Deprotection and Salt Formation: Removal of the Boc protecting group and formation of the final dihydrochloride salt.

Experimental Protocols

Synthesis of N-Boc-3-azetidinone

N-Boc-3-azetidinone serves as a versatile precursor for functionalized azetidines.[2] Its synthesis typically starts from a commercially available precursor, which is then oxidized.

Protocol:

  • To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in dichloromethane (DCM, 0.2 M), add Dess-Martin periodinane (1.5 eq) portion-wise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring by TLC until the starting material is consumed.

  • Quench the reaction with a saturated aqueous solution of sodium thiosulfate and sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford N-Boc-3-azetidinone.

Synthesis of 3-Fluoropyrrolidine Hydrochloride

The synthesis of 3-fluoropyrrolidine can be achieved through various methods, including the fluorination of 3-hydroxypyrrolidine derivatives.[3][4]

Protocol:

  • To a solution of N-Boc-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM at -78 °C, add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise.

  • Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir overnight.

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude N-Boc-3-fluoropyrrolidine by flash chromatography.

  • Dissolve the purified N-Boc-3-fluoropyrrolidine in a 4 M solution of HCl in 1,4-dioxane and stir at room temperature for 2-4 hours.

  • Concentrate the reaction mixture under reduced pressure to obtain 3-fluoropyrrolidine hydrochloride as a solid.

Reductive Amination: Coupling of Intermediates

Reductive amination is a robust method for forming C-N bonds.[1] This protocol utilizes sodium triacetoxyborohydride as a mild and selective reducing agent.

G cluster_0 Reaction Mixture cluster_1 Imine/Iminium Formation cluster_2 Reduction Ketone N-Boc-3-azetidinone Imine Iminium Ion Intermediate Ketone->Imine Amine 3-Fluoropyrrolidine (from hydrochloride salt) Amine->Imine Base Triethylamine Base->Imine Product N-Boc-1-(Azetidin-3-yl)-3-fluoropyrrolidine Imine->Product Reducer Sodium Triacetoxyborohydride Reducer->Product

Caption: Workflow for the reductive amination step.

Protocol:

  • To a stirred solution of N-Boc-3-azetidinone (1.0 eq) in 1,2-dichloroethane (DCE), add 3-fluoropyrrolidine hydrochloride (1.1 eq) followed by triethylamine (2.5 eq).

  • Stir the mixture at room temperature for 1 hour.

  • Add sodium triacetoxyborohydride (1.5 eq) portion-wise.

  • Continue stirring at room temperature overnight.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Deprotection and Dihydrochloride Salt Formation

The final step involves the removal of the acid-labile Boc protecting group.[5][6]

Protocol:

  • Dissolve the purified N-Boc-1-(Azetidin-3-yl)-3-fluoropyrrolidine in a 4 M solution of HCl in 1,4-dioxane.

  • Stir the solution at room temperature for 2-4 hours.

  • Concentrate the mixture under reduced pressure.

  • Triturate the resulting residue with diethyl ether to precipitate the product.

  • Collect the solid by filtration, wash with diethyl ether, and dry under vacuum to yield this compound.

Data Summary

StepCompoundMolecular Weight ( g/mol )Typical Yield (%)Purity (by LC-MS)
1N-Boc-3-azetidinone171.1985-95>98%
23-Fluoropyrrolidine hydrochloride125.5770-80>97%
3N-Boc-1-(Azetidin-3-yl)-3-fluoropyrrolidine244.3165-75>95%
4This compound217.1290-98>99%

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient pathway to this compound. The convergent approach, centered around a key reductive amination, allows for the flexible synthesis of this valuable building block. The methods described are scalable and yield a high-purity product suitable for applications in drug discovery and medicinal chemistry research.

References

  • De Bo, G., & Verniest, G. (2012). Synthesis of 3-fluoropyrrolidines and 3-fluoroazetidines. Arkivoc, 2012(5), 6-15. [Link]

  • Zhang, J., & Schmalz, H.-G. (2013). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 52(27), 6933-6936. [Link]

  • Aapptec. (n.d.). N-Terminal Deprotection - Fmoc removal. Retrieved from [Link]

  • Boateng, E. D., et al. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances, 10(40), 24058-24065. [Link]

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Experimental protocols for using 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Application Notes & Protocols: 1-(Azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride

A Technical Guide for Medicinal Chemists and Drug Development Professionals

Disclaimer: Specific experimental data for this compound is not extensively available in public literature. The following guide is a representative framework based on the known properties of its constituent chemical motifs—azetidines, fluorinated pyrrolidines, and dihydrochloride salts. These protocols are intended as a starting point and should be adapted based on empirical results.

Introduction: A Privileged Scaffold for Modern Drug Discovery

The compound this compound represents a confluence of highly sought-after structural motifs in medicinal chemistry. The azetidine ring, a strained four-membered heterocycle, offers conformational rigidity, which can precisely orient substituents for optimal target binding.[1][2] The pyrrolidine ring is a versatile and widely used scaffold in drug discovery.[3][4] Furthermore, the strategic incorporation of a fluorine atom can profoundly influence a molecule's metabolic stability, lipophilicity, and binding affinity.[5][6] As a dihydrochloride salt, the compound is amenable to aqueous handling, though it requires specific considerations during synthetic manipulations.

This guide provides a comprehensive overview of best practices and experimental protocols for the handling, characterization, and application of this unique chemical entity in both synthetic chemistry and biological screening contexts.

Compound Profile & Handling

Physicochemical Properties

A summary of the key properties for the parent compound, (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine, and its dihydrochloride salt form.

PropertyValueSource/Note
Molecular Formula C₇H₁₃FN₂ (Free Base) / C₇H₁₅Cl₂FN₂ (Salt)BLDpharm[7], Achmem[8]
Molecular Weight 144.19 g/mol (Free Base) / 217.11 g/mol (Salt)BLDpharm[7], Achmem[8]
Appearance White to off-white solid (Expected)General property of hydrochloride salts
Solubility Soluble in water, methanol; Sparingly soluble in DCM, THFInferred from salt nature
Hygroscopicity Likely hygroscopicCommon for hydrochloride salts[9][10]
Storage and Handling Precautions

This compound is expected to be a hygroscopic solid.[9][10] Proper handling is critical to maintain its integrity.

  • Storage: Store in a tightly sealed container under an inert atmosphere (e.g., argon or nitrogen) in a desiccator or a controlled-humidity cabinet.[11] For long-term storage, refrigeration (+4°C) is recommended.

  • Handling: Weighing and aliquoting should be performed in a glove box or glove bag to minimize moisture absorption.[9] If a controlled environment is unavailable, work quickly and minimize the time the container is open to the atmosphere. Always use clean, dry spatulas and glassware.

Part 1: Quality Control & Initial Characterization

Before use in any application, the identity, purity, and key properties of the compound must be verified.

Protocol 1.1: Identity and Purity Assessment by LC-MS and NMR

Rationale: This protocol confirms the chemical structure and assesses the purity of the compound, which is essential for the reliability of subsequent experiments.

Materials:

  • This compound

  • Methanol (LC-MS grade)

  • Deuterated solvent (e.g., D₂O or MeOD)

  • LC-MS system with ESI source

  • NMR spectrometer (≥400 MHz)

Procedure:

  • LC-MS Analysis:

    • Prepare a 1 mg/mL stock solution in methanol.

    • Dilute to a final concentration of ~10 µg/mL.

    • Inject onto a C18 reverse-phase column.

    • Use a standard gradient (e.g., 5-95% acetonitrile in water with 0.1% formic acid).

    • Monitor by UV (e.g., 210/254 nm) and mass spectrometry (positive ESI mode).

    • Expected Result: A major peak in the chromatogram corresponding to a mass of [M+H]⁺ = 145.11. Purity can be estimated from the peak area percentage.

  • NMR Analysis:

    • Dissolve ~5-10 mg of the compound in a suitable deuterated solvent (D₂O is often a good choice for hydrochloride salts).

    • Acquire ¹H, ¹³C, and ¹⁹F NMR spectra.

    • Expected Result: The spectra should be consistent with the proposed structure. The ¹⁹F NMR will show a characteristic signal for the single fluorine atom, and its coupling pattern will provide structural information.

Part 2: Application in Synthetic Chemistry

This compound is a valuable secondary amine building block for creating more complex molecules, typically through N-functionalization of the azetidine ring.

Workflow 2.1: Synthetic N-Functionalization

G cluster_start Starting Material cluster_reaction Reaction Core cluster_reagents Reagents cluster_product Product start 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride base Base (e.g., DIPEA, Et3N) (≥ 2.5 equiv.) start->base coupling Amide Coupling (Protocol 2.1) base->coupling reductive Reductive Amination (Protocol 2.2) base->reductive product_amide N-Acylated Product coupling->product_amide product_alkyl N-Alkylated Product reductive->product_alkyl rcooh Carboxylic Acid (R-COOH) + Coupling Agent (HATU/EDC) rcooh->coupling rcho Aldehyde/Ketone (R-CHO) + Reducing Agent (NaBH(OAc)3) rcho->reductive G cluster_prep Library Preparation cluster_screen Primary Screen cluster_validate Hit Validation cluster_characterize Hit Characterization prep Prepare Fragment Stock (Protocol 3.1) screen High-Throughput Screen (e.g., Thermal Shift Assay) (Protocol 3.2) prep->screen validate Orthogonal Validation (e.g., SPR, NMR) screen->validate characterize Structural Biology (X-ray Crystallography) Affinity Measurement (ITC) validate->characterize

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Leveraging the Potential of 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride: A Novel Scaffold for Next-Generation Neurological Therapeutics

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for CNS Drug Discovery:

Abstract

The pursuit of novel chemical matter for Central Nervous System (CNS) drug discovery is a paramount challenge, driven by the need for agents with improved efficacy, selectivity, and pharmacokinetic profiles. This guide introduces 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride, a novel, synthetically tractable scaffold, as a promising starting point for the development of next-generation CNS therapeutics. We provide a comprehensive overview of the strategic rationale behind its design, leveraging the unique properties of both the conformationally rigid azetidine core and the fluorine-substituted pyrrolidine motif. Detailed protocols are presented for the initial characterization of this scaffold and its derivatives, covering essential stages from in vitro physicochemical and ADME profiling to preliminary in vivo evaluation. This document serves as a practical guide for researchers and drug development professionals aiming to explore this and similar scaffolds to address unmet needs in neurology and psychiatry.

Introduction: The Rationale for a Novel Scaffold

The development of drugs targeting the CNS is fraught with challenges, primarily the restrictive nature of the blood-brain barrier (BBB) and the high bar for selectivity to avoid off-target effects.[1][2] The design of this compound is a deliberate strategy to address these hurdles by combining two "privileged" structural motifs known to confer advantageous properties in medicinal chemistry.

  • The Azetidine Ring: This strained four-membered heterocycle offers a significant advantage over more flexible or larger aliphatic rings. Its conformational rigidity allows for a more precise orientation of substituents, potentially leading to higher binding affinity and selectivity for a specific biological target.[3][4] Azetidines are increasingly recognized as valuable scaffolds in drug discovery, appearing in approved drugs and numerous clinical candidates. They can serve as bioisosteres for other functional groups, improving properties like solubility and metabolic stability while maintaining biological activity.[5][6]

  • The Fluoropyrrolidine Moiety: The pyrrolidine ring is a cornerstone of neuropharmacology, found in numerous CNS-active compounds.[7] The strategic incorporation of a fluorine atom can profoundly and beneficially alter a molecule's properties. Fluorine's high electronegativity can modulate the pKa of nearby amines, influencing target interactions and solubility.[8] Furthermore, the robust carbon-fluorine bond can block sites of metabolism, increasing the compound's half-life.[9] Crucially for CNS agents, fluorination often increases lipophilicity, which can enhance permeability across the blood-brain barrier.[2][10]

This unique combination makes 1-(Azetidin-3-yl)-3-fluoropyrrolidine a compelling starting point for building libraries of CNS-focused compounds. Its structure suggests potential applications as a modulator of targets like G-protein coupled receptors (GPCRs), ion channels, or neurotransmitter transporters, where precise spatial arrangements are critical for activity.

Proposed Workflow for Scaffold Characterization

Evaluating a novel scaffold like 1-(Azetidin-3-yl)-3-fluoropyrrolidine requires a systematic, multi-stage approach. The following workflow outlines the critical experiments to determine its viability as a CNS drug discovery platform.

G cluster_0 Phase 1: In Vitro Profiling cluster_1 Phase 2: In Vivo Evaluation A Physicochemical Properties (Solubility, LogD) B Metabolic Stability (Microsomes, Hepatocytes) A->B C BBB Permeability (PAMPA, Caco-2, hCMEC/D3) B->C F Rodent Pharmacokinetics (IV/PO Administration) C->F Candidate Selection D Initial Target Screening (Binding/Functional Assays) E Safety Pharmacology (hERG, CEREP Panel) D->E E->F Candidate Selection G Brain Penetration (Kp,uu Measurement) F->G H Preliminary Efficacy (Relevant Behavioral Model) G->H I Lead Optimization H->I

Caption: General workflow for characterizing a novel CNS scaffold.

Detailed Experimental Protocols

The following protocols are presented as templates for the characterization of 1-(Azetidin-3-yl)-3-fluoropyrrolidine derivatives.

Protocol 3.1: In Vitro Blood-Brain Barrier Permeability Assessment using a Cell-Based Transwell Assay

Rationale: The ability of a compound to cross the BBB is a critical determinant of its potential as a CNS therapeutic.[11] In vitro models using brain capillary endothelial cells, such as the hCMEC/D3 cell line, provide a robust system for predicting in vivo brain penetration.[12][13] This protocol measures the apparent permeability coefficient (Papp) of a test compound.

Methodology:

  • Cell Culture: Culture hCMEC/D3 cells on collagen-coated flasks. For permeability assays, seed cells onto collagen-coated Transwell inserts (e.g., 0.4 µm pore size) and grow to confluence.

  • Barrier Integrity Verification: Measure the Transendothelial Electrical Resistance (TEER) to confirm the formation of a tight monolayer. A TEER value >30 Ω·cm² is typically considered acceptable. Additionally, assess the permeability of a fluorescent paracellular marker (e.g., Lucifer Yellow) to confirm low passive leakage.

  • Permeability Assay (Apical to Basolateral): a. Wash the cell monolayer on the Transwell inserts with pre-warmed transport buffer (e.g., HBSS). b. Add the test compound (e.g., at 10 µM) to the apical (upper) chamber. Include control compounds with known BBB permeability (e.g., propranolol for high permeability, atenolol for low permeability). c. At specified time points (e.g., 15, 30, 60, 90 minutes), collect samples from the basolateral (lower) chamber. Replace the collected volume with fresh transport buffer. d. At the final time point, collect samples from both apical and basolateral chambers.

  • Quantification: Analyze the concentration of the test compound in all samples using a suitable analytical method, such as LC-MS/MS.

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the following formula: Papp (cm/s) = (dQ/dt) / (A * C0) Where:

    • dQ/dt is the rate of compound appearance in the basolateral chamber.

    • A is the surface area of the Transwell membrane (cm²).

    • C0 is the initial concentration in the apical chamber.

Data Interpretation:

Compound CategoryTypical Papp (A→B) in hCMEC/D3 (x 10⁻⁶ cm/s)Predicted In Vivo Brain Penetration
High Permeability> 5.0High
Moderate Permeability2.0 - 5.0Moderate
Low Permeability< 2.0Low / Subject to Efflux
Protocol 3.2: Metabolic Stability Assessment using Human Liver Microsomes

Rationale: Poor metabolic stability leads to rapid clearance and low bioavailability, hindering a drug's effectiveness. The liver microsomal stability assay is a standard high-throughput screen to assess Phase I metabolic liabilities.[8]

Methodology:

  • Reagent Preparation: a. Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). b. Thaw pooled human liver microsomes (HLM) on ice. c. Prepare a NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Incubation: a. Pre-incubate the test compound (final concentration e.g., 1 µM) with HLM (final concentration e.g., 0.5 mg/mL) in a phosphate buffer (pH 7.4) at 37°C for 5 minutes. b. Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. c. At various time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding a cold stop solution (e.g., acetonitrile containing an internal standard). d. Include positive control compounds (e.g., verapamil for high clearance, warfarin for low clearance) and a negative control (without NADPH).

  • Sample Analysis: a. Centrifuge the samples to pellet the protein. b. Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: a. Plot the natural logarithm of the percentage of compound remaining versus time. b. Determine the slope of the linear portion of the curve (k). c. Calculate the in vitro half-life (t½) = 0.693 / k. d. Calculate the intrinsic clearance (Cl_int) = (0.693 / t½) * (mL incubation / mg microsomal protein).

Data Interpretation:

Intrinsic Clearance (Cl_int) (µL/min/mg)Predicted In Vivo Clearance
< 10Low
10 - 50Moderate
> 50High
Protocol 3.3: Preliminary In Vivo Pharmacokinetic and Brain Penetration Study in Rodents

Rationale: In vivo studies are essential to confirm the findings from in vitro assays and to understand how a compound is absorbed, distributed, metabolized, and excreted (ADME) in a whole organism.[14] This protocol provides a framework for assessing plasma pharmacokinetics and brain exposure.

Methodology:

  • Animal Model: Use male Sprague-Dawley rats or C57BL/6 mice.[14][15] Acclimatize animals prior to the study.

  • Compound Formulation and Dosing: a. Formulate the test compound in a suitable vehicle (e.g., saline, 20% Captisol®). b. Administer the compound via intravenous (IV) and oral (PO) routes to different cohorts of animals (n=3 per cohort). A typical dose might be 1-2 mg/kg for IV and 5-10 mg/kg for PO.

  • Sample Collection: a. At designated time points (e.g., 5, 15, 30 min, 1, 2, 4, 8, 24 hours post-dose), collect blood samples (via tail vein or cardiac puncture at termination) into tubes containing an anticoagulant. b. At the final time point, euthanize the animals and collect whole brains.

  • Sample Processing: a. Centrifuge blood samples to separate plasma. b. Homogenize brain tissue in a suitable buffer. c. Extract the compound from plasma and brain homogenate samples (e.g., via protein precipitation or liquid-liquid extraction).

  • Bioanalysis: Quantify the compound concentration in all samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: a. Use software like Phoenix WinNonlin to calculate key PK parameters (e.g., Clearance, Volume of Distribution, Half-life, Cmax, Tmax, AUC). b. Calculate oral bioavailability (%F) = (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100. c. Calculate the brain-to-plasma concentration ratio (Kp) = C_brain / C_plasma at each time point. The unbound brain-to-plasma ratio (Kp,uu) is the most important parameter for predicting CNS target engagement and requires additional measurement of plasma and brain tissue protein binding.

Visualization of Key Concepts

Hypothetical Target Engagement Pathway

Many CNS targets are G-protein coupled receptors. A derivative of this scaffold could potentially act as an agonist or antagonist at such a receptor.

G compound Scaffold Derivative (e.g., Agonist) receptor GPCR Target (e.g., 5-HT Receptor) compound->receptor Binds g_protein G-Protein Activation receptor->g_protein Activates effector Effector Enzyme (e.g., Adenylyl Cyclase) g_protein->effector Modulates second_messenger Second Messenger (e.g., cAMP) effector->second_messenger Generates cellular_response Neuronal Response (e.g., Altered Firing Rate) second_messenger->cellular_response Leads to

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The Strategic Application of 1-(Azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride in the Synthesis of Potent Enzyme Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Value of Fluorinated Heterocyclic Scaffolds in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with enhanced pharmacological profiles is perpetual. The strategic incorporation of fluorine and saturated heterocyclic scaffolds into drug candidates has emerged as a powerful approach to modulate key physicochemical and biological properties.[1][2][3] Fluorination can significantly impact a molecule's metabolic stability, lipophilicity, and binding affinity to its biological target.[2][4] Concurrently, the rigid yet three-dimensional structures of small heterocycles like azetidine and pyrrolidine offer a means to explore chemical space with greater precision, often leading to improved potency and selectivity.[5]

This technical guide focuses on the utility of 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride , a versatile building block that synergistically combines the advantageous features of both fluorination and dual heterocyclic systems. Its unique architecture makes it a compelling starting material for the synthesis of potent inhibitors targeting enzymes implicated in a range of pathologies, most notably Dipeptidyl Peptidase-4 (DPP-4) and Cathepsin S. We will provide a comprehensive overview of its properties, a plausible synthetic pathway, detailed protocols for its incorporation into lead compounds, and methodologies for evaluating the biological activity of the resulting enzyme inhibitors.

Physicochemical Properties and Structural Rationale

The 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold presents a unique constellation of features that are highly desirable in drug design:

  • Fluorine's Influence: The fluorine atom on the pyrrolidine ring can enhance binding affinity through favorable interactions with the target protein and can block sites of metabolism, thereby improving the pharmacokinetic profile of the final compound.[6]

  • Dual Heterocyclic System: The azetidine and pyrrolidine rings introduce conformational rigidity, which can pre-organize the molecule into a bioactive conformation, reducing the entropic penalty upon binding to the enzyme's active site.

  • Secondary Amine Functionality: The secondary amine of the azetidine ring provides a key attachment point for further chemical elaboration, allowing for the introduction of various pharmacophoric elements.

  • Chirality: The presence of a stereocenter at the fluorine-bearing carbon allows for the synthesis of stereoisomers, which can exhibit differential biological activity and provide insights into the stereochemical requirements of the enzyme's binding pocket.

A comparative analysis of the physicochemical properties of fluorinated and non-fluorinated saturated nitrogen-containing heterocycles reveals that fluorination generally lowers the pKa of the amine, which can influence the compound's absorption, distribution, metabolism, and excretion (ADME) profile.[4]

PropertyGeneral Trend with FluorinationSignificance in Drug Design
pKa DecreaseModulates ionization state at physiological pH, affecting solubility and cell permeability.
LogP (Lipophilicity) Context-dependentCan increase or decrease lipophilicity, impacting solubility, permeability, and plasma protein binding.[2][4]
Metabolic Stability IncreaseThe strong C-F bond can block sites of oxidative metabolism, prolonging the drug's half-life.[2]

Synthesis of this compound: A Plausible Route

While specific proprietary syntheses may vary, a plausible and scientifically sound synthetic route to this compound can be constructed from commercially available starting materials, drawing upon established methodologies for the synthesis of fluorinated heterocycles.[7][8] The following proposed pathway involves the synthesis of the two heterocyclic components followed by their coupling.

Synthetic_Pathway cluster_0 Synthesis of N-Boc-3-fluoroazetidine cluster_1 Synthesis of (S)-3-Fluoropyrrolidine cluster_2 Coupling and Final Product Formation start_az 1-Benzhydrylazetidin-3-ol fluorination Fluorination (DAST or Deoxo-Fluor®) start_az->fluorination 1 deprotection_az N-Deprotection (e.g., H2, Pd/C) fluorination->deprotection_az 2 boc_protection_az Boc Protection deprotection_az->boc_protection_az 3 product_az N-Boc-3-fluoroazetidine boc_protection_az->product_az 4 coupling Reductive Amination or Nucleophilic Substitution product_az->coupling start_py (R)-1-Boc-3-hydroxypyrrolidine fluorination_py Fluorination (DAST or Deoxo-Fluor®) start_py->fluorination_py 5 deprotection_py Boc Deprotection (e.g., TFA or HCl) fluorination_py->deprotection_py 6 product_py (S)-3-Fluoropyrrolidine deprotection_py->product_py 7 product_py->coupling final_deprotection Boc Deprotection coupling->final_deprotection 8 salt_formation Salt Formation (HCl) final_deprotection->salt_formation 9 final_product 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride salt_formation->final_product 10

Figure 1: Plausible synthetic pathway for this compound.

Application in the Synthesis of Enzyme Inhibitors

The primary utility of this compound is as a secondary amine building block for the construction of enzyme inhibitors, typically through the formation of an amide, urea, or sulfonamide linkage. This section provides a detailed protocol for a standard amide coupling reaction, a common step in the synthesis of DPP-4 and Cathepsin S inhibitors.

Protocol: Amide Coupling with this compound

This protocol describes a general procedure for the coupling of a carboxylic acid to the secondary amine of 1-(azetidin-3-yl)-3-fluoropyrrolidine.

Materials:

  • This compound

  • Carboxylic acid of interest

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar coupling reagent (e.g., HBTU, EDC/HOBt)[9][10][11][12]

  • N,N-Diisopropylethylamine (DIPEA) or another non-nucleophilic base

  • Anhydrous N,N-Dimethylformamide (DMF) or another suitable aprotic solvent

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Ethyl acetate or Dichloromethane

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a solution of the carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the carboxylic acid.

  • Amine Addition: Add a solution of this compound (1.2 eq) in a minimal amount of anhydrous DMF to the reaction mixture. The excess DIPEA will neutralize the hydrochloride salts, liberating the free amine in situ.

  • Reaction Monitoring: Stir the reaction mixture at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) or LC-MS until the starting materials are consumed (typically 2-12 hours).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

  • Isolation and Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane) to afford the desired amide product.

  • Characterization: Confirm the structure and purity of the final product using standard analytical techniques (¹H NMR, ¹³C NMR, HRMS, and HPLC).

Amide_Coupling_Workflow start Carboxylic Acid + Coupling Reagent (e.g., HATU) + Base (DIPEA) in DMF preactivation Pre-activation (10-15 min, RT) start->preactivation add_amine Add 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride preactivation->add_amine reaction Stir at RT (2-12 h) add_amine->reaction workup Aqueous Work-up (EtOAc, NaHCO3, H2O, Brine) reaction->workup purification Purification (Silica Gel Chromatography) workup->purification product Purified Amide Product purification->product

Figure 2: General workflow for amide coupling.

Application in the Development of DPP-4 Inhibitors

Dipeptidyl peptidase-4 (DPP-4) is a serine protease that plays a critical role in glucose metabolism by inactivating incretin hormones.[13][14][15] Inhibition of DPP-4 is a validated therapeutic strategy for the management of type 2 diabetes.[1][3][16] Many potent DPP-4 inhibitors feature a central amine scaffold that interacts with the S1 and S2 pockets of the enzyme. The 1-(azetidin-3-yl)-3-fluoropyrrolidine moiety is well-suited to occupy these pockets, with the fluoropyrrolidine portion often targeting the S1 pocket and the azetidine providing a vector for substituents to engage the S2 pocket.

Protocol: In Vitro DPP-4 Inhibition Assay (Fluorometric)

This protocol outlines a common method for determining the inhibitory potency (IC50) of a compound against human recombinant DPP-4.

Materials:

  • Human recombinant DPP-4

  • DPP-4 Assay Buffer (e.g., Tris-HCl buffer, pH 7.5)

  • Fluorogenic DPP-4 substrate (e.g., Gly-Pro-AMC)

  • Test compound (synthesized using the building block)

  • Reference inhibitor (e.g., Sitagliptin)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~360 nm, Emission: ~460 nm)

Procedure:

  • Compound Preparation: Prepare a series of dilutions of the test compound and the reference inhibitor in DPP-4 Assay Buffer.

  • Enzyme and Substrate Preparation: Dilute the human recombinant DPP-4 and the Gly-Pro-AMC substrate to their working concentrations in cold DPP-4 Assay Buffer.

  • Assay Setup: To the wells of the 96-well plate, add the test compound or reference inhibitor, followed by the diluted DPP-4 enzyme solution. Include controls for 100% enzyme activity (enzyme + buffer, no inhibitor) and background fluorescence (buffer + substrate, no enzyme).

  • Pre-incubation: Incubate the plate at 37°C for 10-15 minutes.

  • Reaction Initiation: Initiate the reaction by adding the diluted Gly-Pro-AMC substrate solution to all wells.

  • Measurement: Immediately begin kinetic measurement of the fluorescence intensity at 37°C for 30-60 minutes using a microplate reader.

  • Data Analysis: Determine the initial reaction rates (V) from the linear portion of the fluorescence versus time curves. Calculate the percentage of inhibition for each compound concentration relative to the 100% activity control. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Application in the Development of Cathepsin S Inhibitors

Cathepsin S is a cysteine protease primarily expressed in antigen-presenting cells, where it plays a key role in the processing of the invariant chain, a critical step in adaptive immunity.[13][17][18] Aberrant Cathepsin S activity has been implicated in autoimmune diseases and certain cancers, making it an attractive therapeutic target.[19][20] The design of Cathepsin S inhibitors often involves scaffolds that can form key interactions within the S1, S2, and S3 pockets of the enzyme's active site.[13] The 1-(azetidin-3-yl)-3-fluoropyrrolidine building block can be elaborated to present functionalities that effectively engage these pockets.

Protocol: In Vitro Cathepsin S Inhibition Assay (Fluorometric)

This protocol provides a method for assessing the inhibitory activity of synthesized compounds against human recombinant Cathepsin S.

Materials:

  • Human recombinant Cathepsin S

  • Cathepsin S Assay Buffer (e.g., MES buffer, pH 6.0, containing DTT and EDTA)

  • Fluorogenic Cathepsin S substrate (e.g., Z-VVR-AMC)

  • Test compound

  • Reference inhibitor (e.g., a known potent Cathepsin S inhibitor)

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: ~380 nm, Emission: ~460 nm)

Procedure:

  • Enzyme Activation: Pre-activate the Cathepsin S by incubating it in the assay buffer containing DTT at room temperature for 15-30 minutes.

  • Compound Preparation: Prepare serial dilutions of the test compound and reference inhibitor in the assay buffer.

  • Assay Setup: In a 96-well plate, add the test compound or reference inhibitor, followed by the activated Cathepsin S enzyme solution. Include controls for 100% enzyme activity and background fluorescence.

  • Pre-incubation: Incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Start the reaction by adding the fluorogenic substrate to all wells.

  • Measurement: Monitor the increase in fluorescence over time at room temperature using a microplate reader.

  • Data Analysis: Calculate the initial reaction rates and determine the percent inhibition for each inhibitor concentration. Determine the IC50 value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a suitable dose-response model.

Conclusion and Future Perspectives

This compound stands as a valuable and strategically designed building block for the synthesis of enzyme inhibitors. Its inherent structural and physicochemical properties offer medicinal chemists a powerful tool to generate novel compounds with potentially improved potency, selectivity, and pharmacokinetic profiles. The protocols detailed herein provide a practical framework for the utilization of this building block in the synthesis of DPP-4 and Cathepsin S inhibitors and for the subsequent evaluation of their biological activity. As our understanding of the structure-activity relationships of fluorinated heterocyclic scaffolds continues to grow, we can anticipate that building blocks such as this will play an increasingly important role in the development of the next generation of therapeutics.[21][22][23][24][25]

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Application Notes & Protocols: Strategic Coupling Reactions with 1-(Azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Introduction: A Privileged Scaffold for Modern Drug Discovery

In the landscape of medicinal chemistry, the quest for novel molecular architectures that confer superior pharmacological properties is perpetual. The strategic incorporation of saturated heterocycles is a cornerstone of this effort, providing access to three-dimensional chemical space that is critical for target engagement and optimizing ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[1][2] 1-(Azetidin-3-yl)-3-fluoropyrrolidine stands out as a building block of significant interest. It merges the conformational rigidity of the azetidine ring—a valuable motif for locking in bioactive conformations—with the well-established benefits of the pyrrolidine scaffold and fluorine substitution.[3]

The fluorine atom, with its unique electronic properties, can profoundly influence a molecule's pKa, metabolic stability, and binding affinity through specific, high-energy interactions with protein targets.[4][5] The pyrrolidine ring is a ubiquitous feature in a vast number of FDA-approved drugs and natural products, prized for its stereochemical complexity and favorable physicochemical profile.[6][7]

This guide provides a comprehensive overview and detailed, field-tested protocols for the efficient incorporation of 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride into diverse molecular frameworks. As this reagent is supplied as a dihydrochloride salt, particular attention is given to the practical considerations required to unmask its nucleophilic potential for key C-N bond-forming reactions. We will move beyond simple procedural lists to explain the causality behind reagent selection and reaction conditions, empowering researchers to not only apply these methods but also adapt them to their unique synthetic challenges.

Section 1: Physicochemical Properties & Critical Handling Procedures

The successful application of any reagent begins with a thorough understanding of its properties. This compound is a crystalline solid that requires specific handling due to its salt form and hygroscopic nature.

PropertyValue
Chemical Formula C₈H₁₅Cl₂FN₂
Molecular Weight 233.12 g/mol
CAS Number 1257294-17-9
Appearance White to off-white solid
Reactive Center Secondary Amine (Azetidine Ring)
Form Dihydrochloride Salt

The Dihydrochloride Form: A Deliberate Choice for Stability

The secondary amine of the azetidine ring is the primary site of nucleophilicity. In its free base form, this amine is reactive but also susceptible to atmospheric degradation (e.g., reaction with CO₂) and can be challenging to handle as a potentially volatile or oily substance. The dihydrochloride salt form enhances stability, provides a crystalline and easily weighable solid, and extends shelf-life.

However, the protonated amine is not nucleophilic. Therefore, the liberation of the free amine in situ is the critical first step in any coupling reaction. This is achieved by the addition of a suitable base. A minimum of two molar equivalents of base are required to neutralize the two equivalents of HCl. Often, an additional equivalent of base is necessary to facilitate the coupling reaction itself, bringing the typical requirement to 3.0 equivalents or more.

Handling Hygroscopic Reagents

Amine hydrochloride salts are often hygroscopic, meaning they readily absorb moisture from the atmosphere.[8] Excessive moisture absorption can lead to inaccurate weighing and introduce water into sensitive reactions, potentially hydrolyzing reagents or catalysts.

Recommended Handling Protocol:

  • Storage: Store the reagent in a tightly sealed container in a desiccator at the recommended temperature (typically 2-8°C).

  • Weighing: Allow the container to warm to room temperature before opening to prevent condensation. Weigh the required amount quickly and reseal the container immediately. If precise measurements are critical, consider handling the solid in a glovebox under an inert atmosphere (N₂ or Ar).

  • Solvents: Use anhydrous solvents for all reactions to prevent unwanted side reactions caused by water.

Section 2: Core Coupling Strategies: A Mechanistic Overview

The azetidine secondary amine of 1-(Azetidin-3-yl)-3-fluoropyrrolidine is a versatile nucleophile for a range of robust C-N bond-forming reactions. The choice of strategy depends on the desired final structure and the nature of the coupling partner.

G cluster_input Select Coupling Partner cluster_reaction Choose Coupling Reaction Carboxylic_Acid Carboxylic Acid (R-COOH) Amide_Coupling Amide Coupling Carboxylic_Acid->Amide_Coupling Forms Amide Bond (R-CO-N<) Aldehyde_Ketone Aldehyde / Ketone (R-CHO / R-COR') Reductive_Amination Reductive Amination Aldehyde_Ketone->Reductive_Amination Forms Alkylamine Bond (R-CH₂-N<) Aryl_Halide Aryl Halide / Triflate (Ar-X) Buchwald_Hartwig Buchwald-Hartwig Amination Aryl_Halide->Buchwald_Hartwig Forms Arylamine Bond (Ar-N<)

Caption: Decision workflow for selecting a coupling strategy.

  • Amide Bond Formation: This is one of the most common reactions in pharmaceutical synthesis.[9] The carboxylic acid partner is activated in situ using a coupling reagent (e.g., HATU, HBTU) to form a highly reactive intermediate that is readily attacked by the free amine. This method is highly reliable and tolerant of a wide range of functional groups.[10][11]

  • Reductive Amination: To form a C-N single bond, the amine is reacted with an aldehyde or ketone to form a transient iminium ion, which is then reduced by a selective hydride source like sodium triacetoxyborohydride (STAB). This reaction is a cornerstone of library synthesis due to its operational simplicity and broad substrate scope.[12]

  • Buchwald-Hartwig Amination: For the synthesis of arylamines, this palladium-catalyzed cross-coupling reaction is the gold standard.[13] It allows for the direct formation of a bond between the azetidine nitrogen and an aromatic or heteroaromatic ring, a structure that is otherwise difficult to access.[14][15] Success hinges on the correct choice of palladium catalyst, phosphine ligand, and base.

Section 3: Detailed Experimental Protocols

The following protocols are designed to be robust starting points for your specific application. All reactions should be performed in a well-ventilated fume hood using appropriate personal protective equipment (PPE).

Protocol 1: Amide Coupling via HATU Activation

Rationale: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent, particularly effective for coupling secondary amines where steric hindrance can be a factor.[16][17] It promotes rapid amide bond formation under mild conditions, minimizing side reactions and racemization of chiral centers.

G RCOOH R-COOH (Carboxylic Acid) ActiveEster O-Acylisourea Ester (Active Intermediate) RCOOH->ActiveEster Activation HATU HATU + Base (e.g., DIPEA) HATU->ActiveEster Amide Target Amide ActiveEster->Amide Amine Free Amine (from Dihydrochloride + Base) Amine->Amide Nucleophilic Attack

Caption: Mechanism of HATU-mediated amide coupling.

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 - 4.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel, magnetic stirrer, inert atmosphere (N₂ or Ar)

Step-by-Step Procedure:

  • Reagent Preparation: In a dry reaction vessel under an inert atmosphere, add the carboxylic acid (1.0 eq), this compound (1.1 eq), and HATU (1.2 eq).

  • Dissolution: Add anhydrous DMF to dissolve the solids (concentration typically 0.1-0.5 M).

  • Base Addition: Cool the mixture to 0°C using an ice bath. Slowly add DIPEA (3.5 eq) dropwise. The first ~2.2 equivalents will neutralize the dihydrochloride salt, and the remainder will facilitate the coupling.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours.

  • Monitoring: Monitor the reaction progress by LC-MS or TLC. Look for the disappearance of the carboxylic acid starting material and the appearance of the product mass.

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate or dichloromethane (DCM). Wash sequentially with saturated aqueous NaHCO₃ solution (to remove unreacted acid and HATU byproducts), water, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography on silica gel, typically using a gradient of methanol in DCM or ethyl acetate in hexanes.

Coupling PartnerEquivalents of DIPEATypical Time (h)Notes
Benzoic Acid3.54Standard conditions, reaction is usually clean.
Acetic Acid3.52Fast reaction, monitor carefully.
N-Boc-glycine3.56No significant racemization observed.
2-Pyridinecarboxylic acid4.012May require slight warming (40°C) for full conversion.
Protocol 2: Reductive Amination with Sodium Triacetoxyborohydride (STAB)

Rationale: STAB is a mild and selective reducing agent, ideal for reductive aminations. It is less basic and more tolerant of acidic protons than other hydride reagents like sodium cyanoborohydride, making it highly effective for reactions involving amine salts without requiring extensive pre-neutralization steps, though a base is still recommended to ensure sufficient free amine concentration.

G Setup 1. Combine Amine·2HCl, Aldehyde/Ketone, & Solvent (DCE) Base 2. Add Base (DIPEA) (Liberates Free Amine) Setup->Base Imine 3. Stir for 30-60 min (Iminium Formation) Base->Imine STAB 4. Add STAB (Reduction Step) Imine->STAB Product 5. Stir to Completion & Purify STAB->Product

Caption: Experimental workflow for reductive amination.

Materials:

  • This compound

  • Aldehyde or Ketone (1.0 eq)

  • Sodium Triacetoxyborohydride (STAB) (1.5 eq)

  • DIPEA (2.5 eq)

  • Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)

  • Reaction vessel, magnetic stirrer

Step-by-Step Procedure:

  • Setup: To a reaction vessel, add the aldehyde or ketone (1.0 eq), this compound (1.2 eq), and anhydrous DCE.

  • Base Addition: Add DIPEA (2.5 eq) and stir the mixture at room temperature for 30-60 minutes to allow for the formation of the intermediate iminium ion.

  • Reduction: Add STAB (1.5 eq) portion-wise to control any initial effervescence.

  • Reaction: Stir the reaction at room temperature for 4-24 hours.

  • Monitoring: Follow the reaction progress by LC-MS, observing the consumption of the aldehyde/ketone.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir vigorously for 15 minutes, then transfer to a separatory funnel. Extract the aqueous layer with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the residue by flash chromatography (silica gel, typically MeOH/DCM gradient).

Coupling PartnerSolventTypical Time (h)Notes
BenzaldehydeDCE6Clean conversion to the benzyl product.
CyclohexanoneTHF12Reaction with ketones is slower than with aldehydes.
IsobutyraldehydeDCE4Product is volatile; use care during concentration.
Protocol 3: Buchwald-Hartwig Amination

Rationale: This palladium-catalyzed reaction is unparalleled for creating C(sp²)-N bonds.[13] The choice of ligand is critical; bulky, electron-rich phosphine ligands like RuPhos or XPhos are generally effective for coupling secondary amines. A strong, non-nucleophilic base like sodium tert-butoxide is required to both deprotonate the amine hydrochloride and facilitate the catalytic cycle.

G Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)-X(L₂) Pd0->OxAdd Oxidative Addition (Ar-X) AmineCoord [Ar-Pd(II)-NHR'R'']⁺X⁻(L₂) OxAdd->AmineCoord Amine Coordination & Deprotonation (Base, R₂NH) RedElim Ar-NR'R'' AmineCoord->RedElim Reductive Elimination RedElim->Pd0 Product Release

Caption: Simplified Buchwald-Hartwig catalytic cycle.

Materials:

  • This compound

  • Aryl or heteroaryl halide/triflate (1.0 eq)

  • Pd₂(dba)₃ (2.5 mol%) or a suitable Pd-precatalyst (5 mol%)

  • RuPhos or XPhos (ligand, 10 mol%)

  • Sodium tert-butoxide (NaOtBu) (3.0 eq)

  • Anhydrous Toluene or Dioxane

  • Schlenk flask or sealed tube, inert atmosphere (N₂ or Ar)

Step-by-Step Procedure:

  • Inert Atmosphere Setup: In a glovebox or on a Schlenk line, add the aryl halide (1.0 eq), this compound (1.2 eq), NaOtBu (3.0 eq), Pd₂(dba)₃ (2.5 mol%), and the phosphine ligand (10 mol%) to a dry reaction vessel.

  • Solvent Addition: Add anhydrous toluene.

  • Reaction: Seal the vessel and heat the reaction mixture to 80-110°C.

  • Monitoring: Monitor the reaction by LC-MS. Note that Buchwald-Hartwig reactions can be sensitive, and running a small test reaction is advisable.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of Celite to remove palladium residues.

  • Purification: Concentrate the filtrate and purify the crude product by flash column chromatography. A basic workup (e.g., washing with aqueous NH₄Cl) may be necessary before chromatography depending on the substrate.

Aryl Halide (Ar-X)LigandTemp (°C)Notes
4-BromotolueneRuPhos100High yield is expected.
2-ChloropyridineXPhos110Aryl chlorides are less reactive and require more active catalysts/higher temperatures.[14]
1-Bromo-4-methoxybenzeneRuPhos90Electron-rich aryl halides react readily.

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Introduction: The Strategic Value of Fluorinated Azetidinyl-Pyrrolidine Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide to the Synthesis of Novel Libraries from the 1-(Azetidin-3-yl)-3-fluoropyrrolidine Scaffold

In contemporary medicinal chemistry, the strategic incorporation of fluorine into heterocyclic frameworks is a cornerstone of rational drug design, with fluorinated compounds constituting approximately 25% of all pharmaceuticals on the market.[1] The unique properties of fluorine—its small size, high electronegativity, and the strength of the C-F bond—can profoundly enhance a molecule's metabolic stability, membrane permeability, binding affinity, and overall pharmacokinetic profile.[2][3][4] When combined with privileged heterocyclic systems, the impact is amplified.

The 1-(Azetidin-3-yl)-3-fluoropyrrolidine scaffold represents a confluence of several advantageous structural features. The five-membered pyrrolidine ring is a ubiquitous motif in bioactive compounds, valued for its three-dimensional structure and stereochemical complexity.[5][6] The introduction of a fluorine atom at the 3-position introduces a stereoelectronic bias that can influence the ring's conformation, a phenomenon known as the gauche effect, thereby pre-organizing the molecule for optimal interaction with biological targets.[7] Simultaneously, the azetidine ring, a strained four-membered heterocycle, serves as a rigid and versatile linker, projecting substituents into distinct vectors of chemical space.[8]

This application note provides a guide for researchers and drug development professionals on the synthesis of novel derivatives from the 1-(Azetidin-3-yl)-3-fluoropyrrolidine core. We present three robust and versatile protocols—N-arylation, amide coupling, and reductive amination—targeting the reactive secondary amine of the azetidine ring. The methodologies are designed to be broadly applicable, enabling the rapid generation of diverse chemical libraries for screening and lead optimization.

Core Scaffold Analysis and Derivatization Strategy

The synthetic utility of 1-(Azetidin-3-yl)-3-fluoropyrrolidine hinges on the selective functionalization of the secondary amine on the azetidine ring. The pyrrolidine nitrogen is tertiary and thus non-reactive under the conditions described. This inherent selectivity simplifies synthetic planning and purification.

cluster_reactions Derivatization Protocols cluster_products Novel Derivative Libraries Start 1-(Azetidin-3-yl)-3-fluoropyrrolidine Arylation N-Arylation Start->Arylation Ar-Br, Pd(0) cat. Xantphos, NaOtBu Amidation Amide Coupling Start->Amidation R-COOH, HATU DIPEA Alkylation Reductive Amination Start->Alkylation R-CHO, NaBH(OAc)3 AcOH Prod_Aryl N-Aryl Azetidines Arylation->Prod_Aryl Prod_Amide N-Acyl Azetidines Amidation->Prod_Amide Prod_Alkyl N-Alkyl Azetidines Alkylation->Prod_Alkyl

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Application Notes and Protocols for 1-(Azetidin-3-yl)-3-fluoropyrrolidine in Parallel Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Introduction: The Strategic Value of 1-(Azetidin-3-yl)-3-fluoropyrrolidine in Modern Drug Discovery

In the landscape of contemporary medicinal chemistry, the quest for novel molecular entities with optimized pharmacological profiles is paramount. The design and synthesis of compound libraries for high-throughput screening (HTS) are foundational to this endeavor.[1] The choice of building blocks for these libraries is a critical determinant of success, influencing not only the diversity and novelty of the chemical space explored but also the drug-like properties of the resulting compounds. 1-(Azetidin-3-yl)-3-fluoropyrrolidine has emerged as a particularly valuable scaffold in this context, offering a unique combination of structural and physicochemical properties that address several key challenges in drug development.[2][3][4][5][6]

This technical guide provides a comprehensive overview of the application of 1-(Azetidin-3-yl)-3-fluoropyrrolidine in parallel synthesis, a technique used to simultaneously prepare a large number of compounds. We will delve into the scientific rationale behind its use, present detailed, field-proven protocols for its incorporation into compound libraries, and offer insights into the expected outcomes and potential challenges.

The Scientific Rationale: Unpacking the Advantages of the Azetidine and Fluoropyrrolidine Moieties

The utility of 1-(Azetidin-3-yl)-3-fluoropyrrolidine as a building block stems from the synergistic contributions of its two core components: the strained azetidine ring and the fluorinated pyrrolidine ring.

The Azetidine Moiety: A Tool for Physicochemical Property Modulation

Azetidines, four-membered nitrogen-containing heterocycles, have garnered significant attention in medicinal chemistry for their ability to impart favorable properties to drug candidates.[1][7][8] Their strained ring system, with a ring strain of approximately 25.4 kcal/mol, offers a unique blend of stability and reactivity.[9][10] This inherent strain influences the conformation of the molecule, often leading to a more rigid structure.[8] A conformationally restricted molecule may exhibit higher binding affinity to its biological target due to a lower entropic penalty upon binding.[8]

Furthermore, the incorporation of an azetidine ring can significantly impact a molecule's physicochemical properties. It can serve as a bioisostere for other functional groups, improve aqueous solubility, and reduce lipophilicity, all of which are critical for enhancing pharmacokinetic profiles.[7]

The Fluoropyrrolidine Moiety: Enhancing Metabolic Stability and Binding Affinity

The strategic introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry for optimizing drug-like properties.[11][12][13][14][15] The presence of a fluorine atom in the 3-position of the pyrrolidine ring offers several distinct advantages:

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic degradation by cytochrome P450 enzymes.[15] Replacing a metabolically labile C-H bond with a C-F bond can significantly increase a drug's half-life.[12][13]

  • Modulation of Basicity (pKa): Fluorine's high electronegativity can lower the pKa of the nearby pyrrolidine nitrogen, making it less basic.[13][15] This can improve bioavailability by increasing the fraction of the neutral form of the molecule at physiological pH, which can more readily cross cell membranes.[12][13]

  • Enhanced Binding Interactions: The fluorine atom can participate in favorable interactions with biological targets, such as hydrogen bonds and dipole-dipole interactions, potentially increasing binding affinity and selectivity.[11][13]

The combination of the azetidine and fluoropyrrolidine moieties in a single building block provides a powerful tool for medicinal chemists to efficiently generate libraries of compounds with a high potential for desirable pharmacological properties.

Workflow for Parallel Synthesis Using 1-(Azetidin-3-yl)-3-fluoropyrrolidine

The following diagram illustrates a general workflow for the application of 1-(Azetidin-3-yl)-3-fluoropyrrolidine in parallel synthesis.

G cluster_0 Library Design & Input Preparation cluster_1 Parallel Synthesis Reactions cluster_2 Work-up & Purification cluster_3 Analysis & Library Archiving start Select Core Scaffold and Diverse Building Blocks reagents Prepare Stock Solutions of: - 1-(Azetidin-3-yl)-3-fluoropyrrolidine - Carboxylic Acids / Aldehydes / Alkyl Halides - Reagents & Catalysts start->reagents reaction_setup Dispense Reagents into 96-Well Reaction Block reagents->reaction_setup Automated Liquid Handling reaction_conditions Incubate under Optimized Reaction Conditions (e.g., Temperature, Time) reaction_setup->reaction_conditions workup Quench Reactions & Perform Liquid-Liquid or Solid-Phase Extraction reaction_conditions->workup purification High-Throughput Purification (e.g., Preparative HPLC, SFC) workup->purification analysis Quality Control: LC-MS and/or NMR Analysis purification->analysis archiving Compound Plating, Storage, and Data Management analysis->archiving

Caption: General workflow for parallel synthesis.

Detailed Application Notes and Protocols

1-(Azetidin-3-yl)-3-fluoropyrrolidine is a secondary amine and can therefore be utilized in a variety of common library synthesis reactions. The following protocols are provided as detailed starting points for researchers. It is crucial to note that optimization of these conditions may be necessary for specific substrates.

Parallel Amide Bond Formation

Amide bond formation is one of the most frequently used reactions in drug discovery.[16][17][18] The secondary amine of 1-(Azetidin-3-yl)-3-fluoropyrrolidine can be readily coupled with a diverse range of carboxylic acids.

Causality Behind Experimental Choices:

  • Coupling Reagents: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions and is well-suited for automated synthesis.[19]

  • Base: DIPEA (N,N-Diisopropylethylamine) is a non-nucleophilic base used to neutralize the acid formed during the reaction without competing in the coupling reaction.[19]

  • Solvent: DMF (Dimethylformamide) is an excellent solvent for dissolving a wide range of reactants and reagents.

  • Temperature: Room temperature is generally sufficient for HATU-mediated couplings, making the protocol amenable to high-throughput formats.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.2 M solution of 1-(Azetidin-3-yl)-3-fluoropyrrolidine in DMF.

    • Prepare a 0.2 M solution of a library of diverse carboxylic acids in DMF in a 96-well plate.

    • Prepare a 0.4 M solution of HATU in DMF.

    • Prepare a 0.8 M solution of DIPEA in DMF.

  • Reaction Setup (in a 96-well deep-well plate):

    • To each well containing 100 µL of the carboxylic acid solution (0.02 mmol), add 100 µL of the 1-(Azetidin-3-yl)-3-fluoropyrrolidine solution (0.02 mmol).

    • Add 100 µL of the HATU solution (0.04 mmol).

    • Add 100 µL of the DIPEA solution (0.08 mmol).

  • Reaction Conditions:

    • Seal the reaction plate and shake at room temperature for 12-16 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of water to each well.

    • Extract the products with ethyl acetate (2 x 500 µL).

    • Combine the organic layers and evaporate the solvent under reduced pressure.

    • Purify the crude products using high-throughput preparative HPLC.[20][21]

Data Presentation: Representative Reaction Conditions for Parallel Amide Coupling

ParameterConditionRationale
Amine1-(Azetidin-3-yl)-3-fluoropyrrolidine (1.0 eq)Core building block
Carboxylic AcidDiverse library (1.0 eq)Source of diversity
Coupling ReagentHATU (2.0 eq)Efficient activation of carboxylic acid
BaseDIPEA (4.0 eq)Non-nucleophilic acid scavenger
SolventDMFGood solubility for reactants
TemperatureRoom TemperatureAmenable to high-throughput formats
Time12-16 hoursSufficient for reaction completion
Parallel Reductive Amination

Reductive amination is a powerful method for forming C-N bonds and is widely used in library synthesis.[22][23][24][25] The secondary amine of 1-(Azetidin-3-yl)-3-fluoropyrrolidine can be reacted with aldehydes or ketones to form tertiary amines.

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (STAB) is a mild and selective reducing agent that is particularly effective for reductive aminations.[22] It is stable in anhydrous solvents and does not reduce the starting aldehyde or ketone.

  • Solvent: Dichloroethane (DCE) is a common solvent for reductive amination reactions.

  • Acid Catalyst: Acetic acid is often added in catalytic amounts to facilitate the formation of the intermediate iminium ion.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.2 M solution of 1-(Azetidin-3-yl)-3-fluoropyrrolidine in DCE.

    • Prepare a 0.2 M solution of a library of diverse aldehydes in DCE in a 96-well plate.

    • Weigh sodium triacetoxyborohydride (STAB) into a separate 96-well plate (0.04 mmol per well).

  • Reaction Setup (in a 96-well deep-well plate):

    • To each well containing 100 µL of the aldehyde solution (0.02 mmol), add 100 µL of the 1-(Azetidin-3-yl)-3-fluoropyrrolidine solution (0.02 mmol).

    • Add a catalytic amount of acetic acid (e.g., 5 µL of a 1 M solution in DCE).

    • Add the pre-weighed STAB to each well.

  • Reaction Conditions:

    • Seal the reaction plate and shake at room temperature for 16-24 hours.

  • Work-up and Purification:

    • Quench the reaction by adding 200 µL of saturated aqueous sodium bicarbonate solution to each well.

    • Extract the products with dichloromethane (2 x 500 µL).

    • Combine the organic layers and evaporate the solvent under reduced pressure.

    • Purify the crude products using high-throughput preparative HPLC.

Data Presentation: Representative Reaction Conditions for Parallel Reductive Amination

ParameterConditionRationale
Amine1-(Azetidin-3-yl)-3-fluoropyrrolidine (1.0 eq)Core building block
Aldehyde/KetoneDiverse library (1.0 eq)Source of diversity
Reducing AgentSodium Triacetoxyborohydride (2.0 eq)Mild and selective reduction of iminium ion
SolventDichloroethane (DCE)Common solvent for this transformation
CatalystAcetic Acid (catalytic)Promotes iminium ion formation
TemperatureRoom TemperatureStandard condition for STAB reductions
Time16-24 hoursAllows for complete reaction
Parallel Nucleophilic Substitution

The secondary amine of 1-(Azetidin-3-yl)-3-fluoropyrrolidine can also act as a nucleophile in substitution reactions with alkyl halides.[26][27][28]

Causality Behind Experimental Choices:

  • Base: Potassium carbonate is a common inorganic base used to neutralize the hydrogen halide formed during the reaction.

  • Solvent: Acetonitrile is a polar aprotic solvent that is well-suited for SN2 reactions.

  • Temperature: Elevated temperatures are often required to drive the reaction to completion, especially with less reactive alkyl halides.

Experimental Protocol:

  • Reagent Preparation:

    • Prepare a 0.2 M solution of 1-(Azetidin-3-yl)-3-fluoropyrrolidine in acetonitrile.

    • Prepare a 0.2 M solution of a library of diverse alkyl halides in acetonitrile in a 96-well plate.

    • Weigh potassium carbonate into a separate 96-well plate (0.04 mmol per well).

  • Reaction Setup (in a 96-well deep-well plate):

    • To each well containing 100 µL of the alkyl halide solution (0.02 mmol), add 100 µL of the 1-(Azetidin-3-yl)-3-fluoropyrrolidine solution (0.02 mmol).

    • Add the pre-weighed potassium carbonate to each well.

  • Reaction Conditions:

    • Seal the reaction plate and heat at 60-80 °C for 12-24 hours.

  • Work-up and Purification:

    • Cool the reaction plate to room temperature and filter to remove the inorganic solids.

    • Evaporate the solvent under reduced pressure.

    • Purify the crude products using high-throughput preparative HPLC.

Data Presentation: Representative Reaction Conditions for Parallel Nucleophilic Substitution

ParameterConditionRationale
Amine1-(Azetidin-3-yl)-3-fluoropyrrolidine (1.0 eq)Nucleophile
Alkyl HalideDiverse library (1.0 eq)Electrophile and source of diversity
BasePotassium Carbonate (2.0 eq)Acid scavenger
SolventAcetonitrilePolar aprotic solvent for SN2
Temperature60-80 °CTo facilitate the reaction
Time12-24 hoursDependent on alkyl halide reactivity

High-Throughput Purification and Analysis

A critical component of any parallel synthesis workflow is the efficient purification and analysis of the resulting compound library.[20][21][29][30]

Purification:

  • Preparative High-Performance Liquid Chromatography (HPLC): This is the most common method for purifying compound libraries.[20][21] By using a generic gradient method, a large number of compounds can be purified in a relatively short amount of time.

  • Supercritical Fluid Chromatography (SFC): For certain classes of compounds, SFC can offer advantages in terms of speed and reduced solvent consumption.

Analysis:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for analyzing the purity and confirming the identity of the synthesized compounds. High-throughput LC-MS systems can analyze a 96-well plate in a matter of hours.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: For a subset of the library, ¹H NMR can be used to confirm the structure of the products. Automated NMR systems can increase the throughput of this analysis.[30]

Conclusion

1-(Azetidin-3-yl)-3-fluoropyrrolidine is a highly valuable and versatile building block for parallel synthesis in drug discovery. Its unique combination of a strained azetidine ring and a fluorinated pyrrolidine moiety allows for the creation of compound libraries with enhanced drug-like properties. The protocols outlined in this guide provide a solid foundation for the successful incorporation of this scaffold into a variety of library synthesis campaigns. By understanding the underlying chemical principles and employing robust high-throughput techniques, researchers can fully leverage the potential of this promising building block to accelerate the discovery of new therapeutic agents.

References

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  • PubMed. (1997). High throughput analysis and purification in support of automated parallel synthesis. Molecular Diversity, 3(1), 61-70.
  • Life Chemicals. (n.d.). Scaffolds and Scaffold-based Compounds | Screening Libraries.
  • Semantic Scholar. (n.d.). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry.
  • PubMed Central. (2023, April 13). Fluorine-a small magic bullet atom in the drug development: perspective to FDA approved and COVID-19 recommended drugs.
  • ACS Publications. (n.d.). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry.
  • Taylor & Francis Online. (n.d.). The role of fluorine in medicinal chemistry.
  • PubMed. (n.d.). Computational Exploration of Molecular Scaffolds in Medicinal Chemistry.
  • ETH Research Collection. (n.d.). Automated and Parallel Amide Synthesis.
  • Chemistry World. (2025, February 10). Putting the F in pharma | Feature.
  • AiFChem. (2025, September 3). Fluorine in Pharmaceuticals: Key Properties & Drug Development.
  • ACS Publications. (n.d.). The Rise and Fall of a Scaffold: A Trend Analysis of Scaffolds in the Medicinal Chemistry Literature.
  • Life Chemicals. (2022, April 12). Substituted Azetidines in Drug Discovery | Building Blocks | Blog.
  • ResearchGate. (2025, August 6). High Throughput Analysis and Purification in Support of Automated Parallel Synthesis.
  • RSC Publishing. (2021, March 24). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle.
  • (n.d.). High throughput purification methods in combinatorial solution phase synthesis.
  • ACS Publications. (n.d.). A One-Pot Parallel Reductive Amination of Aldehydes with Heteroaromatic Amines | ACS Combinatorial Science.
  • Enamine. (n.d.). Primary Amines.
  • PubMed. (2021, June 29). Azetidines of pharmacological interest.
  • Organic & Biomolecular Chemistry (RSC Publishing). (n.d.). Recent advances in the synthesis and reactivity of azetidines: strain-driven character of the four-membered heterocycle.
  • Enamine. (n.d.). Azetidines.
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  • ACS Publications. (2024, July 26). An Automated Purification Workflow Coupled with Material-Sparing High-Throughput 1H NMR for Parallel Medicinal Chemistry.
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Sources

Scale-up synthesis of 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Scale-Up Synthesis of (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride

Abstract

This application note provides a comprehensive and robust methodology for the multi-gram scale-up synthesis of (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride, a valuable building block in contemporary drug discovery. The described synthetic strategy is designed for efficiency, scalability, and control of stereochemistry, addressing common challenges associated with fluorination and the handling of strained heterocyclic systems. The four-step sequence commences with a stereoinvertive fluorination of (R)-N-Boc-3-hydroxypyrrolidine, followed by a key reductive amination to couple the heterocyclic fragments, and concludes with deprotection and salt formation. Each stage includes detailed, step-by-step protocols, in-process controls, characterization data, and critical safety considerations. This guide is intended for researchers, chemists, and process development professionals seeking a reliable and well-validated pathway to this important intermediate.

Introduction

Saturated nitrogen-containing heterocycles, particularly azetidines and pyrrolidines, are privileged scaffolds in medicinal chemistry.[1][2] Their incorporation into drug candidates can significantly modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability, while also providing specific vectors for molecular interactions. The target molecule, 1-(Azetidin-3-yl)-3-fluoropyrrolidine, combines the conformational rigidity of the azetidine ring with the widely used pyrrolidine motif.[3][4] Furthermore, the strategic introduction of a fluorine atom can enhance binding affinity, improve metabolic stability, and modulate pKa.[5]

The synthesis of this molecule, particularly on a larger scale, presents several challenges. These include:

  • Stereocontrol: Ensuring the desired stereochemistry at the C3 position of the pyrrolidine ring is paramount, as enantiomers often exhibit different pharmacological profiles.[6]

  • Fluorination Chemistry: The use of fluorinating agents requires specialized handling procedures and careful optimization to achieve high yields and minimize side reactions.[7][8]

  • Purification: The final product is a dihydrochloride salt, and its purification often requires specific crystallization techniques to ensure high purity and remove process-related impurities.[9][10]

This document outlines a validated synthetic route that addresses these challenges, providing a practical guide for producing the (S)-enantiomer of the title compound in high purity and yield.

Synthetic Strategy and Rationale

The retrosynthetic analysis for the target compound identifies the key C-N bond formation between the azetidine and pyrrolidine rings as the central strategic disconnection. A reductive amination pathway was selected for its operational simplicity, high functional group tolerance, and scalability. This approach couples N-Boc-azetidin-3-one with the pre-formed (S)-3-fluoropyrrolidine intermediate.

The overall synthetic workflow is depicted below. The synthesis begins with the readily available (R)-N-Boc-3-hydroxypyrrolidine. A stereoinvertive fluorination reaction yields the required (S)-N-Boc-3-fluoropyrrolidine. Subsequent deprotection provides the free amine necessary for the reductive amination step. The final stage involves the removal of the remaining Boc protecting group and the formation of the stable dihydrochloride salt.

G cluster_0 Step 1: Stereoinvertive Fluorination cluster_1 Step 2: Reductive Amination cluster_2 Step 3: Deprotection & Salt Formation SM (R)-N-Boc-3-hydroxypyrrolidine Int1 (S)-N-Boc-3-fluoropyrrolidine SM->Int1  Deoxo-Fluor®  DCM, 0°C to RT Int2 (S)-3-Fluoropyrrolidine (from Int1 after deprotection) Int1->Int2  HCl/Dioxane Int3 (S)-N-Boc-1-(Azetidin-3-yl)- 3-fluoropyrrolidine SM2 N-Boc-azetidin-3-one SM2->Int3  NaBH(OAc)₃  DCE, RT FP (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride Int3->FP  HCl in IPA  IPA/MTBE, 0°C

Diagram 1: High-Level Synthetic Workflow.

Critical Safety and Handling Precautions

  • Fluorinating Agents : Reagents like Deoxo-Fluor® (Bis(2-methoxyethyl)aminosulfur trifluoride) are corrosive, toxic, and react violently with water. All operations must be conducted in a certified chemical fume hood by trained personnel.[7] Appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and acid-resistant gloves, is mandatory.[11] Ensure an emergency quench solution (e.g., saturated sodium bicarbonate) is readily accessible.

  • Hydrogen Chloride (HCl) : Anhydrous HCl solutions (e.g., in dioxane or isopropanol) are highly corrosive and cause severe respiratory and skin burns. Handle only in a well-ventilated fume hood.

  • Pressure Release : The quenching of fluorinating agents and some reactions may release gas. Ensure reaction vessels are appropriately vented.

Detailed Experimental Protocols

Step 1: Synthesis of (S)-N-Boc-3-fluoropyrrolidine

This procedure employs a nucleophilic substitution (SN2) mechanism, which inverts the stereocenter of the starting material.

G cluster_mech Mechanism: SN2 Stereoinvertive Fluorination start (R)-Alcohol + Deoxo-Fluor® intermediate Intermediate Sulfoxonium Ion start->intermediate Activation of OH transition SN2 Transition State (Backside Attack by F⁻) intermediate->transition Nucleophilic Attack product (S)-Fluoropyrrolidine transition->product Inversion of Stereochemistry

Diagram 2: Mechanism of SN2 Fluorination.

Protocol:

  • Charge a dry, inerted reactor with (R)-N-Boc-3-hydroxypyrrolidine (1.0 eq) and anhydrous dichloromethane (DCM, 10 vol).

  • Cool the resulting solution to 0-5 °C using an ice bath.

  • Slowly add Deoxo-Fluor® (1.2 eq) dropwise via a syringe pump over 60-90 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Once the addition is complete, allow the reaction to slowly warm to room temperature (20-25 °C) and stir for 12-16 hours.

  • In-Process Control (IPC): Monitor the reaction progress by TLC or LC-MS until consumption of the starting material is >98%.

  • Upon completion, cool the reaction mixture back to 0-5 °C.

  • Slowly and carefully quench the reaction by adding it to a vigorously stirred, cooled (0-5 °C) solution of saturated aqueous sodium bicarbonate (10 vol). Caution: Gas evolution!

  • Separate the organic layer. Extract the aqueous layer with DCM (2 x 3 vol).

  • Combine the organic layers, wash with saturated aqueous brine (5 vol), dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude oil is purified by column chromatography on silica gel (gradient elution, 10-30% ethyl acetate in hexanes) to afford (S)-N-Boc-3-fluoropyrrolidine as a clear oil.

Step 2: Reductive Amination to form (S)-N-Boc-1-(Azetidin-3-yl)-3-fluoropyrrolidine

Protocol:

  • First, prepare the free base of (S)-3-fluoropyrrolidine. Dissolve the product from Step 1 in 1,4-dioxane (3 vol) and add a 4M solution of HCl in 1,4-dioxane (3.0 eq). Stir at room temperature for 4 hours. Concentrate to dryness to obtain the hydrochloride salt. For the reaction, neutralize this salt with a suitable base (e.g., NaOH solution) and extract into an organic solvent, then dry and concentrate to obtain the free amine. Use immediately.

  • Charge a reactor with N-Boc-azetidin-3-one hydrochloride (1.1 eq), the freshly prepared (S)-3-fluoropyrrolidine (1.0 eq), and 1,2-dichloroethane (DCE, 15 vol).

  • Add triethylamine (1.2 eq) to neutralize the hydrochloride salt and stir for 15 minutes.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq) portion-wise over 30 minutes, maintaining the temperature below 30 °C.

  • Stir the reaction at room temperature for 18-24 hours.

  • IPC: Monitor by LC-MS for the disappearance of the imine intermediate and starting materials.

  • Quench the reaction by the slow addition of saturated aqueous sodium bicarbonate (8 vol).

  • Stir for 30 minutes, then separate the layers. Extract the aqueous phase with DCM (2 x 5 vol).

  • Combine the organic layers, wash with brine (5 vol), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • The product can often be carried forward without further purification. If necessary, purify via silica gel chromatography.

Step 3: Final Deprotection and Dihydrochloride Salt Formation

Protocol:

  • Dissolve the crude (S)-N-Boc-1-(Azetidin-3-yl)-3-fluoropyrrolidine from Step 2 in isopropanol (IPA, 10 vol).

  • Cool the solution to 0-5 °C.

  • Slowly add a solution of anhydrous HCl in IPA (5-6 M, 3.0 eq) dropwise. A precipitate should begin to form.

  • Stir the resulting slurry at 0-5 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours.

  • IPC: Check for complete deprotection by LC-MS.

  • To enhance precipitation, add methyl tert-butyl ether (MTBE, 10 vol) slowly to the slurry and continue stirring for 1 hour.

  • Isolate the solid product by vacuum filtration.

  • Wash the filter cake with cold MTBE (2 x 3 vol).

  • Dry the product under vacuum at 40-45 °C to a constant weight to yield (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride as a white to off-white solid.

Process Parameters and Characterization Data

The following table summarizes typical results for a scale-up synthesis.

ParameterStep 1: FluorinationStep 2: Reductive AminationStep 3: Salt Formation
Starting Material (R)-N-Boc-3-hydroxypyrrolidine(S)-3-Fluoropyrrolidine(S)-N-Boc-1-(Azetidin-3-yl)-3-fluoropyrrolidine
Key Reagent Deoxo-Fluor® (1.2 eq)NaBH(OAc)₃ (1.5 eq)HCl in IPA (3.0 eq)
Solvent Dichloromethane (DCM)1,2-Dichloroethane (DCE)Isopropanol (IPA) / MTBE
Temperature 0 °C to RTRoom Temperature0 °C to RT
Reaction Time 12-16 hours18-24 hours5-7 hours
Typical Yield 75-85%80-90% (crude)90-97%
Purity (HPLC) >98% (after column)>90% (crude)>99.0%
Chiral Purity (ee%) >99%N/A>99.0%

Characterization of Final Product:

  • Appearance: White to off-white crystalline solid.

  • ¹H NMR: Spectra should be consistent with the structure, showing characteristic shifts for the azetidine and fluoropyrrolidine protons.

  • ¹³C NMR: Consistent with the proposed structure.

  • Mass Spec (ESI+): Calculated m/z for C₇H₁₄FN₂ [M+H]⁺: 145.11; Found: 145.1.

  • Chiral HPLC: Enantiomeric excess should be determined using a suitable chiral stationary phase (e.g., polysaccharide-based CSP) to be >99.0%.[12][13]

Conclusion

The synthetic protocol detailed in this application note provides a reliable and scalable route to high-purity (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride. By employing a stereoinvertive fluorination and a robust reductive amination, this method successfully controls the key stereocenter. The protocols for reaction workup and final product isolation are optimized for large-scale operations, minimizing the need for chromatography at later stages and delivering the final product in excellent yield and purity. This guide serves as a valuable resource for chemists in the pharmaceutical and fine chemical industries.

References

Asymmetric synthesis of chiral 1-(Azetidin-3-yl)-3-fluoropyrrolidine analogs

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the asymmetric synthesis of chiral 1-(azetidin-3-yl)-3-fluoropyrrolidine analogs, designed for researchers, scientists, and drug development professionals. This document provides a strategic overview, detailed experimental protocols, and expert insights into the construction of these valuable scaffolds.

Abstract

The convergence of three privileged pharmacophores—the chiral pyrrolidine ring, a stereodefined fluorine atom, and the strained azetidine moiety—offers a compelling strategy for the design of novel therapeutics with enhanced potency, selectivity, and pharmacokinetic properties. This application note details a robust and modular approach for the asymmetric synthesis of chiral 1-(azetidin-3-yl)-3-fluoropyrrolidine analogs. We present a convergent strategy centered on the coupling of pre-synthesized, enantiopure 3-fluoropyrrolidine and an appropriately functionalized azetidine synthon. Detailed, step-by-step protocols for the synthesis of key intermediates and the final diastereoselective reductive amination are provided, accompanied by expert commentary on the rationale behind experimental choices, potential challenges, and troubleshooting. The methodologies are designed to be adaptable, allowing researchers to generate a library of analogs for structure-activity relationship (SAR) studies.

Introduction: The Strategic Value of Fluorinated Azetidinyl-Pyrrolidines

The pyrrolidine ring is a cornerstone of medicinal chemistry, appearing in numerous FDA-approved drugs and natural products.[1] Its non-planar, sp³-rich geometry allows for the precise spatial projection of substituents to optimize interactions within biological targets.[1] The strategic introduction of fluorine into drug candidates has become a critical tool in modern drug discovery.[2] The unique properties of fluorine—its small van der Waals radius, high electronegativity, and the strength of the C-F bond—can profoundly influence a molecule's metabolic stability, membrane permeability, pKa, and binding affinity.[3][4]

Similarly, the azetidine ring, a strained four-membered heterocycle, is increasingly utilized as a "bioisostere" for larger or more flexible groups, offering improved physicochemical properties such as solubility while maintaining or enhancing biological activity.[5][6] The combination of these three motifs into a single chiral scaffold, 1-(azetidin-3-yl)-3-fluoropyrrolidine, creates a molecule with significant potential for novel drug development by exploring new chemical space with enhanced drug-like properties.

Retrosynthetic Analysis and Strategic Planning

A successful synthesis of the target scaffold hinges on a logical and flexible retrosynthetic strategy. The most robust approach is a convergent synthesis, which maximizes efficiency and allows for modularity in analog design. Our primary strategy involves a key C-N bond formation between a chiral 3-fluoropyrrolidine nucleus and a protected azetidin-3-one.

This disconnection leads to two key chiral synthons:

  • Enantiopure N-protected-3-fluoropyrrolidine: This building block establishes the stereocenter on the pyrrolidine ring.

  • N-protected-azetidin-3-one: This serves as the electrophilic partner for the coupling reaction.

The primary coupling reaction proposed is a diastereoselective reductive amination, a reliable and high-yielding transformation widely used in medicinal chemistry.

G cluster_retro Retrosynthetic Disconnection cluster_synthons Key Synthons Target Chiral 1-(Azetidin-3-yl)-3-fluoropyrrolidine Analog Disconnection Key C-N Bond Formation (Reductive Amination) Target->Disconnection Intermediate1 Chiral N-Protected (3R)- or (3S)-3-Fluoropyrrolidine Disconnection->Intermediate1 Intermediate2 N-Protected Azetidin-3-one Disconnection->Intermediate2 Precursor1 Chiral N-Boc-(3S)-3-Hydroxypyrrolidine Intermediate1->Precursor1 Fluorination Precursor2 N-Boc-3-Hydroxyazetidine or other precursors Intermediate2->Precursor2 Oxidation

Caption: Retrosynthetic analysis of the target scaffold.

Synthesis of Key Chiral Intermediates

The success of the convergent strategy relies on the efficient and stereocontrolled preparation of the two key building blocks.

Protocol 3.1: Asymmetric Synthesis of N-Boc-(3R)-3-Fluoropyrrolidine

This protocol describes the fluorination of a commercially available chiral alcohol via nucleophilic substitution. The reaction proceeds with inversion of stereochemistry. Using (3S)-hydroxypyrrolidine will yield the (3R)-fluoropyrrolidine.

Rationale: Deoxyfluorinating agents like Deoxo-Fluor® provide a reliable method for converting secondary alcohols to fluorides with predictable stereochemical outcomes (Sₙ2 inversion). The Boc protecting group is stable under these conditions and is ideal for subsequent reactions. A recent patent highlights a scalable process for producing high-purity (3R)-3-fluoropyrrolidine hydrochloride from N-Boc-(3S)-3-hydroxypyrrolidine, underscoring the industrial relevance of this transformation.[7]

Materials:

  • N-Boc-(3S)-3-hydroxypyrrolidine

  • Bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor®)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (NaCl) solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate/Hexanes solvent system

Procedure:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve N-Boc-(3S)-3-hydroxypyrrolidine (1.0 eq) in anhydrous DCM (approx. 0.2 M concentration).

  • Cooling: Cool the solution to -78 °C using an acetone/dry ice bath.

  • Reagent Addition: Slowly add Deoxo-Fluor® (1.2 eq) dropwise via the dropping funnel over 30 minutes. Maintain the internal temperature below -70 °C. Caution: Deoxo-Fluor® is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Quenching: Carefully and slowly quench the reaction by adding it to a vigorously stirred, ice-cold saturated aqueous NaHCO₃ solution. Caution: Gas evolution (CO₂) will occur.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with DCM.

  • Washing: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude oil by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford N-Boc-(3R)-3-fluoropyrrolidine as a clear oil.

Protocol 3.2: Synthesis of N-Boc-Azetidin-3-one

This protocol describes the oxidation of N-Boc-3-hydroxyazetidine.

Rationale: Swern oxidation or Dess-Martin periodinane (DMP) oxidation are common and effective methods for converting secondary alcohols to ketones without over-oxidation. These methods are compatible with the Boc protecting group. More modern, catalytic methods such as gold-catalyzed oxidative cyclization of N-propargylsulfonamides can also be employed for flexible access to chiral azetidin-3-ones.[8]

Materials:

  • N-Boc-3-hydroxyazetidine

  • Dess-Martin periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous DCM (0.2 M) at room temperature, add Dess-Martin periodinane (1.2 eq) portion-wise over 15 minutes.

  • Reaction Monitoring: Stir the resulting suspension at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • Quenching: Upon completion, dilute the reaction mixture with DCM and quench by adding a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃. Stir vigorously for 30 minutes until the layers are clear.

  • Extraction: Transfer to a separatory funnel, separate the layers, and extract the aqueous phase twice with DCM.

  • Washing and Drying: Combine the organic layers, wash with brine, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the residue by flash column chromatography (ethyl acetate/hexanes) to yield N-Boc-azetidin-3-one as a white solid.

Key Coupling Step: Diastereoselective Reductive Amination

This is the central step where the two chiral fragments are joined to form the final scaffold. The reaction of a chiral amine with a ketone generates a mixture of diastereomeric products.

Rationale: Sodium triacetoxyborohydride (STAB) is the reagent of choice for reductive amination. It is milder and more selective than other hydrides like sodium cyanoborohydride and can be used in non-protic solvents like DCM or dichloroethane (DCE). The mild acidity of the acetic acid generated in situ catalyzes iminium ion formation without causing degradation of sensitive substrates. The reaction couples two enantiopure fragments, resulting in a pair of diastereomers that can typically be separated by chromatography.

G start Start: Combine N-Boc-(3R)-3-Fluoropyrrolidine, N-Boc-Azetidin-3-one, & Acetic Acid in DCE step1 Stir at RT for 1-2h (Iminium Ion Formation) start->step1 step2 Add Sodium Triacetoxyborohydride (STAB) portion-wise step1->step2 step3 Stir at RT for 12-16h (Reaction Monitoring by LC-MS) step2->step3 step4 Quench with sat. aq. NaHCO₃ step3->step4 step5 Extract with DCM step4->step5 step6 Dry, Concentrate to get Crude Diastereomeric Mixture step5->step6 step7 Purify by Flash Chromatography (Separation of Diastereomers) step6->step7 end1 Product: Diastereomer 1 step7->end1 end2 Product: Diastereomer 2 step7->end2

Caption: Experimental workflow for the key coupling step.

Protocol 4.1: Synthesis of N-Boc-1-(N'-Boc-Azetidin-3-yl)-(3R)-3-fluoropyrrolidine

Materials:

  • N-Boc-(3R)-3-fluoropyrrolidine (from Protocol 3.1)

  • N-Boc-azetidin-3-one (from Protocol 3.2)

  • Sodium triacetoxyborohydride (STAB)

  • 1,2-Dichloroethane (DCE), anhydrous

  • Acetic acid (glacial)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM) for extraction

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a solution of N-Boc-azetidin-3-one (1.0 eq) in anhydrous DCE (0.2 M), add N-Boc-(3R)-3-fluoropyrrolidine (1.1 eq) followed by glacial acetic acid (1.2 eq).

  • Iminium Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the iminium intermediate.

  • Reduction: Add STAB (1.5 eq) portion-wise over 20 minutes. Note: The reaction is mildly exothermic.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-16 hours. Monitor for the disappearance of the iminium intermediate and starting materials by LC-MS.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir for 30 minutes.

  • Extraction: Separate the layers and extract the aqueous phase three times with DCM.

  • Drying and Concentration: Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The resulting crude oil contains a mixture of two diastereomers. Separate these diastereomers using flash column chromatography on silica gel with an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes or methanol in DCM).

  • Deprotection (Optional): The Boc groups can be removed under standard acidic conditions (e.g., 4M HCl in dioxane or trifluoroacetic acid in DCM) to yield the final free amine analogs.

Data Analysis and Characterization

The successful synthesis of the target compounds requires rigorous characterization at each step.

StepProductExpected Yield (%)Expected e.e. / d.r.Characterization Methods
3.1 Fluorination N-Boc-(3R)-3-fluoropyrrolidine60-80%>99% e.e.¹H NMR, ¹⁹F NMR, ¹³C NMR, HRMS, Chiral HPLC
3.2 Oxidation N-Boc-azetidin-3-one85-95%N/A (achiral)¹H NMR, ¹³C NMR, HRMS
4.1 Reductive Amination Di-Boc protected diastereomers70-90% (combined)d.r. 1:1 to 3:1¹H NMR, ¹⁹F NMR, ¹³C NMR, HRMS, Analytical Chiral HPLC
Deprotection Final 1-(Azetidin-3-yl)-3-fluoropyrrolidine HCl salt>95%As per precursor¹H NMR, ¹⁹F NMR, ¹³C NMR, HRMS

Yields and diastereomeric ratios are estimates based on analogous reactions in the literature and may vary depending on specific substrates and reaction conditions.

Troubleshooting and Key Considerations

  • Low Yield in Fluorination (Protocol 3.1): Ensure all reagents and glassware are scrupulously dry. Incomplete reaction may require longer reaction times or a slight excess of Deoxo-Fluor®.

  • Poor Diastereoselectivity (Protocol 4.1): The diastereoselectivity of the reductive amination is often modest. It is primarily influenced by the facial selectivity of the hydride attack on the iminium ion. While difficult to control, running the reaction at lower temperatures may slightly improve selectivity. The primary strategy should be efficient chromatographic separation of the diastereomers.

  • Incomplete Reductive Amination: If the reaction stalls, it may be due to insufficient iminium ion formation. Ensure the acetic acid catalyst is present. If the starting amine is a hydrochloride salt, a stoichiometric amount of a non-nucleophilic base (e.g., triethylamine) must be added to free the amine before the reaction.

  • Difficult Purification: The polarity of the diastereomeric products is often very similar. Careful selection of the chromatography solvent system and using a high-resolution silica gel may be necessary. In some cases, derivatization or protection/deprotection of one of the nitrogen atoms can alter the polarity enough to facilitate separation.

Conclusion

This application note provides a comprehensive and actionable guide for the asymmetric synthesis of 1-(azetidin-3-yl)-3-fluoropyrrolidine analogs. By employing a convergent strategy based on the reliable reductive amination of well-defined chiral building blocks, researchers can efficiently access these complex and pharmaceutically relevant scaffolds. The detailed protocols, coupled with insights into the underlying chemical principles and troubleshooting, empower drug discovery teams to generate diverse libraries for the exploration of new therapeutic frontiers.

References

  • Zhang, J., Schmalz, H.-G. (2012). A Flexible and Stereoselective Synthesis of Azetidin-3-Ones through Gold-Catalyzed Intermolecular Oxidation of Alkynes. Angewandte Chemie International Edition, 51(34), 8612-8615. [Link]

  • TBA.
  • Smith, A. M., et al. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 86(20), 14357–14371. [Link]

  • Smith, A. M., et al. (2021). A General and Scalable Method toward Enantioenriched C2-Substituted Azetidines Using Chiral tert-Butanesulfinamides. The Journal of Organic Chemistry, 86(20), 14357–14371. [Link]

  • Couty, F., Evano, G. (2006). Synthesis of Chiral Non Racemic Azetidines. Current Organic Chemistry, 10(15), 1907-1934. [Link]

  • Li, S., Xu, J. (2017). Synthesis of Azetidines. Chinese Journal of Organic Chemistry, 37(1), 45-59. [Link]

  • TBA.
  • Wang, F., et al. (2021). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 13(2), 474-480. [Link]

  • TBA.
  • Wang, F., et al. (2022). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 13(2), 474-480. [Link]

  • TBA.
  • TBA.
  • Gentile, F., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Pharmaceuticals, 14(8), 798. [Link]

  • TBA.
  • D'Elios, M. M., et al. (2023). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). Molecules, 28(13), 5035. [Link]

  • Wang, F., et al. (2022). Synthesis of bioactive fluoropyrrolidines via copper(i)-catalysed asymmetric 1,3-dipolar cycloaddition of azomethine ylides. Chemical Science, 13(2), 474-480. [Link]

  • TBA.
  • TBA.
  • TBA.
  • TBA.
  • TBA.
  • Meléndez, R. E., Lubell, W. D. (1999). Asymmetric synthesis of L-azetidine-2-carboxylic acid and 3-substituted congeners--conformationally constrained analogs of phenylalanine, naphthylalanine, and leucine. Bioorganic & Medicinal Chemistry Letters, 9(10), 1437-1442. [Link]

  • TBA.
  • TBA.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Fluorinated Azetidines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of fluorinated azetidines. This guide is designed for researchers, medicinal chemists, and drug development professionals actively engaged in the synthesis of these valuable, yet challenging, heterocyclic scaffolds. The incorporation of fluorine into the azetidine ring can profoundly alter physicochemical and pharmacological properties, but the synthetic routes are often fraught with difficulties stemming from ring strain, the unique electronics of fluorine, and reagent sensitivity.[1][2]

This resource provides practical, field-tested advice in a direct question-and-answer format to address common challenges, troubleshoot experimental setbacks, and answer frequently asked questions.

Part 1: Troubleshooting Guide

This section addresses specific issues that can arise during the synthesis of fluorinated azetidines, offering potential causes and actionable solutions.

Issue 1: Low or No Yield of the Fluorinated Azetidine

Q: My fluorination reaction is resulting in a very low yield or complete recovery of the starting material. What are the likely causes and how can I improve the outcome?

A: This is one of the most common challenges. The root cause often lies with the fluorinating reagent, reaction conditions, or the stability of the substrate itself. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

  • Inactive Fluorinating Reagent: Many fluorinating reagents are highly sensitive to moisture.[3] For instance, diethylaminosulfur trifluoride (DAST) and its analogues can hydrolyze, rendering them ineffective. Nucleophilic fluoride sources like potassium fluoride (KF) must be rigorously dried.

    • Solution:

      • Use a freshly opened bottle of the fluorinating reagent or dry it thoroughly before use (e.g., spray-dried KF).

      • Handle all reagents under an inert atmosphere (Nitrogen or Argon) using anhydrous solvents and oven-dried glassware.

      • Consider alternative, more robust fluorinating agents if moisture sensitivity is a persistent issue.

  • Sub-optimal Reaction Temperature: Fluorination reactions can be highly exothermic or require a specific temperature to proceed efficiently. Incorrect temperature control can lead to decomposition or prevent the reaction from initiating.

    • Solution:

      • For nucleophilic fluorination of azetidinols with reagents like DAST, reactions are often initiated at low temperatures (e.g., -78 °C) and slowly warmed to room temperature.[4]

      • For electrophilic fluorinations, the optimal temperature can vary widely. A temperature screen is recommended, starting at a low temperature and gradually increasing it while monitoring the reaction by TLC or LC-MS.

  • Inappropriate Solvent: The choice of solvent can dramatically impact the solubility of reagents and the stability of reactive intermediates.

    • Solution: Screen a range of anhydrous, non-nucleophilic solvents. Dichloromethane (DCM) and acetonitrile are common choices for many fluorination reactions. For nucleophilic substitutions, polar aprotic solvents like DMF or DMSO can be effective, but be cautious of potential side reactions.[3]

  • Steric Hindrance: The substrate itself may be sterically hindered around the reaction center, preventing the approach of the fluorinating reagent.

    • Solution:

      • Consider a less bulky fluorinating reagent.

      • If possible, modify the substrate to reduce steric hindrance, perhaps by using a smaller protecting group on the azetidine nitrogen.

Issue 2: Formation of Ring-Opened Byproducts

Q: I am observing significant amounts of γ-fluorinated amine byproducts in my reaction mixture, indicating that the azetidine ring is opening. How can I prevent this?

A: Ring-opening is a common side reaction due to the inherent strain energy of the four-membered azetidine ring (approx. 25.4 kcal/mol).[5][6] This is often promoted by acidic conditions or highly nucleophilic reagents.

Potential Causes & Solutions:

  • Acid-Mediated Ring Opening: Many fluorinating reagents (e.g., DAST, Pyridine-HF) can generate acidic byproducts (like HF) that protonate the azetidine nitrogen, activating the ring for nucleophilic attack and subsequent opening.[5][6]

    • Solution:

      • Add a non-nucleophilic acid scavenger, such as proton sponge or 2,6-lutidine, to the reaction mixture.

      • Use a fluorinating reagent that operates under neutral or basic conditions if possible.

      • The Olah's reagent (pyridine-HF) is known to cause regioselective ring-opening of azetidines to form γ-fluorinated amines, so this reagent should be used with caution if ring integrity is desired.[5][7]

  • Choice of Protecting Group: The nature of the nitrogen protecting group can influence the stability of the azetidine ring. Electron-withdrawing groups can sometimes increase susceptibility to ring-opening.

    • Solution: The tert-butoxycarbonyl (Boc) group is generally a good choice as it is stable under many fluorination conditions but can be removed under controlled acidic conditions.[8][9] Carboxybenzyl (Cbz) is another robust option.[10]

  • Reaction Temperature: Higher temperatures can provide the necessary activation energy for ring-opening pathways.

    • Solution: Run the reaction at the lowest possible temperature that still allows for a reasonable reaction rate.

Issue 3: Difficulty in Purifying the Fluorinated Azetidine

Q: My crude product is a complex mixture, and I'm struggling to isolate the pure fluorinated azetidine. What are the best purification strategies?

A: Purification can be challenging due to the polarity and sometimes volatility of small azetidine derivatives.

Potential Causes & Solutions:

  • Co-elution with Starting Material or Byproducts: The polarity of the fluorinated product may be very similar to that of the starting material (e.g., the corresponding alcohol) or non-polar byproducts.

    • Solution:

      • Column Chromatography: Use a shallow solvent gradient during column chromatography on silica gel to improve separation. For example, start with a low polarity eluent (e.g., 100% hexanes) and slowly increase the proportion of ethyl acetate.[9]

      • Alternative Stationary Phases: If silica gel fails, consider using alumina (basic or neutral) or a reverse-phase column.

      • Derivative Formation: If the product has a free N-H, temporary protection (e.g., as a Boc derivative) can alter its chromatographic behavior, facilitating separation. The protecting group can then be removed.

  • Product Volatility: Small, non-polar fluorinated azetidines can be volatile, leading to loss of product during solvent removal under high vacuum.

    • Solution:

      • Remove the solvent at reduced pressure without excessive heating.

      • Use a cold trap to recover any volatile product.

      • If possible, crystallize the product or precipitate it as a salt (e.g., hydrochloride salt) to reduce volatility.

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the best choice of protecting group for the azetidine nitrogen during fluorination?

A1: The choice of protecting group is critical. The ideal group should be stable to the fluorination conditions and easily removable later.

  • tert-Butoxycarbonyl (Boc): This is a very common and effective choice. It is stable to many nucleophilic and some electrophilic fluorinating agents and is readily removed with mild acid (e.g., TFA in DCM).[8][9]

  • Carboxybenzyl (Cbz): Also a robust choice, stable under a variety of conditions. It is typically removed by hydrogenolysis, offering an orthogonal deprotection strategy to Boc.[10]

  • Benzhydryl (Bh): This group has been shown to be effective in orchestrating photochemical reactions and can facilitate subsequent ring-opening reactions if desired.[11]

Protecting GroupCommon Introduction ReagentStabilityCommon Cleavage Condition
Boc (Boc)₂OStable to many fluorinating agentsAcidic (e.g., TFA, HCl)[8]
Cbz CbzClStable to many fluorinating agentsHydrogenolysis (e.g., H₂, Pd/C)[10]
Botc O-tert-butyl S-(pyridin-2-yl) thiocarbonateFacilitates α-lithiationMild acid or thermal conditions[8]

Q2: How can I confirm the successful incorporation of fluorine into the azetidine ring?

A2: Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for this purpose.

  • ¹⁹F NMR: This is the most direct method. A signal in the ¹⁹F NMR spectrum is a clear indication of fluorine incorporation. The chemical shift will be characteristic of the fluorine's environment.[12][13]

  • ¹H NMR: The proton spectrum will show characteristic coupling patterns. Protons on the same carbon as the fluorine (geminal coupling, ²JHF) and on adjacent carbons (vicinal coupling, ³JHF) will appear as doublets of doublets or more complex multiplets.

  • ¹³C NMR: The carbon atom bonded to the fluorine will show a large one-bond coupling constant (¹JCF), appearing as a doublet. Carbons two and three bonds away will show smaller couplings (²JCF and ³JCF).

Q3: Which fluorinating reagent should I choose for converting a 3-hydroxyazetidine to a 3-fluoroazetidine?

A3: This is a common transformation, and several reagents can be effective.

  • Diethylaminosulfur Trifluoride (DAST): A widely used reagent for deoxofluorination of alcohols. It is generally effective but can be thermally unstable and must be handled with care.[4]

  • Bis(2-methoxyethyl)aminosulfur Trifluoride (Deoxo-Fluor®): A more thermally stable alternative to DAST, often providing better yields and fewer side products.

  • 4-tert-Butyl-2,6-dimethylphenylsulfur Trifluoride (FLUOLEAD™): A crystalline solid that is easier to handle than DAST and has low reactivity with water.[14]

Q4: Can I synthesize fluorinated azetidines through cyclization reactions?

A4: Yes, intramolecular cyclization is a valid and common strategy. This typically involves the cyclization of a suitably substituted acyclic precursor that already contains the fluorine atom. For example, the cyclization of a fluorinated γ-amino alcohol or γ-amino halide can yield a fluorinated azetidine. The electron-withdrawing nature of fluorine can reduce the nucleophilicity of the nitrogen atom, sometimes requiring a strong base like LiHMDS to achieve cyclization.[1]

Part 3: Experimental Protocols & Diagrams

Protocol 1: General Procedure for Deoxofluorination of N-Boc-3-hydroxyazetidine with DAST

This protocol is a general guideline and may require optimization for specific substrates.

  • Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, dissolve N-Boc-3-hydroxyazetidine (1.0 eq) in anhydrous dichloromethane (DCM, ~0.1 M).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq) dropwise via syringe to the stirred solution. Maintain the internal temperature below -70 °C during the addition.

  • Reaction: After the addition is complete, allow the reaction mixture to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir for an additional 4-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C and slowly quench by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Work-up: Separate the organic layer. Extract the aqueous layer twice with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Diagrams

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagent Check Fluorinating Reagent (Activity & Purity) start->check_reagent reagent_ok Reagent is Active check_reagent->reagent_ok reagent_bad Reagent Suspect check_reagent->reagent_bad No check_conditions Review Reaction Conditions (Temp, Solvent, Time) reagent_ok->check_conditions Yes use_new Use Fresh/Purified Reagent reagent_bad->use_new use_new->start conditions_ok Conditions Standard check_conditions->conditions_ok conditions_bad Conditions Sub-optimal check_conditions->conditions_bad No check_substrate Analyze Substrate (Purity & Stability) conditions_ok->check_substrate Yes optimize_conditions Optimize Temperature, Solvent, and Time conditions_bad->optimize_conditions optimize_conditions->start substrate_ok Substrate is Pure & Stable check_substrate->substrate_ok substrate_bad Substrate Impure/Unstable check_substrate->substrate_bad No final_success Improved Yield substrate_ok->final_success Yes purify_substrate Purify Starting Material substrate_bad->purify_substrate purify_substrate->start

Caption: A decision tree for troubleshooting low-yield fluorination reactions.

Common Reaction Pathways and Side Reactions

reaction_pathways sub N-Protected-3-hydroxyazetidine reagent Fluorinating Reagent (e.g., DAST) sub->reagent acid Acidic Conditions (H+) sub->acid Ring Protonation product Desired Product: N-Protected-3-fluoroazetidine reagent->product Desired Pathway (Nucleophilic Substitution) side_product Side Product: Ring-Opened γ-Fluoroamine acid->side_product Undesired Pathway (Ring Opening)

Caption: Competing reaction pathways in the fluorination of 3-hydroxyazetidine.

References

  • Sharma, R., et al. (2021). Harnessing Oxetane and Azetidine Sulfonyl Fluorides for Opportunities in Drug Discovery. Journal of the American Chemical Society. Available at: [Link]

  • Coldham, I., et al. (2015). Amine Protection/α-Activation with the tert-Butoxythiocarbonyl Group: Application to Azetidine Lithiation–Electrophilic Substitution. Organic Letters. Available at: [Link]

  • Banks, H. D. (2008). The Profound Effect of Fluorine Substitution on the Reactivity and Regioselectivity of Nucleophilic Substitution Reactions of Strained Heterocycles. A Study of Aziridine and Its Derivatives. The Journal of Organic Chemistry. Available at: [Link]

  • Gámez-Montaño, R., et al. (2022). New Strategies for the Synthesis of 1- and 2-Azetines and Their Applications as Value-Added Building Blocks. Synthesis. Available at: [Link]

  • Fleet, G. W. J., et al. (2015). 3-Fluoroazetidinecarboxylic Acids and trans,trans-3,4-Difluoroproline as Peptide Scaffolds: Inhibition of Pancreatic Cancer Cell Growth by a Fluoroazetidine Iminosugar. The Journal of Organic Chemistry. Available at: [Link]

  • Hu, M., et al. (2025). Emerging Strategies in N‐Fluoroalkylation: Recent Progress. Chemistry – An Asian Journal. Available at: [Link]

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  • Cossy, J., & Meyer, C. (2025). Synthesis of 2‐(Trifluoromethyl)Azetidines by Strain‐Release Reactions of 2‐(Trifluoromethyl)‐1‐Azabicyclo[1.1.0]Butanes. Chemistry – A European Journal. Available at: [Link]

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  • Vulpetti, A., et al. (2017). Fluorine NMR spectroscopy and computational calculations for assessing intramolecular hydrogen bond involving fluorine and for characterizing the dynamic of a fluorinated molecule. Journal of Fluorine Chemistry. Available at: [Link]

  • Lebargy, C., et al. (n.d.). Preparation of racemic and optically active trifluoromethyl aziridines and azetidines. Retrieved from [Link]

  • Kaur, J., & Singh, A. (2025). Synthetic Strategies to Access Fluorinated Azoles. ACS Omega. Available at: [Link]

  • Larda, S. T., et al. (2020). Fluorine-19 NMR spectroscopy of fluorinated analogs of tritrpticin highlights a distinct role for Tyr residues in antimicrobial peptides. Biochimica et Biophysica Acta (BBA) - Biomembranes. Available at: [Link]

  • Wierzba, A. J., et al. (2021). Azetidines-Containing Fluorescent Purine Analogs: Synthesis and Photophysical Properties. Molecules. Available at: [Link]

  • Sankar, S. S., & Allen, F. H. (1987). A complete proton and carbon-13 NMR analysis of fluocinonide, a fluorinated corticosteroid. Magnetic Resonance in Chemistry. Available at: [Link]

Sources

Technical Support Center: Purification of 1-(Azetidin-3-yl)-3-fluoropyrrolidine Dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride. This document is designed for researchers, medicinal chemists, and process development scientists who are working with this and similar highly polar, chiral small molecule amine salts. As a pharmaceutical intermediate, achieving high purity is critical for downstream applications and ensuring the safety and efficacy of the final active pharmaceutical ingredient (API).[1][2] This guide provides in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during the purification of this compound.

I. Understanding the Molecule: Key Physicochemical Properties

This compound is a small, highly polar molecule, a property that is further enhanced by its dihydrochloride salt form.[3][4] Its structure contains two basic nitrogen atoms, a chiral center at the 3-position of the fluoropyrrolidine ring, and a strained azetidine ring. These features dictate its solubility, stability, and chromatographic behavior, which are central to developing a successful purification strategy.

PropertyImplication for Purification
High Polarity Likely soluble in polar solvents (water, methanol, ethanol) and poorly soluble in non-polar organic solvents (hexanes, toluene). This is a key consideration for selecting recrystallization solvents or chromatographic mobile phases.[3]
Dihydrochloride Salt As a salt, it will behave differently than its free-base form. It is generally more crystalline but can also be hygroscopic. The salt form is less likely to interact with acidic silica gel during chromatography.[4][5]
Chiral Center The presence of a stereocenter means that chiral purity is a critical quality attribute. Purification methods must be chosen to avoid racemization.
Azetidine Ring This four-membered ring can be susceptible to ring-opening under harsh acidic or basic conditions, or in the presence of certain nucleophiles, which could be a source of impurities.

II. Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you may encounter during the purification of this compound.

A. Recrystallization Challenges

Recrystallization is often the most efficient method for purifying crystalline solids like amine hydrochlorides.[6] However, finding the right conditions can be challenging.

Q1: My compound "oils out" or precipitates as an amorphous solid instead of forming crystals. What's happening and how can I fix it?

A1: "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline lattice. This is common with highly polar compounds or when the solution is cooled too quickly.

Causality: The high concentration of the solute upon cooling lowers the freezing point of the solute-solvent mixture below the crystallization temperature. Impurities can also inhibit crystal lattice formation.[3]

Solutions:

  • Slower Cooling: Allow the solution to cool to room temperature slowly, and then transfer it to a refrigerator or freezer. Uninterrupted, slow cooling is crucial.[6]

  • Solvent System Modification: The ideal solvent is one where the compound is highly soluble at high temperatures and sparingly soluble at low temperatures.[3] For a polar dihydrochloride salt, consider the following systems:

    • Ethanol/Water: Dissolve in a minimal amount of hot ethanol or a hot ethanol/water mixture. The presence of water can sometimes aid in dissolving the salt, but too much may prevent it from crashing out upon cooling.

    • Methanol/Isopropanol (IPA): Methanol is a very polar solvent that will likely dissolve the compound well. IPA is less polar; adding it as an anti-solvent to a concentrated methanol solution can induce crystallization.

    • Methanol/Acetonitrile: Similar to the above, acetonitrile can act as an anti-solvent.

  • Seeding: Introduce a small crystal of pure product into the cooled, supersaturated solution to initiate crystallization.

  • Scratching: Gently scratch the inside of the flask with a glass rod at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.

Q2: After recrystallization, my product's purity has not improved significantly. What are the next steps?

A2: This suggests that the impurities have similar solubility profiles to your target compound.

Causality: Co-crystallization of impurities can occur if they are structurally similar to the desired product or if they are present in high concentrations.

Solutions:

  • Re-evaluate Your Solvent Choice: Experiment with different solvent systems. A different solvent pair may offer better discrimination between your compound and the impurities.

  • Activated Charcoal Treatment: If you suspect colored impurities, they can sometimes be removed by adding a small amount of activated charcoal to the hot solution before filtering.[6] Use with caution, as charcoal can also adsorb your product.

  • Consider an Alternative Purification Method: If recrystallization fails, chromatography may be necessary.

B. Chromatography Issues

While chromatography of highly polar compounds can be challenging, it is a powerful tool for removing stubborn impurities.

Q1: My compound streaks badly or doesn't move from the baseline on a standard silica gel column.

A1: This is a classic issue with amines on acidic silica gel.[5] The basic amine groups interact strongly with the acidic silanol groups on the silica surface.

Causality: The strong acid-base interaction leads to poor peak shape and recovery. While the dihydrochloride salt form mitigates this, the free base may be present in equilibrium, or one of the hydrochlorides may be less strongly bound.

Solutions:

  • Reverse-Phase Chromatography (C18): This is often the preferred method for highly polar compounds.

    • Mobile Phase: A typical mobile phase would be a gradient of water and acetonitrile or methanol, often with an acidic modifier like 0.1% trifluoroacetic acid (TFA) or formic acid to ensure the amines remain protonated and to improve peak shape.

  • Normal Phase Chromatography with Modified Conditions:

    • Amine-Functionalized Silica: Using a stationary phase where the silica is functionalized with amine groups can prevent the strong interaction of the basic analyte with the support.[5]

    • Mobile Phase Additives: If using standard silica, adding a competitor base like triethylamine (1-2%) or ammonia to the mobile phase (e.g., dichloromethane/methanol/ammonia) can help to block the acidic sites on the silica and improve elution.[5][7]

  • HILIC (Hydrophilic Interaction Liquid Chromatography): HILIC is an excellent alternative for polar compounds that are too polar for reverse-phase. It uses a polar stationary phase (like silica) with a high organic content mobile phase.

Q2: I'm concerned about the stability of the dihydrochloride salt on the column. Can it revert to the free base?

A2: Yes, this is a valid concern, especially if using a mobile phase containing a stronger base like triethylamine.

Solutions:

  • Maintain an Acidic Mobile Phase: In reverse-phase HPLC, using an acidic modifier like TFA or formic acid will keep your compound in its protonated, salt form.[8]

  • Post-Column Salt Formation: If you must use a basic modifier for chromatography, you can collect the fractions containing the purified free base and then reform the dihydrochloride salt by adding a stoichiometric amount of HCl in a suitable solvent (e.g., HCl in ether or isopropanol).

C. Post-Purification Problems

Q1: My final product is a sticky solid or an oil, even after solvent removal. How can I obtain a free-flowing powder?

A1: This is often due to residual solvents or the hygroscopic nature of the compound.

Solutions:

  • High-Vacuum Drying: Dry the compound under high vacuum for an extended period, possibly with gentle heating if the compound is thermally stable.[1]

  • Lyophilization (Freeze-Drying): If your compound is dissolved in water or a solvent system with water, lyophilization can be an effective way to obtain a fine powder by removing water via sublimation.

  • Trituration/Slurrying: Suspend the sticky solid in a non-polar solvent in which it is insoluble (e.g., hexanes, diethyl ether, or MTBE). Stirring this slurry can sometimes induce crystallization and break down the oil into a solid. The non-polar solvent will also help to wash away residual non-polar impurities.

III. Purification Workflows (Diagrams)

The following diagrams illustrate decision-making processes for the purification of this compound.

Recrystallization_Workflow start Crude Product dissolve Dissolve in minimal hot polar solvent (e.g., EtOH/H2O) start->dissolve cool Slow Cooling dissolve->cool crystals Crystals Form cool->crystals Success no_crystals No Crystals / Oiling Out cool->no_crystals Failure filter_dry Filter and Dry crystals->filter_dry troubleshoot Troubleshoot: - Slower cooling - Add anti-solvent - Scratch/Seed no_crystals->troubleshoot pure_product Pure Product filter_dry->pure_product troubleshoot->dissolve Retry

Caption: Recrystallization decision workflow.

Chromatography_Selection start Impure Dihydrochloride Salt rp_hplc Reverse-Phase HPLC (C18) Mobile Phase: H2O/ACN + 0.1% TFA start->rp_hplc Primary Choice hilic HILIC Mobile Phase: High ACN content start->hilic Alternative for high polarity amine_silica Normal Phase (Amine-functionalized silica) start->amine_silica If RP/HILIC fail

Caption: Chromatographic method selection guide.

IV. Frequently Asked Questions (FAQs)

Q: What are the likely impurities from the synthesis of 1-(Azetidin-3-yl)-3-fluoropyrrolidine?

A: Without knowing the exact synthetic route, common impurities in such syntheses can include:

  • Unreacted Starting Materials: Such as protected versions of 3-fluoro-pyrrolidine or 3-hydroxyazetidine.[9][10]

  • By-products: From side reactions, such as ring-opening of the azetidine ring or over-alkylation.[2]

  • Residual Solvents: Solvents used in the reaction or workup that have not been completely removed.[2]

  • Diastereomers or Enantiomers: If the synthesis is not perfectly stereoselective, the undesired stereoisomer could be a major impurity. Chiral purification methods may be required in this case.[11][12]

Q: How can I confirm the purity and identity of my final product?

A: A combination of analytical techniques should be used:

  • HPLC: To determine chemical purity (area under the curve).[2] Chiral HPLC may be needed to assess enantiomeric excess.

  • NMR (¹H, ¹³C, ¹⁹F): To confirm the structure and identify any organic impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight.

  • Elemental Analysis: To confirm the elemental composition, which is particularly useful for salt forms.

Q: Is this compound hygroscopic?

A: Amine hydrochlorides, especially those that are highly polar, can be hygroscopic. It is best to store the compound in a desiccator or under an inert atmosphere to prevent water absorption.[13]

Q: Can I convert the dihydrochloride salt back to the free base? If so, how?

A: Yes, the free base can be generated by treating an aqueous solution of the salt with a base (e.g., sodium carbonate, sodium hydroxide) until the pH is basic (pH > 10).[4][14] The free base can then be extracted with an organic solvent like dichloromethane or ethyl acetate.[1] Be aware that the free base is likely to be less stable and more prone to degradation than the salt form.

V. References

  • BenchChem. (n.d.). Technical Support Center: Crystallization of 2-Methyl-benzenebutanamine and Related Amines. Retrieved from

  • Pharma Intermediate. (2025, August 20). What are the key steps in the purification of pharmaceutical intermediates? Retrieved from

  • The Pharma Master. (n.d.). Troubleshooting. Retrieved from

  • ResearchGate. (2021, January 19). How to recrystallization amine compound and it is not soluble in common organic solvents. Retrieved from

  • Google Patents. (n.d.). US4670232A - Recovery of amines from by-product chloride salts. Retrieved from

  • Biotage. (2023, January 19). Is there an easy way to purify organic amines? Retrieved from

  • Pharmaguideline. (2025, April 11). Resolving API Impurity Issues in Drug Development. Retrieved from

  • National Institutes of Health. (n.d.). Improved Synthesis of Chiral Pyrrolidine Inhibitors and Their Binding Properties to Neuronal Nitric Oxide Synthase. Retrieved from

  • ResearchGate. (2019, November 13). How to isolate a polar small molecule, containing at least one primary or secondary amine group from a water soluble extract? Retrieved from

  • University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from

  • University of Washington, Department of Chemistry. (n.d.). Recrystallization1. Retrieved from

  • PharmaCores. (2025, May 23). Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! Retrieved from

  • Phenomenex. (n.d.). Troubleshooting Guide. Retrieved from

  • DuPont. (n.d.). Purification of Small Molecule Drugs. Retrieved from

  • Achmem. (n.d.). (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride. Retrieved from

  • YouTube. (2022, August 11). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. Retrieved from

  • MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from

  • Ukrainian Chemistry Journal. (2025, March 25). CHIRAL, FLUORINE-CONTAINING PHARMACEUTICALS. Retrieved from

  • PubMed. (n.d.). A one-pot preparation of 1,3-disubstituted azetidines. Retrieved from

Sources

Technical Support Center: Synthesis of 1-(Azetidin-3-yl)-3-fluoropyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Azetidin-3-yl)-3-fluoropyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this specific N-alkylation. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality of experimental outcomes, ensuring a robust and reproducible synthesis.

Troubleshooting Guide: Common Side Reactions and Their Mitigation

The synthesis of 1-(Azetidin-3-yl)-3-fluoropyrrolidine typically involves the nucleophilic substitution of a suitable azetidine-3-yl electrophile (e.g., tosylate, mesylate, or halide) with 3-fluoropyrrolidine. While seemingly straightforward, the strained nature of the azetidine ring and the reactivity of the secondary amine can lead to several side reactions.

Q1: I am observing a significant amount of a byproduct with a higher molecular weight than my desired product. What could this be and how can I prevent it?

A1: Over-alkylation leading to quaternary ammonium salts is a likely culprit.

Root Cause Analysis: Secondary amines, like 3-fluoropyrrolidine, can react with the alkylating agent twice, especially if the reaction conditions are not carefully controlled. The initial product, 1-(Azetidin-3-yl)-3-fluoropyrrolidine, is a tertiary amine, which can be further alkylated by another molecule of the azetidine electrophile to form a quaternary ammonium salt. This is a common issue in N-alkylation reactions.[1][2][3][4]

Troubleshooting and Mitigation Strategies:

  • Stoichiometry Control: Use a slight excess (1.1-1.5 equivalents) of the 3-fluoropyrrolidine relative to the azetidine electrophile. This ensures the electrophile is consumed before significant over-alkylation of the product can occur.

  • Slow Addition: Add the azetidine electrophile slowly to the reaction mixture containing 3-fluoropyrrolidine. This maintains a low concentration of the electrophile, favoring the initial mono-alkylation.

  • Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first, improving selectivity.

  • Choice of Base: If a base is used, a non-nucleophilic, sterically hindered base can be beneficial.

Experimental Protocol for Minimizing Over-Alkylation:

  • To a solution of 3-fluoropyrrolidine (1.2 eq.) and a non-nucleophilic base (e.g., DIPEA, 1.5 eq.) in a suitable solvent (e.g., acetonitrile or DMF) at 0 °C, add a solution of N-Boc-azetidin-3-yl tosylate (1.0 eq.) in the same solvent dropwise over 1-2 hours.

  • Allow the reaction to slowly warm to room temperature and stir for 12-24 hours, monitoring by LC-MS.

  • Upon completion, proceed with the standard workup and purification.

Q2: My reaction is messy, and I'm isolating a variety of unidentified byproducts. I suspect the azetidine ring is not stable under my reaction conditions.

A2: Ring-opening of the azetidine electrophile is a common and often complex side reaction.

Root Cause Analysis: The azetidine ring is strained (approx. 25.4 kcal/mol) and susceptible to nucleophilic or acid-mediated ring-opening.[5][6] This can be initiated by the nucleophile (3-fluoropyrrolidine), the solvent, or trace impurities. The resulting product will be an opened-chain amine, which can undergo further reactions, leading to a complex mixture.

Troubleshooting and Mitigation Strategies:

  • Control of pH: Avoid strongly acidic or basic conditions. If an acid scavenger is needed, use a mild, non-nucleophilic base. Protonation of the azetidine nitrogen can increase ring strain and facilitate ring-opening.[6]

  • Nucleophile Choice: While 3-fluoropyrrolidine is your desired nucleophile, be aware that other nucleophiles in the reaction mixture (e.g., halide ions from a salt) could also initiate ring-opening.

  • Solvent Selection: Use aprotic polar solvents like acetonitrile, DMF, or DMSO. Protic solvents may participate in ring-opening.

  • Temperature Management: Keep the reaction temperature as low as reasonably possible to minimize the rate of ring-opening.

Visualizing the Problem: Azetidine Ring-Opening Pathway

ring_opening cluster_main Desired N-Alkylation cluster_side Side Reaction: Ring-Opening A N-Boc-Azetidin-3-yl-OTs C 1-(N-Boc-Azetidin-3-yl)-3-fluoropyrrolidine A->C SN2 B 3-Fluoropyrrolidine D N-Boc-Azetidin-3-yl-OTs F Ring-Opened Product (e.g., N-Boc-N-(3-Nu-propyl)amine derivative) D->F Ring-Opening E Nucleophile (e.g., Nu⁻) workflow Start Starting Materials: - 3-Fluoropyrrolidine - N-Boc-Azetidin-3-yl-OTs Reaction N-Alkylation Reaction (Controlled Conditions) Start->Reaction Monitoring Reaction Monitoring (LC-MS, TLC) Reaction->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Purification Purification (Column Chromatography) Workup->Purification Analysis Characterization (NMR, HRMS) Purification->Analysis End Pure 1-(Azetidin-3-yl)-3-fluoropyrrolidine Analysis->End

Sources

Technical Support Center: Optimizing Reaction Conditions for 1-(Azetidin-3-yl)-3-fluoropyrrolidine Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(Azetidin-3-yl)-3-fluoropyrrolidine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and address common challenges encountered during this specific coupling reaction. The following content is structured in a question-and-answer format to directly tackle potential issues in your experimental workflow.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic strategies for coupling 1-(Azetidin-3-yl) and 3-fluoropyrrolidine?

A1: The formation of the C-N bond between the secondary amine of azetidine and a suitable derivative of 3-fluoropyrrolidine can be approached through several established synthetic methodologies. The choice of strategy often depends on the nature of the starting materials and the desired scale of the reaction.

  • Nucleophilic Substitution (N-Alkylation): This is a direct approach where the azetidine nitrogen acts as a nucleophile, displacing a leaving group on the pyrrolidine ring.[1][2] For this to be effective, the 3-fluoropyrrolidine must be activated with a good leaving group, such as a tosylate, mesylate, or halide.

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, especially when dealing with sterically hindered or electronically challenging coupling partners.[3][4][5][6][7][8] In this scenario, an N-H azetidine would be coupled with a halogenated or triflated 3-fluoropyrrolidine derivative.

  • Reductive Amination: While less direct for this specific coupling, reductive amination could be employed by reacting 3-fluoro-pyrrolidin-1-one with azetidin-3-amine in the presence of a reducing agent. This method is particularly useful for avoiding over-alkylation issues common in direct N-alkylation.[9]

Q2: I am observing low to no product formation in my N-alkylation attempt. What are the likely causes and how can I troubleshoot this?

A2: Low yields in N-alkylation reactions are a frequent challenge, often stemming from a combination of factors including steric hindrance, the nature of the leaving group, and suboptimal reaction conditions.[2]

Troubleshooting Steps:

  • Evaluate the Leaving Group: The efficiency of the S\textsubscript{N}2 reaction is highly dependent on the quality of the leaving group. If you are using a halide (e.g., chloro or bromo derivative of 3-fluoropyrrolidine), consider converting it to a more reactive sulfonate ester like a tosylate (Ts), mesylate (Ms), or triflate (Tf).[1]

  • Optimize the Base: The choice of base is critical. It should be strong enough to deprotonate the azetidine nitrogen, enhancing its nucleophilicity, but not so strong as to promote elimination side reactions.

    • Inorganic bases like K₂CO₃ or Cs₂CO₃ are often good starting points.[2]

    • For more hindered systems, a non-nucleophilic organic base such as diisopropylethylamine (DIPEA) or 1,8-diazabicycloundec-7-ene (DBU) may be more effective.

  • Solvent Selection: The solvent plays a crucial role in S\textsubscript{N}2 reactions. Polar aprotic solvents are generally preferred as they can solvate the cation of the base without strongly solvating the nucleophile, thus increasing its reactivity.

SolventDielectric ConstantBoiling Point (°C)Notes
Acetonitrile (MeCN)37.582Good general-purpose solvent.
Dimethylformamide (DMF)36.7153Higher boiling point allows for higher reaction temperatures.[10]
Dimethyl Sulfoxide (DMSO)46.7189Highly polar, can significantly accelerate S\textsubscript{N}2 reactions.[10]
Tetrahydrofuran (THF)7.666Less polar, but often effective.
  • Increase Reaction Temperature: If the reaction is sluggish at room temperature, gradually increasing the temperature can enhance the reaction rate. However, be mindful that higher temperatures can also lead to an increase in side products.

Q3: My Buchwald-Hartwig amination is giving poor yields and I see significant amounts of starting material. How can I optimize this coupling?

A3: The success of a Buchwald-Hartwig amination hinges on the careful selection of the catalyst system (palladium precursor and ligand) and the base. The sterically demanding nature of coupling two cyclic amines can present challenges.[4]

Optimization Strategies:

  • Ligand Screening: The choice of phosphine ligand is paramount. For sterically hindered secondary amines, bulky, electron-rich biarylphosphine ligands are often required.

    • Commonly used ligands: RuPhos, XPhos, and BrettPhos are known to be effective for coupling secondary amines.[4]

    • It is advisable to screen a panel of ligands to identify the optimal one for this specific transformation.

  • Palladium Precatalyst: Using a pre-formed palladium precatalyst can lead to more consistent and reproducible results compared to generating the active catalyst in situ. G3 or G4 precatalysts are often good choices.

  • Base Selection: The strength and solubility of the base are critical.

    • Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOt-Bu) is a common choice.[6]

    • In cases where the substrates are base-sensitive, weaker bases like Cs₂CO₃ or K₃PO₄ can be employed, though this may require higher temperatures or longer reaction times.[11]

  • Solvent Choice: The polarity of the solvent can influence the reaction outcome.

    • Apolar, ethereal solvents such as toluene, dioxane, or THF are frequently used.[12][13][14]

    • The choice of solvent can affect the solubility of the base and the stability of the catalytic species.

Q4: I am observing the formation of multiple byproducts. What are the potential side reactions and how can they be minimized?

A4: Side reactions can significantly reduce the yield of the desired product. Identifying the byproducts can provide valuable clues for optimizing the reaction conditions.

Common Side Reactions and Mitigation Strategies:

  • Over-alkylation (in N-alkylation): While less common with secondary amines compared to primary amines, it is possible for the product to react further if a suitable electrophile is present.[15]

    • Mitigation: Use a 1:1 stoichiometry of the coupling partners. Slowly adding the electrophile can also help.[2]

  • Elimination Reactions: If the 3-fluoropyrrolidine derivative has a leaving group on a carbon with an adjacent proton, elimination to form an alkene can compete with the desired substitution, especially with strong, sterically hindered bases.[1]

    • Mitigation: Use a weaker, more nucleophilic base. Lowering the reaction temperature can also favor substitution over elimination.

  • Homocoupling (in Buchwald-Hartwig): The formation of biphenyl-type byproducts from the aryl halide can occur, particularly at high temperatures or with inefficient catalysts.

    • Mitigation: Optimize the ligand and palladium source. Ensure the reaction is run under an inert atmosphere to prevent oxidative degradation of the catalyst.

  • Hydrodehalogenation (in Buchwald-Hartwig): The aryl halide can be reduced to the corresponding arene.

    • Mitigation: This is often a sign of catalyst decomposition or the presence of a hydrogen source. Ensure anhydrous conditions and a properly chosen ligand to stabilize the palladium catalyst.

Experimental Protocols

General Protocol for N-Alkylation
  • To a solution of 1-(azetidin-3-yl) (1.0 equiv) in a suitable polar aprotic solvent (e.g., DMF or MeCN), add a base (e.g., K₂CO₃, 2.0 equiv).

  • Add the 3-fluoropyrrolidine derivative with a good leaving group (e.g., tosylate, 1.1 equiv).

  • Stir the reaction mixture at room temperature or heat as necessary, monitoring the progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent.

  • Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • In a glovebox, combine the 3-fluoropyrrolidine halide (1.0 equiv), 1-(azetidin-3-yl) (1.2 equiv), a palladium precatalyst (e.g., RuPhos-Pd-G3, 2 mol%), the corresponding ligand (e.g., RuPhos, 4 mol%), and a base (e.g., NaOt-Bu, 1.5 equiv).

  • Add an anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Seal the reaction vessel and heat to the desired temperature (typically 80-110 °C), monitoring the reaction by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Visualizations

Troubleshooting Workflow for Low Yield in Coupling Reactions

Caption: Troubleshooting workflow for low yield in coupling reactions.

Key Parameters for Buchwald-Hartwig Amination

BuchwaldParameters cluster_catalyst Catalyst System cluster_conditions Reaction Conditions cluster_substrates Substrates Pd_Source Palladium Source Pd(OAc)2, Pd2(dba)3 Precatalysts (G3, G4) Product 1-(Azetidin-3-yl)-3-fluoropyrrolidine Pd_Source->Product Catalyzes Ligand Ligand Bulky, electron-rich biaryl phosphines (e.g., RuPhos, XPhos) Ligand->Product Stabilizes Catalyst Base Base Strong, non-nucleophilic (NaOtBu, LHMDS) or weaker inorganic (Cs2CO3) Base->Product Activates Amine Solvent Solvent Anhydrous, degassed (Toluene, Dioxane, THF) Solvent->Product Affects Rate & Solubility Temperature Temperature Typically 80-110 °C Temperature->Product Drives Reaction Azetidine 1-(Azetidin-3-yl) Azetidine->Product Pyrrolidine 3-Fluoropyrrolidine Halide or Triflate Pyrrolidine->Product

Caption: Key parameters influencing Buchwald-Hartwig amination.

References

  • Kaabi, A. et al. (2022). A simple and general synthetic route to N-alkylazetidines from 1,2-amino alcohols. Arkivoc, 2022(5), 87-97. Available at: [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. Journal of the American Chemical Society, 133(45), 18267–18270. Available at: [Link]

  • ACS GCI Pharmaceutical Roundtable. N-alkylation at sp3 Carbon Reagent Guide. Available at: [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Witulski, B., Senft, S., & Jost, O. (2012). Palladium-catalyzed N-arylation reactions with aziridine and azetidine. Synthesis. Available at: [Link]

  • Fair, H. D., & Hartwig, J. F. (2012). Palladium-Catalyzed N-Arylation Reactions with Aziridine and Azetidine. Request PDF. Available at: [Link]

  • Klapars, A., & Buchwald, S. L. (2003). N-arylation of aziridines. The Journal of Organic Chemistry, 68(5), 2045–2047. Available at: [Link]

  • Tanimori, S., & Kirihata, M. (2007). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. The Journal of Organic Chemistry, 72(9), 3606–3607. Available at: [Link]

  • Sawada, T., et al. (2021). Synthesis of Azidoanilines by the Buchwald-Hartwig Amination. The Journal of Organic Chemistry, 86(21), 15674–15688. Available at: [Link]

  • Cernak, T. A., et al. (2010). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 49(44), 8268–8271. Available at: [Link]

  • Singh, R., & Nolan, S. P. (2019). Cu-Catalyzed C–N Coupling with Sterically Hindered Partners. Organic Letters, 21(1), 223–226. Available at: [Link]

  • Fantasia, S. M., & Buchwald, S. L. (2020). Renewable Solvents for Palladium-Catalyzed Carbonylation Reactions. Organic Process Research & Development, 24(10), 2246–2252. Available at: [Link]

  • Colomer, I., & Williams, J. M. J. (2019). Solvent effects in palladium catalysed cross-coupling reactions. Chemical Society Reviews, 48(8), 2337–2349. Available at: [Link]

  • Norrby, P.-O. (2019). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. Request PDF. Available at: [Link]

  • Choi, K., et al. (2025). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand Development. Journal of the American Chemical Society. Available at: [Link]

  • ResearchGate. (2021). Synthesis of Fluorinated Acridines via Sequential Micellar Buchwald–Hartwig Amination/Cyclization of Aryl Bromides. Request PDF. Available at: [Link]

Sources

Technical Support Center: Enhancing Aqueous Solubility of 1-(Azetidin-3-yl)-3-fluoropyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 1-(Azetidin-3-yl)-3-fluoropyrrolidine derivatives. This guide is designed for researchers, scientists, and drug development professionals who are encountering solubility challenges with this promising class of compounds. My aim is to provide you with not just protocols, but the scientific rationale behind them, enabling you to make informed decisions in your experimental design.

The core structure of 1-(Azetidin-3-yl)-3-fluoropyrrolidine derivatives contains basic nitrogen centers, which are pivotal to understanding and overcoming their solubility limitations.[1][2] This guide will systematically walk you through a series of troubleshooting steps, from simple pH adjustments to more advanced formulation strategies.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: My 1-(Azetidin-3-yl)-3-fluoropyrrolidine derivative has very low aqueous solubility at neutral pH. Where should I start?

A1: Start with pH modification. This is the most direct and often most effective initial step for ionizable compounds.

The azetidine and pyrrolidine nitrogens in your compound are basic and can be protonated at acidic pH.[1] This protonation introduces a positive charge, creating a salt form in situ that is generally much more water-soluble than the free base.[1][3]

Experimental Insight: The goal is to find a pH where the compound is sufficiently protonated to achieve the desired concentration without causing chemical degradation. A good starting point is to target a pH that is 1-2 units below the pKa of the most basic nitrogen atom.

Q2: I've tried adjusting the pH, but the solubility is still insufficient, or my compound is unstable at low pH. What is my next step?

A2: Your next step should be exploring the use of co-solvents.

Co-solvents are water-miscible organic solvents that can increase the solubility of lipophilic compounds by reducing the polarity of the aqueous medium.[4][5][6]

Causality: Poorly soluble drugs often have high lipophilicity and strong intermolecular forces in their solid state.[7] Co-solvents disrupt the hydrogen bonding network of water, creating a more favorable environment for your less polar compound to dissolve.[5]

Commonly Used Co-solvents:

  • Ethanol

  • Propylene glycol (PG)

  • Polyethylene glycol 400 (PEG 400)

  • Dimethyl sulfoxide (DMSO) - Primarily for in vitro screening due to potential toxicity.

Troubleshooting Flowchart for Initial Solubility Issues

start Start: Poorly Soluble Derivative ph_adjust pH Adjustment (Acidic Buffer) start->ph_adjust sol_ok1 Solubility Goal Met? ph_adjust->sol_ok1 co_solvent Introduce Co-solvents (e.g., EtOH, PG, PEG 400) sol_ok1->co_solvent No end Proceed with Experiment sol_ok1->end Yes sol_ok2 Solubility Goal Met? co_solvent->sol_ok2 sol_ok2->end Yes advanced Proceed to Advanced Strategies (Salt Forms, Cyclodextrins) sol_ok2->advanced No

Caption: Initial troubleshooting workflow for poor solubility.

Q3: I'm concerned about the potential for my co-solvent to interfere with my biological assay. Are there alternatives?

A3: Yes. Cyclodextrin complexation is an excellent alternative that avoids organic solvents.

Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[8][9] They can encapsulate poorly soluble "guest" molecules, like your derivative, forming a water-soluble inclusion complex.[5][8]

Mechanism of Action: The lipophilic part of your molecule partitions into the hydrophobic core of the cyclodextrin, while the hydrophilic outer surface of the cyclodextrin interacts favorably with water, effectively solubilizing the entire complex.[8]

Cyclodextrin TypeCavity SizeBest For
β-Cyclodextrin (β-CD) StandardEncapsulating aromatic and heterocyclic rings
Hydroxypropyl-β-CD (HP-β-CD) StandardHigher aqueous solubility and lower toxicity than β-CD
γ-Cyclodextrin (γ-CD) LargerAccommodating bulkier molecules

Data Presentation: Solubility enhancement of a model compound with different cyclextrins.

Q4: For long-term development and in vivo studies, I need a solid form of the drug with improved solubility. What are my options?

A4: You should focus on creating a stable salt form of your compound.

Since your derivative is basic, it can react with an acid to form a salt.[10] Salt formation is a robust strategy to improve not only solubility and dissolution rate but also stability and manufacturability.[3][11][12] Over 50% of all drugs on the market are administered as salts.[10]

Expertise in Action: The choice of the counterion is critical. A high-throughput salt screen is the standard industry practice to identify the optimal salt form.[10] This involves reacting the free base with a variety of pharmaceutically acceptable acids and characterizing the resulting salts.

Commonly Used Counterions for Basic Drugs:

  • Hydrochloride (HCl)

  • Sulfate

  • Mesylate

  • Tosylate

  • Maleate

  • Tartrate

Self-Validating System: A successful salt form will exhibit consistently higher aqueous solubility and a faster dissolution rate compared to the free base across a range of physiologically relevant pH values.[13]

Workflow for Salt Form Selection

start Start: Free Base Derivative screen High-Throughput Salt Screen (Various Counterions) start->screen characterize Characterize Solid Forms (Solubility, Stability, Crystallinity) screen->characterize select Select Optimal Salt Form characterize->select formulate Proceed to Formulation Development select->formulate

Caption: Workflow for selecting an optimal salt form.

Experimental Protocols

Protocol 1: pH-Solubility Profiling
  • Preparation of Buffers: Prepare a series of buffers (e.g., citrate, phosphate) covering a pH range from 2.0 to 7.4.

  • Sample Preparation: Add an excess amount of your solid 1-(Azetidin-3-yl)-3-fluoropyrrolidine derivative to a vial containing a known volume of each buffer.

  • Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for a sufficient time (typically 24-48 hours) to reach equilibrium.

  • Sample Analysis: Filter or centrifuge the samples to separate the undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the supernatant using a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Data Plotting: Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer. This will reveal the pH-dependent solubility profile of your compound.[14]

Protocol 2: Co-solvent Solubility Enhancement
  • Stock Solution Preparation: Prepare stock solutions of your co-solvents (e.g., Ethanol, PEG 400) in your primary aqueous buffer (select a pH where the compound is most stable).

  • Serial Dilutions: Create a series of co-solvent concentrations (e.g., 5%, 10%, 20%, 40% v/v).

  • Solubility Measurement: Following steps 2-5 from Protocol 1, determine the equilibrium solubility of your compound in each co-solvent mixture.

  • Data Analysis: Plot solubility versus co-solvent concentration to determine the optimal concentration for your needs, balancing solubility enhancement with potential effects on your assay.

Protocol 3: Cyclodextrin Complexation (Phase Solubility Method)
  • Cyclodextrin Solutions: Prepare aqueous solutions of the chosen cyclodextrin (e.g., HP-β-CD) at various concentrations (e.g., 0 to 50 mM).

  • Equilibration: Add an excess of your solid compound to each cyclodextrin solution and equilibrate as described in Protocol 1.

  • Analysis: Quantify the concentration of the dissolved compound in each sample.

  • Phase Solubility Diagram: Plot the total drug concentration against the cyclodextrin concentration. The slope of this plot can be used to determine the complexation binding constant and the stoichiometry of the inclusion complex.[15]

References

  • Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry.
  • Innovative Formulation Strategies for Poorly Soluble Drugs.World Pharma Today.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics.PMC - PubMed Central.
  • What is the significance of different salt forms of medications, specifically regarding their pharmaceutical formul
  • Improving API Solubility.Sigma-Aldrich.
  • Physiochemical assessment of pharmaceutical salt forms.Unknown Source.
  • Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems.NIH.
  • Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies.WuXi AppTec DMPK.
  • Brief Overview of Various Approaches to Enhance Drug Solubility.Longdom Publishing.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
  • Formulation strategies for poorly soluble drugs.
  • Salt Selection in Drug Development.Pharmaceutical Technology.
  • Drug Dissolution Enhancement by Salt Formation.Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Effect of Cyclodextrin Types and Co-Solvent on Solubility of a Poorly W
  • 5 Novel Techniques for Solubility Enhancement.Ascendia Pharmaceutical Solutions.
  • STRATEGIES FOR SOLUBILITY ENHANCEMENT OF POORLY SOLUBLE DRUGS Review Article.International Journal of Pharmaceutical Sciences Review and Research.
  • Why Drugs Are Made as Salts Benefits of Salt Forms in Drug Development.YouTube.
  • Influence of Ethanol as a Co-Solvent in Cyclodextrin Inclusion Complexation: A Molecular Dynamics Study.PMC - NIH.
  • Drug-Cyclodextrin Complexes: An Approach to Enhance the Solubility and Dissolution Properties of Poorly Soluble Drugs.Unknown Source.
  • Solubility enhancement and application of cyclodextrins in local drug delivery.Unknown Source.
  • Amines.Unknown Source.
  • Strategies to address low drug solubility in discovery and development.PubMed.
  • Strategies to Address Low Drug Solubility in Discovery and Development.Unknown Source.
  • Properties of amines.Organic Chemistry II - Lumen Learning.
  • troubleshooting guide for the synthesis of heterocyclic compounds.Benchchem.
  • Strategies to Address Low Drug Solubility in Discovery and Development.
  • Tactics to Improve Solubility.The Royal Society of Chemistry.
  • Amines: Organic Bases, Boiling Point and Solubility in W
  • The Effects of pH on Solubility.Chemistry LibreTexts.
  • (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine.BLDpharm.
  • Study of pH-dependent drugs solubility in water.
  • 1-(Azetidine-3-carbonyl)-3-fluoropyrrolidine.PubChem.
  • (3S)-1-(Azetidin-3-yl)pyrrolidin-3-ol.ChemScene.
  • 1-(Azetidin-3-yl)pyrrolidine hydrochloride.BLD Pharm.
  • 3-(Azetidin-1-yl)pyrrolidine.BLD Pharm.

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Troubleshooting N-Boc Deprotection of Azetidine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

<Technical Support Center

Introduction

Azetidines are valuable four-membered nitrogen-containing heterocycles increasingly incorporated into drug candidates to enhance properties like metabolic stability, solubility, and ligand efficiency.[1] The tert-butyloxycarbonyl (Boc) group is a cornerstone for protecting the azetidine nitrogen during synthesis. However, its removal, typically under acidic conditions, is fraught with challenges unique to this strained ring system. This guide provides in-depth troubleshooting for common issues encountered during the N-Boc deprotection of azetidine scaffolds, offering mechanistic explanations and field-proven solutions.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low yields during the N-Boc deprotection of my azetidine?

A1: The principal challenge is the inherent ring strain of the azetidine scaffold.[1] Under strongly acidic conditions (e.g., neat TFA), the protonated azetidine nitrogen can facilitate C-N bond cleavage, leading to ring-opening and subsequent degradation pathways.[1][2] This competes directly with the desired deprotection, reducing the yield of the target amine.

Q2: I see an unexpected mass of +56 Da in my LC-MS analysis. What is it?

A2: This mass shift corresponds to the addition of a tert-butyl group (+57 Da) minus a proton (+1 Da). The cause is the reactive tert-butyl cation generated during the cleavage of the Boc group.[3][4] This electrophile can alkylate nucleophilic sites on your molecule, including the deprotected azetidine nitrogen itself or other electron-rich moieties.[4][5][6]

Q3: My deprotection reaction is stalled and won't go to completion. Why?

A3: Incomplete deprotection can stem from several factors:

  • Insufficient Acid: The reaction can be slow if the acid concentration is too low, especially for sterically hindered substrates.[5][7]

  • Low Temperature: While low temperatures (e.g., 0 °C) are used to mitigate side reactions, they can also slow down the desired deprotection.

  • Steric Hindrance: Bulky substituents near the Boc-protected nitrogen can impede the approach of the acid.[5][7]

Q4: Are there alternatives to strong acids like TFA for deprotecting azetidines?

A4: Yes, several milder methods are available for sensitive azetidine scaffolds. These include using HCl in a solvent like dioxane or methanol, or non-acidic methods such as those employing oxalyl chloride in methanol or TMSI (trimethylsilyl iodide).[8][9] For certain substrates, even heating in water can be effective.[9][10]

In-Depth Troubleshooting Guides

Problem 1: Azetidine Ring Opening and Degradation

This is the most critical issue when deprotecting azetidine scaffolds. The strain energy of the ring makes it susceptible to nucleophilic attack once the nitrogen is protonated.

Symptoms:

  • Appearance of multiple unidentified spots on TLC.

  • LC-MS data showing masses corresponding to ring-opened products (e.g., halo-aminopropanes if using HCl, or products from trapping by solvent/scavengers).

  • Significantly reduced yield of the desired azetidine product.

Mechanism: The reaction is initiated by protonation of the azetidine nitrogen, which activates the ring. This is followed by C-N bond cleavage to form a carbocation intermediate, which can be trapped by nucleophiles present in the reaction mixture.[2]

G cluster_0 Desired Pathway: Deprotection cluster_1 Undesired Pathway: Ring Opening A Boc-Azetidine B Protonated Boc-Azetidine A->B H+ C Free Azetidine + CO2 + t-Bu+ B->C -tBu+, -CO2 D Free Azetidine E Protonated Azetidinium Ion D->E H+ (Excess) F Ring-Opened Carbocation E->F Ring Cleavage G Degradation Products F->G Nucleophile (Nu-)

Caption: Competing pathways in acidic deprotection of azetidines.

Solutions & Protocols:

  • Use Milder Acidic Conditions: Avoid using high concentrations of TFA. A solution of 4M HCl in dioxane is a common, often milder alternative.[7]

  • Control Stoichiometry and Temperature: Use the minimum amount of acid required and maintain low temperatures (0 °C to RT) to disfavor the higher activation energy pathway of ring opening.

  • Employ Non-Acidic Methods: For highly sensitive substrates, acidic conditions should be avoided altogether.

    • Protocol: Mild Deprotection with Oxalyl Chloride/Methanol This method is effective for substrates with other acid-labile groups.[8][11][12][13]

      • Dissolve the N-Boc azetidine (1 eq.) in methanol.

      • Cool the solution to 0 °C in an ice bath.

      • Slowly add oxalyl chloride (3-5 eq.).

      • Allow the reaction to warm to room temperature and stir for 1-4 hours.

      • Monitor by TLC or LC-MS until the starting material is consumed.

      • Quench carefully with a saturated solution of sodium bicarbonate.

      • Extract the product with an appropriate organic solvent (e.g., EtOAc or DCM).

Problem 2: Side-Product Formation via t-Butylation

The tert-butyl cation generated from Boc cleavage is a potent electrophile that readily reacts with nucleophiles.

Symptoms:

  • LC-MS shows a prominent peak with a mass of +56 Da relative to the expected product.[4]

  • NMR may show a new singlet at ~1.3 ppm corresponding to a tert-butyl group.

Mechanism: The t-butyl cation (t-Bu+) can be intercepted by any nucleophilic site on the substrate or product molecule. Electron-rich aromatic rings (like indole) and heteroatoms (N, S, O) are particularly susceptible.[3][4][14]

Solutions & Protocols:

The most effective strategy is to add a "scavenger" to the reaction mixture. Scavengers are nucleophiles that are more reactive towards the t-butyl cation than the substrate, effectively trapping it.[3][4][5]

ScavengerTarget Residue(s)Concentration (v/v)Mechanism of Action
Triisopropylsilane (TIS) General Purpose, Trp2.5 - 5%Reduces the t-butyl cation to isobutane (a gas).[4]
Triethylsilane (TES) General Purpose, Trp5 - 10%Similar to TIS, reduces the t-butyl cation.[7]
Water General Purpose2.5 - 5%Traps the t-butyl cation to form tert-butanol.[14]
Thioanisole Met, Trp5%Acts as a nucleophilic trap.[14][15]
1,2-Ethanedithiol (EDT) Cys, Met2.5%Traps cations and can prevent oxidation.[3][16]
  • Protocol: Standard Deprotection with a Scavenger Cocktail

    • Dissolve the Boc-protected azetidine in dichloromethane (DCM).

    • Add the chosen scavenger cocktail. A common general-purpose cocktail is TFA/TIS/H₂O (95:2.5:2.5 v/v/v).[4][14]

    • Cool the solution to 0 °C.

    • Add an equal volume of Trifluoroacetic Acid (TFA).[7]

    • Stir at 0 °C to room temperature for 1-3 hours, monitoring by LC-MS.

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Co-evaporate with a solvent like toluene or DCM several times to remove residual TFA.[14]

Problem 3: Incomplete or Slow Deprotection

Symptoms:

  • TLC or LC-MS shows a significant amount of remaining starting material even after extended reaction times.

Root Causes & Solutions:

  • Insufficient Acid Strength/Concentration:

    • Solution: If using dilute acid, incrementally increase the concentration. For very resistant substrates, switching from TFA in DCM to 4M HCl in dioxane may be effective.[5][7]

  • Steric Hindrance:

    • Solution: Increase the reaction time and/or temperature. Gentle warming to 30-40 °C can be effective but must be monitored closely for the onset of degradation. Ensure an effective scavenger cocktail is used if forcing conditions are applied.[5][7][14]

  • Reaction Time/Temperature:

    • Solution: Simply extend the reaction time, monitoring every 1-2 hours. If the reaction is clean but slow at 0 °C, allow it to proceed at room temperature.[5][14]

Troubleshooting Workflow

This workflow provides a logical sequence for diagnosing and solving N-Boc deprotection issues with azetidines.

G start Start Deprotection (e.g., TFA/DCM, 0°C) check_lcms Analyze Crude Reaction by LC-MS start->check_lcms incomplete Incomplete Reaction? check_lcms->incomplete side_products Side Products (+56 Da or Degradation)? incomplete->side_products No sol_incomplete Increase Acid Conc. or Reaction Time/Temp incomplete->sol_incomplete Yes sol_tbutyl Add Scavenger (e.g., TIS, H2O) side_products->sol_tbutyl Yes (+56 Da) sol_degradation Switch to Milder Method (e.g., HCl/Dioxane or Oxalyl Chloride/MeOH) side_products->sol_degradation Yes (Degradation) success Deprotection Successful side_products->success No sol_incomplete->check_lcms sol_tbutyl->start sol_degradation->start

Caption: A decision tree for troubleshooting azetidine deprotection.

References
  • Vertex Pharmaceuticals. (2021). Intramolecular Ring-Opening Decomposition of Aryl Azetidines. National Institutes of Health. [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert‐butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Advances. [Link]

  • National Institutes of Health. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. National Center for Biotechnology Information. [Link]

  • Semantic Scholar. (2012). A Simple and Efficient Green Method for the Deprotection of N-Boc in Various Structurally Diverse Amines under Water-mediated Conditions. International Journal of Chemistry. [Link]

  • Royal Society of Chemistry. (2020). Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. RSC Publishing. [Link]

  • ResearchGate. (2021). Degradation Products of Azetidine Core G334089 - Isolation, Structure Elucidation and Pathway. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • PubMed. (2021). Degradation products of azetidine core G334089 - Isolation, structure elucidation and pathway. Journal of Pharmaceutical and Biomedical Analysis. [Link]

  • ACS Publications. (2019). Acid-Mediated Ring Expansion of 2,2-Disubstituted Azetidine Carbamates to 6,6-Disubstituted 1,3-Oxazinan-2-ones. Organic Letters. [Link]

  • ResearchGate. (2009). Azide reduction during peptide cleavage from solid support-the choice of thioscavenger?. Journal of Peptide Science. [Link]

  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. Reagent Guides. [Link]

  • ResearchGate. (2019). Peptide Global Deprotection/Scavenger-Induced Side Reactions. [Link]

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Analytical methods for impurity profiling of 1-(Azetidin-3-yl)-3-fluoropyrrolidine

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for robust analytical support, this guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals working on the impurity profiling of 1-(Azetidin-3-yl)-3-fluoropyrrolidine. As a Senior Application Scientist, my goal is to provide not just protocols, but a foundational understanding of the analytical challenges posed by this unique molecule and the logic behind solving them.

The structure of 1-(Azetidin-3-yl)-3-fluoropyrrolidine—a polar, basic, fluorinated diamine—presents distinct challenges in separation science and structural elucidation. This guide is structured to address these specific issues head-on, moving from high-level frequently asked questions to deep, protocol-driven troubleshooting. Every recommendation is grounded in both established analytical principles and the stringent regulatory expectations outlined by bodies like the International Council for Harmonisation (ICH).[1][2][3][4]

A systematic approach is crucial for the successful identification and control of impurities. The workflow below outlines a typical path from initial detection to final reporting, aligning with regulatory expectations.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Characterization cluster_2 Phase 3: Control & Reporting A Develop & Validate Stability-Indicating Method (e.g., RP-HPLC, UPLC) B Perform Forced Degradation Studies (Acid, Base, Peroxide, Heat, Light) A->B C Analyze Batches (API & Drug Product) Quantify Impurities B->C D Impurity > Identification Threshold? (per ICH Q3A/B) C->D E Isolate Impurity (Prep-HPLC, SFC) D->E Yes F Structure Elucidation (LC-MS/MS, HRMS, NMR) E->F G Synthesize Reference Standard F->G J Set Specification Limits for Specified Impurities G->J H Impurity > Qualification Threshold? (per ICH Q3A/B) I Conduct Toxicological Assessment (if required) H->I Yes, and not a significant metabolite H->J No, or Qualified I->J K Include in Regulatory Filing J->K G A Problem: Severe Peak Tailing Observed B Is the mobile phase pH < 3.5? A->B C ACTION: Lower mobile phase pH to 2.5-3.0 using 0.1% Formic or Phosphoric Acid. Re-equilibrate and inject. B->C No D Is a high-purity, end-capped column being used? B->D Yes F Is the peak shape still poor? C->F E ACTION: Switch to a modern, high-purity silica column known for good performance with bases. D->E No D->F Yes E->F G Consider extra-column effects. Check for: 1. Tubing (long or wide ID). 2. Detector flow cell volume. 3. Injection volume/solvent mismatch. F->G Yes I Problem Resolved F->I No H Consider alternative phase. Switch to: 1. Polar-embedded phase. 2. Pentafluorophenyl (F5) phase. 3. HILIC column. G->H

Sources

Storage and handling of moisture-sensitive fluorinated amines

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Storage and Handling of Moisture-Sensitive Fluorinated Amines From the Desk of a Senior Application Scientist

The incorporation of fluorine into amine-containing molecules is a powerful strategy in modern drug discovery and materials science, often enhancing metabolic stability, lipophilicity, and binding affinity.[1][2] However, the unique electronic properties that make these compounds valuable also introduce significant handling challenges. Many fluorinated amines, particularly those with certain substitution patterns like trifluoromethylamines, exhibit acute sensitivity to moisture, leading to degradation, inconsistent experimental results, and potential safety hazards.[2][3]

This guide serves as a dedicated technical support center for researchers navigating the complexities of these reagents. It provides field-proven troubleshooting advice and answers to frequently asked questions, grounding every recommendation in the fundamental chemistry that governs the stability and reactivity of these compounds.

Troubleshooting Guide: Addressing Common Experimental Issues

This section addresses specific problems you may encounter during your experiments. The underlying cause for many issues with these reagents is often exposure to atmospheric moisture.

Question: My fluorination reaction has failed or is giving very low, inconsistent yields. How do I diagnose if the fluorinated amine is the problem?

Answer: When a reaction fails, the integrity of the starting material is a primary suspect. The most common culprit for the degradation of moisture-sensitive fluorinated amines is hydrolysis.

  • Causality: The presence of water, even in trace amounts within your solvent or adsorbed onto glassware, can lead to the decomposition of the amine.[4] Some trifluoromethylamines, for instance, are known to be water-sensitive.[2][3] This reaction consumes your starting material and can generate byproducts, such as hydrogen fluoride (HF), which may interfere with your catalytic cycle or react with other components in your mixture.

  • Diagnostic Steps:

    • Run a Control Reaction: If possible, perform the reaction with a new, unopened bottle of the fluorinated amine under rigorously anhydrous conditions. If this reaction succeeds, it strongly suggests your original bottle of reagent has been compromised.[5]

    • Re-evaluate Your Setup: Meticulously check your reaction setup for any potential leaks that could introduce atmospheric moisture. Ensure every piece of glassware was rigorously oven- or flame-dried and assembled while hot or cooled under a stream of dry, inert gas like argon or nitrogen.[5][6]

    • Verify Solvent Purity: Do not assume "anhydrous" solvents from commercial suppliers are perfectly dry. It is best practice to use freshly dried and degassed solvents, especially for highly sensitive reactions.[5][7] The water content can be verified using a Karl Fischer titrator.[8][9]

Question: I observed fuming and/or a slight pressure release when I opened a bottle of a fluorinated amine. What is happening and is it still usable?

Answer: Fuming and pressure buildup are critical warning signs that the reagent has been compromised by moisture.[5]

  • Causality: The reaction of the fluorinated amine with water can generate gaseous byproducts, most notably hydrogen fluoride (HF).[5] HF is a highly corrosive and toxic gas that will fume upon contact with moist air. This pressure buildup indicates that decomposition has occurred within the sealed bottle.

  • Actionable Advice:

    • Safety First: Handle the bottle with extreme caution in a well-ventilated chemical fume hood.[10] Wear appropriate personal protective equipment (PPE), including chemical splash goggles, a face shield, and acid-resistant gloves (double-gloving is recommended).[10][11]

    • Reagent Viability: The reagent is likely partially or fully decomposed and will not perform reliably in your experiments. Its use will lead to lower yields and the introduction of reactive impurities (like HF) into your reaction. It is strongly recommended to discard the compromised bottle and use a fresh one.

    • Future Prevention: This incident highlights a failure in storage or previous handling. Ensure that after use, the bottle cap is securely tightened and the bottle is stored in a dry environment, preferably within a desiccator or a glovebox.

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding the day-to-day handling and storage of moisture-sensitive fluorinated amines.

Question: What are the definitive best practices for storing moisture-sensitive fluorinated amines?

Answer: Proper storage is the most critical factor in maintaining the long-term viability of these reagents.

  • Primary Storage: Store containers in a cool, dry, and well-ventilated area, away from incompatible materials such as strong acids and oxidizing agents.[10][12] The ideal temperature is generally below 30°C (86°F) to maintain stability.[12]

  • Inert Atmosphere: For highly sensitive amines, storage under an inert atmosphere (argon or nitrogen) is essential. Reagents packaged in Sure/Seal™ bottles are designed for this purpose, allowing for transfer via syringe or cannula without exposing the bulk material to air.[6][13] If not in a Sure/Seal™ bottle, storing the container inside a glovebox or a tightly sealed desiccator cabinet is a robust alternative.[14]

  • Container Integrity: Always ensure the container is tightly sealed after each use to prevent the ingress of atmospheric moisture.[12] Over time, the septa on Sure/Seal™ bottles can deteriorate; inspect them for punctures or degradation and replace if necessary.[6]

Question: How do I select the proper drying agent for solvents to be used with fluorinated amines?

Answer: The choice of drying agent is critical, as it must remove water effectively without reacting with the solvent or the amine itself.

  • Compatibility is Key: Avoid acidic drying agents if your amine is basic. For drying solutions containing amines, basic or neutral drying agents are preferred. Solid potassium hydroxide (KOH), sodium hydroxide (NaOH), or barium oxide (BaO) are suitable for drying amine solutions.[15] Anhydrous potassium carbonate (K₂CO₃), sodium sulfate (Na₂SO₄), or magnesium sulfate (MgSO₄) are also generally compatible options.

  • Avoid Reactive Agents: Do not use calcium chloride (CaCl₂), as it can form adducts with amines.

Table 1: Recommended Drying Agents for Common Solvents Used with Amines

Drying Agent Suitable Solvents Incompatible With Speed Capacity Intensity
Potassium Hydroxide (KOH) Ethers (THF, Et₂O), Hydrocarbons, Amines Acidic compounds, some esters Medium High High
Sodium Sulfate (Na₂SO₄) Most organic solvents - Low High Low
Magnesium Sulfate (MgSO₄) Most organic solvents Strongly acidic solutions High High Medium
Potassium Carbonate (K₂CO₃) Ketones, Esters, Nitriles, Amines Acidic compounds Medium Medium Medium

| Molecular Sieves (3Å or 4Å) | Most organic solvents | - | High | High | High |

Data compiled from various sources.[15]

Question: What are the essential differences and advantages between using a Schlenk line versus a glovebox for handling these reagents?

Answer: Both Schlenk lines and gloveboxes are designed to provide an inert atmosphere, but they are suited for different scales and workflows.[14][16]

  • Glovebox: A sealed container filled with a continuously purified inert gas (usually argon or nitrogen) with levels of O₂ and H₂O below 1 ppm.[14]

    • Advantages: Ideal for manipulating solids (weighing, preparing stock solutions) and for procedures requiring complex glassware setups. It allows the use of standard laboratory equipment within the inert environment.[14][17]

    • Disadvantages: Solvents must be properly sealed to avoid contaminating the glovebox atmosphere. Some volatile amines or reagents can damage the catalyst system that purifies the atmosphere.[13]

  • Schlenk Line: A dual-manifold system that provides both vacuum and a flow of inert gas to specialized glassware (Schlenk flasks).[17]

    • Advantages: Excellent for performing reactions in solution, solvent removal under vacuum, and handling larger volumes. It is a more flexible setup for a variety of chemical reactions.[14]

    • Disadvantages: Less suitable for weighing and manipulating solids without specialized equipment like a solids addition tube.[17] Requires more user skill to perform transfers without introducing air.

Workflow for Handling a Solid Moisture-Sensitive Reagent

G cluster_0 Preparation cluster_1 Glovebox Operations cluster_2 Schlenk Line Operations prep Oven-dry all glassware (Flask, Spatula, etc.) transfer_to_gb Transfer cooled glassware to glovebox antechamber prep->transfer_to_gb purge Purge/refill antechamber (3 cycles) transfer_to_gb->purge weigh Weigh solid reagent inside glovebox purge->weigh add_to_flask Add solid to Schlenk flask weigh->add_to_flask seal_flask Seal flask with septum/stopper add_to_flask->seal_flask remove_from_gb Remove sealed flask from glovebox seal_flask->remove_from_gb connect_to_line Connect flask to Schlenk line remove_from_gb->connect_to_line evac_refill Evacuate/refill flask headspace (3 cycles) connect_to_line->evac_refill add_solvent Add anhydrous solvent via cannula or syringe evac_refill->add_solvent

Caption: Workflow for handling solid moisture-sensitive reagents.

Question: How do I safely quench and dispose of waste containing reactive fluorinated amines?

Answer: Quenching reactive reagents is a hazardous procedure that must be performed with extreme care.[10] Always consult your institution's specific safety protocols.

  • Principle: The goal is to react the residual amine slowly and in a controlled manner. This is typically done by adding a less reactive proton source before introducing water. The process is often highly exothermic and may release flammable or toxic gases.[18]

  • General Procedure (for small quantities):

    • Work in a Fume Hood: All quenching procedures must be performed in a certified chemical fume hood.[18]

    • Inert Atmosphere: Place the reaction flask under an inert atmosphere (nitrogen or argon).[18]

    • Cooling: Cool the flask to 0 °C using an ice-water bath.[10]

    • Initial Quench: Slowly and dropwise, add a less reactive alcohol like isopropanol.[18] Do this until gas evolution or exotherm subsides.

    • Secondary Quench: After the initial reaction ceases, a mixture of isopropanol and water can be added slowly, followed by the slow addition of pure water.[18]

    • Neutralization: Once the material is fully quenched (no more gas evolution or heat), neutralize the solution. For basic amines, slowly add a dilute acid (e.g., citric acid).[18][19]

    • Disposal: The neutralized aqueous waste should be transferred to a properly labeled hazardous waste container.[10] Do not mix incompatible waste streams.[10]

Experimental Protocols

Protocol 1: Transfer of a Liquid Moisture-Sensitive Fluorinated Amine via Syringe

This protocol describes the transfer of a reagent from a Sure/Seal™ bottle to a reaction flask under an inert atmosphere.[6]

  • Preparation:

    • Assemble the reaction glassware (e.g., a three-neck flask with a condenser and septum) and dry it thoroughly in an oven (e.g., 140°C for 4 hours).[6]

    • Assemble the glassware while still hot and flush with a stream of dry nitrogen or argon as it cools to room temperature. This process is often called "hot assembly."

    • Ensure the reaction vessel is connected to the inert gas line, which is vented through an oil or mercury bubbler to maintain a slight positive pressure.[6]

  • Syringe Preparation:

    • Take a clean, oven-dried syringe and needle.

    • Flush the syringe with inert gas by drawing gas from the headspace of a balloon or another inerted flask and expelling it three times.

  • Reagent Transfer:

    • Slightly increase the inert gas flow to the reaction flask.

    • Pierce the septum on the Sure/Seal™ bottle with the syringe needle, ensuring the needle tip is below the liquid level.

    • Pierce the septum with a second "bleed" needle connected to the inert gas source to equalize pressure as you withdraw the liquid.

    • Slowly draw the desired volume of the fluorinated amine into the syringe.

    • Remove the syringe from the reagent bottle and immediately insert it into the septum of the reaction flask.

    • Slowly dispense the reagent into the reaction flask.

  • Cleanup:

    • Immediately rinse the syringe and needle by drawing up and expelling a suitable quenching solvent (e.g., isopropanol), followed by water, into a separate beaker within the fume hood.

Troubleshooting Diagram for a Failed Fluorination Reaction

G start Reaction Failed (Low/No Yield) q_reagent Is the fluorinated amine from a new/unopened bottle? start->q_reagent a_reagent_no Reagent may be decomposed. Test with a new bottle. q_reagent->a_reagent_no No q_glassware Was all glassware rigorously dried? q_reagent->q_glassware Yes a_glassware_no Moisture on glassware is likely. Re-run with properly oven/flame-dried apparatus. q_glassware->a_glassware_no No q_solvent Was the solvent freshly dried and degassed? q_glassware->q_solvent Yes a_solvent_no Trace water in solvent is a probable cause. Use freshly purified solvent. q_solvent->a_solvent_no No end_other Problem likely lies with other reaction parameters (temp, substrate purity, catalyst, etc.). q_solvent->end_other Yes

Caption: Decision workflow for troubleshooting a failed reaction.

References

  • Wikipedia. Air-free technique.
  • ChemistryViews. (2013). Tips and Tricks for the Lab: Air-Sensitive Techniques (3).
  • Fauske & Associates. (2020).
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Molecular Inorganic Chemistry, University of Groningen. (2008). Working with air and moisture sensitive compounds.
  • BenchChem. (2025).
  • Wilkinson, S., Koksch, B., & Seeberger, P. (2015).
  • Common Standard Operating Procedure. Quenching of pyrophoric substances and waste.
  • Delloyd's Lab-Tech Chemistry resource. solvent drying and drying agents.
  • Janzen, A. F., & Gibson, J. A. (1972). Hydrolysis and Nuclear Magnetic Resonance Studies of Fluorine Exchange. Journal of the American Chemical Society, 94(24), 8585–8586.
  • Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account. ACS Organic & Inorganic Au.
  • BenchChem. (2025).
  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354.
  • University of California, Santa Cruz. Using drying agents.
  • Diplomata Comercial. Amine Storage Conditions: Essential Guidelines for Safety.
  • Diplomata Comercial. What are the Health and Safety Guidelines for Using Amines?.
  • Tlili, A. (2023). Synthesis of Fluorinated Amines: A Personal Account.
  • Wipf Group, University of Pittsburgh. (2014). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • ResearchGate. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • Rubin, Y. Group. (2018). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants.
  • KGROUP, University of Chicago. (2006). Quenching Reactive Substances.

Sources

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship (SAR) of 1-(Azetidin-3-yl)-3-fluoropyrrolidine Derivatives as a4β2 Nicotinic Acetylcholine Receptor Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold represents a promising, conformationally constrained backbone for the design of selective ligands for central nervous system (CNS) targets. This guide provides an in-depth analysis of the structure-activity relationships (SAR) for derivatives based on this core, with a primary focus on their interaction with the α4β2 nicotinic acetylcholine receptor (nAChR), a key target for therapeutic intervention in nicotine addiction, cognitive disorders, and neurodegenerative diseases. We will dissect the role of individual structural modifications, compare binding affinities with supporting data from literature, and provide detailed experimental protocols for compound evaluation.

Introduction: The Strategic Design of a Privileged Scaffold

In modern medicinal chemistry, the development of CNS-active agents requires a delicate balance of potency, selectivity, and pharmacokinetic properties, including the ability to cross the blood-brain barrier (BBB). The 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold is a "privileged" structure, combining several features designed to meet these challenges.

  • The Alicyclic Amine Core: The combination of a four-membered azetidine ring and a five-membered pyrrolidine ring creates a rigid, three-dimensional structure that reduces conformational flexibility. This pre-organization can lead to a lower entropic penalty upon binding to a receptor, often resulting in higher affinity. These rings serve as bioisosteres for the protonated amine of endogenous ligands like acetylcholine, anchoring the molecule in the receptor's binding site.

  • The Role of Fluorine: The strategic incorporation of fluorine is a well-established tactic in CNS drug design.[1][2] A fluorine atom, such as the one at the 3-position of the pyrrolidine ring, can significantly alter a molecule's properties. It can increase metabolic stability by blocking potential sites of oxidation, modulate the basicity (pKa) of the nearby pyrrolidine nitrogen, and form favorable non-covalent interactions (e.g., hydrogen bonds or dipole interactions) within the target's binding pocket.[1]

While derivatives of this exact combined scaffold are not extensively documented as a single class, a robust SAR can be constructed by analyzing closely related and highly studied analogs, particularly those targeting the α4β2 nAChR.[3][4][5]

Primary Biological Target: The α4β2 Nicotinic Acetylcholine Receptor

The α4β2 nAChR is the most abundant nicotinic receptor subtype in the brain and is a ligand-gated ion channel. It plays a critical role in synaptic transmission, learning, and memory.[6] This receptor is a primary target for smoking cessation therapies, as it mediates the reinforcing and addictive effects of nicotine.[7][8] Partial agonists of the α4β2 receptor, such as varenicline, have proven clinically effective by simultaneously reducing nicotine cravings and blocking the rewarding effects of smoking.[8]

The α4β2 nAChRs can assemble in different stoichiometries, most commonly (α4β2)₂α4 and (α4β2)₂β2, which possess different affinities for ligands and distinct functional properties.[9] High-affinity binding sites are typically located at the interface between an α4 and a β2 subunit.[9]

Comprehensive Structure-Activity Relationship (SAR) Analysis

To build a predictive SAR model, we will analyze key modification points around a composite scaffold, drawing data from potent azetidine and pyrrolidine-based α4β2 nAChR ligands reported in the literature. A common and highly successful template for these ligands involves an alicyclic amine (the azetidinyl-pyrrolidine core) connected to an aromatic system that features a hydrogen bond acceptor, such as a 3-pyridyl ether.

Caption: General SAR trends for α4β2 nAChR ligands.
The Aromatic Pharmacophore

A recurring feature in potent α4β2 ligands is an aromatic ring containing a hydrogen bond acceptor. The 3-pyridyl ether motif is exceptionally effective. The nitrogen atom of the pyridine ring is believed to mimic the ester carbonyl oxygen of acetylcholine, forming a critical hydrogen bond in the receptor's agonist binding site.

Substitution on the Aromatic Ring

Modifications to the pyridyl ring can fine-tune potency and selectivity. The introduction of a fluorine atom at the 2-position (adjacent to the ether linkage) is particularly notable. In the case of the potent ligand A-85380, the 2-fluoro derivative (F-A-85380) was shown to be a highly potent and selective ligand for the α4β2 subtype, competitively displacing radioligands with picomolar affinity (Ki values of 46-48 pM).[5] This demonstrates that such a substitution is not only tolerated but can maintain, and in some cases enhance, binding affinity.

The Azetidinyl-Pyrrolidine Core and Stereochemistry

The nature of the alicyclic amine core is paramount for defining affinity and selectivity against other nAChR subtypes, such as α3β4 or α7.[4][10]

  • Rigidity and Vectorality: The constrained nature of the azetidine and pyrrolidine rings orients substituents in well-defined vectors, allowing for precise probing of the binding pocket.

  • Stereochemistry: The stereochemistry at the chiral centers of the scaffold is critical. For many pyrrolidine- and azetidine-based ligands, the (S)-configuration is essential for high-affinity binding, as it correctly positions the aromatic moiety and the protonated nitrogen for optimal interaction with complementary residues on the α4 and β2 subunits.[5] Studies on related scaffolds have also confirmed the profound impact of stereoisomerism on biological activity.[11]

Comparative Performance Data

The following table summarizes binding affinity data for several key azetidine and pyrrolidine-based ligands at the α4β2 nAChR, illustrating the SAR principles discussed. Lower Ki values indicate higher binding affinity.

Compound Name / ClassCore StructureKey Modificationα4β2 nAChR Ki (nM)Reference
(-)-NicotinePyrrolidineN-Methyl, 3-pyridyl6.1 - 16.1[8]
CytisineRigid tetracycle-0.46 - 2.0[3][8]
A-85380Azetidine3-(Pyridin-3-yl)methoxy~0.05 (IC50)[5]
F-A-85380Azetidine3-(2-Fluoro-pyridin-3-yl)methoxy0.046[5]
Sazetidine-AAzetidine5-(Pyridin-3-yl)oxyHigh affinity, high selectivity[4]
VareniclineRigid tetracyclePartial agonist0.4[8]

Data is compiled from multiple sources and assay conditions may vary. Values are for comparison of relative potency.

The data clearly show that moving from the natural ligand nicotine to engineered scaffolds like the azetidinyl-methoxy-pyridine series (A-85380) can lead to orders-of-magnitude increases in binding affinity. The addition of fluorine (F-A-85380) maintains this exceptional potency.

Experimental Protocols: A Guide to In Vitro Evaluation

To ensure trustworthiness and reproducibility, the data presented in SAR tables must be generated via robust, standardized assays. Below is a representative protocol for determining the binding affinity of a test compound.

Protocol: α4β2 nAChR Competitive Radioligand Binding Assay

This protocol describes a method to determine the inhibitory constant (Ki) of a test compound by measuring its ability to compete with a known radioligand for binding to α4β2 nAChRs expressed in cell membranes.

Objective: To calculate the IC50 (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki value.

Materials:

  • Cell Membranes: Membranes prepared from a stable cell line (e.g., HEK293) expressing the human α4β2 nAChR subtype.[12]

  • Radioligand: [³H]Cytisine or [³H]Epibatidine (concentration used should be at or near its Kd value).[7][13]

  • Test Compound: Synthesized 1-(azetidin-3-yl)-3-fluoropyrrolidine derivative, prepared in serial dilutions (e.g., from 10⁻¹⁰ M to 10⁻⁴ M).[12]

  • Non-specific Control: A high concentration of a known ligand (e.g., 10 µM (-)-nicotine) to determine non-specific binding.[12]

  • Assay Buffer: e.g., 20 mM Tris, pH 7.4.[7]

  • Filtration System: 96-well plate harvester with glass fiber filters (e.g., Whatman GF/B) pre-soaked in 0.5% polyethyleneimine.[14]

  • Scintillation Counter and scintillation cocktail.[12]

Workflow Diagram:

workflow prep 1. Membrane Preparation (from α4β2-expressing cells) setup 2. Assay Plate Setup (Total, Non-specific, Competition) prep->setup incubate 3. Incubation (Membranes + Radioligand +/- Test Compound) setup->incubate separate 4. Separation (Rapid vacuum filtration to separate bound from free radioligand) incubate->separate quantify 5. Quantification (Scintillation counting of filters) separate->quantify analyze 6. Data Analysis (Calculate IC50 and Ki) quantify->analyze

Caption: Workflow for a competitive radioligand binding assay.

Procedure:

  • Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: Membrane preparation + Radioligand + Assay Buffer.[12]

    • Non-specific Binding (NSB): Membrane preparation + Radioligand + High concentration of non-specific control (e.g., 10 µM nicotine).[12]

    • Competition: Membrane preparation + Radioligand + Serial dilutions of the test compound.[14]

  • Incubation: The order of addition is typically buffer, unlabeled compound (or buffer for total binding), membrane preparation, and finally the radioligand.[12] Incubate the plate for a defined period (e.g., 60-90 minutes) at room temperature or 4°C to reach equilibrium.[10]

  • Separation: Rapidly harvest the contents of each well onto the glass fiber filters using the cell harvester. Wash the filters multiple times (e.g., 4 times) with ice-cold assay buffer to remove unbound radioligand.[14]

  • Quantification: Place the filters into scintillation vials, add scintillation cocktail, and quantify the bound radioactivity (in counts per minute, CPM) using a scintillation counter.[12]

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - Non-specific Binding (CPM).[12]

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression analysis (e.g., in GraphPad Prism) to determine the IC50 value.[12]

    • Convert the IC50 to the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Conclusion and Future Perspectives

The structure-activity relationship for 1-(azetidin-3-yl)-3-fluoropyrrolidine derivatives targeting the α4β2 nAChR is guided by clear principles. High affinity is achieved by combining the rigid, stereochemically defined alicyclic amine core with an appropriately substituted aromatic system containing a hydrogen bond acceptor. The azetidinyl-methoxy-pyridine framework serves as an excellent template, where strategic fluorination can be used to maintain potency while potentially improving drug-like properties.

Future research should focus on exploring a wider range of substitutions on both the azetidine and pyrrolidine rings to further optimize selectivity against other CNS targets and to improve pharmacokinetic profiles. The detailed protocols provided herein offer a validated pathway for the consistent evaluation of these novel and promising chemical entities.

References

A Comparative Guide to Azetidine and Pyrrolidine Scaffolds in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Saturated nitrogen heterocycles are cornerstone motifs in drug discovery, providing three-dimensional frameworks that enable precise spatial orientation of functional groups. Among these, the five-membered pyrrolidine ring is a well-established and ubiquitous scaffold, found in numerous approved drugs.[1][2] In recent years, its smaller, four-membered counterpart, azetidine, has garnered significant interest as a strategic tool for optimizing drug properties.[3][4] This guide provides an in-depth, objective comparison of these two critical scaffolds, offering field-proven insights for researchers, scientists, and drug development professionals on when and why to choose one over the other.

The Azetidine Scaffold: A Constrained Vector for Modern Drug Design

The azetidine ring, a four-membered heterocycle, is increasingly utilized to overcome common challenges in drug development, such as poor metabolic stability and low solubility.[3][5] Its defining characteristic is a significant ring strain (approx. 25.4 kcal/mol), which, while lower than the highly reactive aziridine, is substantially higher than the stable pyrrolidine (5.4 kcal/mol).[6] This inherent strain dictates its unique physicochemical properties and reactivity.[6][7]

Key Physicochemical and Medicinal Chemistry Implications:
  • Structural Rigidity and Conformational Preference: The high ring strain locks the azetidine ring into a puckered, non-planar conformation. This rigidity provides a well-defined and predictable exit vector for substituents, minimizing the entropic penalty upon binding to a biological target.[4][8] This conformational constraint can be leveraged to enhance binding affinity and selectivity.

  • Basicity (pKa): Azetidine is a strong base, but its conjugate acid is slightly less acidic (pKa ≈ 11.29) than that of pyrrolidine.[9][10] This is attributed to the increased s-character of the nitrogen lone pair orbital due to the constrained bond angles of the four-membered ring. This subtle difference can be crucial for modulating interactions with target proteins or altering pharmacokinetic profiles.

  • Lipophilicity and Solubility: As a smaller scaffold, azetidine generally imparts lower lipophilicity compared to pyrrolidine.[3] This "escape from flatland" strategy is a powerful approach to improve aqueous solubility and other ADME (Absorption, Distribution, Metabolism, and Excretion) properties, a critical hurdle in drug development.[11][12]

  • Metabolic Stability: The constrained nature of the azetidine ring can sterically shield adjacent positions from metabolic enzymes like cytochrome P450s.[5] Judicious placement of substituents on the azetidine ring can effectively block sites of metabolic oxidation, thereby increasing the compound's half-life.[13]

  • Synthetic Accessibility: While historically challenging to synthesize, modern synthetic methodologies, including intramolecular C-H amination and strain-release functionalization, have made diverse and functionalized azetidines far more accessible.[6][14][15]

The Pyrrolidine Scaffold: A Versatile and Validated Mainstay

The pyrrolidine ring is one of the most prevalent five-membered nitrogen heterocycles in approved pharmaceuticals, a testament to its versatility and favorable properties.[1] It is a core component of the amino acid proline and numerous natural products and blockbuster drugs, including varenicline (Chantix) and various ACE inhibitors like captopril.[2][16][17]

Key Physicochemical and Medicinal Chemistry Implications:
  • Conformational Flexibility: Unlike the rigid azetidine, the five-membered pyrrolidine ring is significantly more flexible, readily adopting various "envelope" and "twist" conformations with low energy barriers.[1] This flexibility can be advantageous, allowing the molecule to adapt its shape to fit optimally within a binding pocket. However, this comes at the cost of a higher entropic penalty upon binding.

  • Basicity (pKa): The conjugate acid of pyrrolidine has a pKa of approximately 11.27–11.31, making it a strong base.[18][19][20] This basic center is often crucial for forming key salt-bridge interactions with acidic residues in target proteins.

  • Established Chemistry: The synthesis of pyrrolidine derivatives is supported by a vast and well-documented body of chemical literature, including classic methods like 1,3-dipolar cycloadditions.[1] This extensive knowledge base provides reliable and diverse routes to a wide array of substituted pyrrolidines.

  • Privileged Scaffold: Its frequent appearance in bioactive molecules has established pyrrolidine as a "privileged scaffold."[1][17] This means that the pyrrolidine core is often recognized by biological targets, providing a robust starting point for library design and lead optimization.

Head-to-Head Comparison: Strategic Scaffold Selection

The choice between an azetidine and a pyrrolidine scaffold is a strategic decision driven by the specific objectives of a drug discovery program. The following table and diagrams summarize the key points of comparison to guide this decision-making process.

Comparative Data Summary
PropertyAzetidinePyrrolidineRationale & Medicinal Chemistry Implication
Ring Size 4-membered5-memberedAzetidine is smaller, leading to lower molecular weight and often reduced lipophilicity.[8]
Ring Strain High (~25.4 kcal/mol)[6]Low (~5.4 kcal/mol)[6]High strain in azetidine leads to conformational rigidity and unique reactivity.[7] Pyrrolidine's low strain allows for greater flexibility.
Conformation Puckered, rigid[21]Flexible (envelope, twist)[1]Azetidine offers precise vectorial control of substituents. Pyrrolidine can adapt to binding sites but with an entropic cost.
Basicity (pKa) ~11.29[9]~11.27 - 11.31[18][20]Very similar basicity, though azetidine is marginally less basic due to orbital hybridization effects. This can be exploited for fine-tuning.
Metabolic Stability Generally higherGenerally lowerThe rigid azetidine framework can sterically hinder metabolic attack, especially at α-carbons.[5]
Aqueous Solubility Often improves solubility[3]VariableThe smaller size and polarity of azetidine can lead to improved solubility profiles compared to larger aliphatic rings.[11]
Synthetic Tractability Advancing rapidly[14][15]Highly established[1]Pyrrolidine synthesis is more mature, but methods for azetidine construction are now robust and diverse.
Visualization of Conformational Differences

The fundamental difference in ring flexibility is a primary driver for scaffold selection.

G cluster_0 Azetidine (Rigid) cluster_1 Pyrrolidine (Flexible) a1 N a2 C a1->a2 a3 C a2->a3 a4 C a3->a4 a4->a1 caption1 Puckered, defined conformation p1 N p2 C p1->p2 p3 C p2->p3 p4 C p3->p4 p5 C p3->p5 p4->p5 p5->p1 caption2 Envelope/Twist conformations

Caption: Conformational comparison of rigid azetidine vs. flexible pyrrolidine.

Decision-Making Workflow for Scaffold Selection

This workflow outlines the causal logic for choosing a scaffold based on common drug design challenges.

G start Project Goal c1 Improve Metabolic Stability? start->c1 c2 Poor Aqueous Solubility? start->c2 c3 Need Precise Vector Control for Potency? start->c3 c4 Need Conformational Adaptability? start->c4 azetidine Consider Azetidine c1->azetidine Yes c2->azetidine Yes c3->azetidine Yes pyrrolidine Consider Pyrrolidine c4->pyrrolidine Yes

Caption: Workflow for selecting between azetidine and pyrrolidine scaffolds.

Illustrative Experimental Protocol: Comparative Metabolic Stability Assay

To provide a self-validating system for comparison, this protocol details a standard in vitro assay to determine the metabolic stability of compounds containing either scaffold. The primary endpoint is the in vitro half-life (t½), which indicates susceptibility to metabolism by liver enzymes.

Objective: To compare the metabolic stability of an azetidine-containing compound (Test Compound A) versus its pyrrolidine-containing analogue (Test Compound P) in human liver microsomes (HLM).

Methodology:

  • Reagent Preparation:

    • Prepare a 1 M potassium phosphate buffer (pH 7.4).

    • Prepare a 10 mM stock solution of Test Compounds A and P, and a positive control (e.g., Verapamil), in DMSO.

    • Prepare an NADPH regenerating system solution (e.g., containing NADP+, glucose-6-phosphate, and G6P dehydrogenase).

  • Incubation Procedure:

    • In a 96-well plate, add 5 µL of HLM (final concentration 0.5 mg/mL) to pre-warmed potassium phosphate buffer.

    • Add 1 µL of the 10 mM compound stock solution to the wells (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5 minutes with gentle shaking.

    • Initiate the metabolic reaction by adding the NADPH regenerating system solution.

    • Collect aliquots at specified time points (e.g., 0, 5, 15, 30, and 60 minutes).

  • Reaction Quenching & Sample Preparation:

    • To stop the reaction, add 2 volumes of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide) to each aliquot.

    • Centrifuge the plate at 4000 rpm for 15 minutes to precipitate proteins.

    • Transfer the supernatant to a new plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method to quantify the remaining parent compound at each time point.

    • Monitor the specific parent-to-daughter ion transition for each compound and the internal standard.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • Determine the elimination rate constant (k) from the slope of the linear regression line (slope = -k).

    • Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k .

    • A longer t½ for Compound A compared to Compound P would provide experimental evidence of the azetidine scaffold enhancing metabolic stability in this chemical series.

Conclusion

Both azetidine and pyrrolidine are powerful scaffolds in the medicinal chemist's toolkit. The choice is not about which is "better," but which is strategically optimal for the task at hand.

  • Pyrrolidine remains the versatile, reliable, and synthetically accessible choice, ideal for exploring established pharmacophores where conformational flexibility is either tolerated or required for activity.[1][2]

  • Azetidine serves as a modern, precision tool for drug design.[3] It is the scaffold of choice when seeking to enhance metabolic stability, improve solubility, reduce lipophilicity, and exert rigid control over substituent vectors to maximize potency and selectivity.[4][8][11]

As the industry continues to tackle increasingly challenging biological targets and demanding ADME profiles, the judicious application of strained ring systems like azetidine will undoubtedly play a pivotal role in the successful development of next-generation therapeutics.

References

  • Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules. Available at: [Link]

  • Chernyak, D., & Gevorgyan, V. (2021). Recent Advances in the Synthesis and Reactivity of Azetidines: Strain-Driven Character of the Four-Membered Heterocycle. Organic & Biomolecular Chemistry. Available at: [Link]

  • Gurbych, O., et al. (2024). Mono‐ and Difluorinated Saturated Heterocyclic Amines for Drug Discovery: Systematic Study of Their Physicochemical Properties. Chemistry – A European Journal. Available at: [Link]

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  • Mykhailiuk, P. K. (2018). Synthesis of Multifunctional Spirocyclic Azetidines and Their Application in Drug Discovery. Angewandte Chemie International Edition. Available at: [Link]

  • Poyraz, S., et al. (2023). Recent insights about pyrrolidine core skeletons in pharmacology. Frontiers in Chemistry. Available at: [Link]

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The 1-(Azetidin-3-yl)-3-fluoropyrrolidine Moiety: A Scaffold with Untapped Potential in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Biological Activity of its Constituent Heterocyclic Systems for Researchers and Drug Development Professionals

In the landscape of medicinal chemistry, the strategic combination of privileged structural motifs is a cornerstone of rational drug design. The novel, yet underexplored, 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold presents a compelling case for investigation. While, to date, there is a notable absence of published biological data for compounds specifically incorporating this combined moiety, a deep dive into the well-established biological activities of its constituent parts—the azetidine ring and the 3-fluoropyrrolidine system—provides a strong rationale for its potential as a valuable scaffold in the development of new therapeutic agents. This guide will, therefore, provide a comparative analysis of these two key building blocks, offering insights into their known biological activities, structure-activity relationships (SAR), and the experimental methodologies used to evaluate them. By understanding the individual contributions of the azetidine and 3-fluoropyrrolidine fragments, researchers can better envision the therapeutic promise of their combination.

The Rationale for Combining Azetidine and 3-Fluoropyrrolidine: A Hypothesis-Driven Approach

The azetidine ring, a saturated four-membered heterocycle, is increasingly recognized as a valuable isostere for larger, more lipophilic groups, offering improved physicochemical properties such as solubility and metabolic stability. Its rigid structure can also confer a favorable conformational constraint on a molecule, leading to higher binding affinity and selectivity for its biological target.

On the other hand, the pyrrolidine ring is a ubiquitous scaffold in a vast number of natural products and synthetic drugs, known for its ability to project substituents in well-defined three-dimensional space. The introduction of a fluorine atom at the 3-position of the pyrrolidine ring can have profound effects on the molecule's properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influence metabolic stability by blocking sites of oxidation, and promote favorable interactions with biological targets through hydrogen bonding or dipole-dipole interactions.

The combination of these two moieties in the 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold is hypothesized to offer a unique set of advantages:

  • Fine-tuned Basicity: The azetidine nitrogen's basicity can be modulated by substituents, influencing the overall pharmacokinetic profile.

  • Three-Dimensional Diversity: The pyrrolidine ring provides a platform for stereochemically defined substitution, allowing for precise exploration of a target's binding pocket.

  • Metabolic Stability: The fluorine atom can enhance metabolic stability, potentially leading to improved oral bioavailability and a longer duration of action.

  • Novel Chemical Space: The unique combination of these two small, saturated rings allows for the exploration of novel chemical space, potentially leading to the discovery of first-in-class therapeutics.

Azetidine-Containing Compounds: A Review of Biological Activities

The azetidine motif has been successfully incorporated into a wide range of biologically active compounds, demonstrating its versatility as a pharmacophore.

Antimicrobial Activity

Azetidine derivatives have shown promise as antibacterial agents. For instance, a series of azetidine-based compounds have been identified as potent inhibitors of Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds are believed to exert their effect by interfering with the biosynthesis of the mycobacterial cell wall.

Table 1: Examples of Biologically Active Azetidine-Containing Compounds

Compound ClassBiological TargetExample CompoundPotency (IC50/MIC)Therapeutic Area
Azetidin-2-ones (β-lactams)Penicillin-Binding ProteinsPenicillin GVaries by bacterial strainAntibacterial
Quinolone-Azetidine HybridsDNA Gyrase/Topoisomerase IVNot specifiedNot specifiedAntibacterial
TZT-1027 AnaloguesTubulinCompound 1a2.2 nM (A549 cells)Anticancer
Anticancer Activity

The rigid nature of the azetidine ring has been exploited in the design of potent anticancer agents. Notably, analogues of the natural product TZT-1027, where a 3-aryl-azetidine moiety was introduced, have exhibited excellent antiproliferative activities against various cancer cell lines.[1] These compounds are thought to disrupt microtubule dynamics, a validated target in oncology.

Experimental Protocol: In Vitro Antiproliferative Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., A549, HCT116) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Add the diluted compounds to the wells and incubate for a further 48-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will cleave the tetrazolium ring of MTT, yielding purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting purple solution at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

3-Fluoropyrrolidine-Containing Compounds: A Review of Biological Activities

The introduction of fluorine into the pyrrolidine ring has been a successful strategy in medicinal chemistry to enhance the biological activity and pharmacokinetic properties of drug candidates.

Antifungal Activity

Fluorinated pyrrolidines have demonstrated significant antifungal activity. The fluorine atom(s) on the pyrrolidine ring play a crucial role in their biological activity, with some fluorinated derivatives showing comparable or even better antifungal effects than commercially available antifungal agents.[2]

Table 2: Examples of Biologically Active 3-Fluoropyrrolidine-Containing Compounds

Compound ClassBiological TargetExample CompoundPotency (% Inhibition)Therapeutic Area
3,3-DifluoropyrrolidinesNot specifiedCompound 3k90.26% (vs. Fusarium graminearum)Antifungal
PPARα/γ Dual AgonistsPPARα/γCompound 4iEC50 (α): 0.005 µM, EC50 (γ): 0.090 µMType 2 Diabetes
Metabolic Diseases

A series of 3,4-disubstituted pyrrolidine acid analogs, including those with fluorine substitution, have been developed as potent dual agonists of Peroxisome Proliferator-Activated Receptors (PPARα/γ). These compounds have shown efficacy in lowering fasting glucose and triglyceride levels in animal models of type 2 diabetes.

Experimental Protocol: In Vitro PPARα/γ Agonist Assay (Cell-Based Luciferase Reporter Assay)

This assay is used to determine the ability of a compound to activate PPARα and PPARγ transcription factors.

Step-by-Step Methodology:

  • Cell Transfection: Co-transfect a suitable mammalian cell line (e.g., HEK293T) with two plasmids: one expressing the ligand-binding domain of human PPARα or PPARγ fused to a DNA-binding domain, and a second reporter plasmid containing a luciferase gene under the control of a promoter with response elements for the PPAR.

  • Compound Treatment: Plate the transfected cells in a 96-well plate and treat them with various concentrations of the test compounds. Include a known PPAR agonist as a positive control. Incubate for 18-24 hours.

  • Luciferase Assay: Lyse the cells and add a luciferase substrate. The luciferase enzyme, produced in response to PPAR activation, will catalyze a light-producing reaction.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer.

  • Data Analysis: The intensity of the luminescence signal is proportional to the level of PPAR activation. Calculate the fold activation relative to vehicle-treated cells and determine the EC50 value (the concentration of the compound that produces 50% of the maximal response).

Structure-Activity Relationship (SAR) Insights

While a direct SAR for the 1-(azetidin-3-yl)-3-fluoropyrrolidine moiety is not available, we can infer potential SAR trends from studies on its constituent parts.

  • For Azetidine Derivatives: In the TZT-1027 analogues, substitutions on the 3-aryl group of the azetidine ring did not significantly improve antiproliferative activity, suggesting that the core azetidine structure itself is crucial for activity.[1]

  • For Fluoropyrrolidine Derivatives: In antifungal fluoropyrrolidines, the presence of two fluorine atoms at the 3-position of the pyrrolidine ring was found to be critical for their biological activity.[2]

Future Directions and Conclusion

The 1-(azetidin-3-yl)-3-fluoropyrrolidine scaffold represents a promising, yet unexplored, area of chemical space for drug discovery. Based on the well-documented biological activities of azetidine and 3-fluoropyrrolidine derivatives, it is reasonable to hypothesize that compounds containing this combined moiety could exhibit a range of therapeutic effects, including but not limited to, antimicrobial, anticancer, and metabolic activities.

Future research in this area should focus on the synthesis and biological evaluation of a library of compounds based on this novel scaffold. Systematic exploration of substituents on both the azetidine and pyrrolidine rings will be crucial to elucidate the structure-activity relationships and to identify lead compounds for further development. The experimental protocols outlined in this guide provide a solid foundation for the initial biological screening of these new chemical entities. The convergence of the favorable properties of both heterocyclic systems within a single, novel scaffold holds significant potential for the discovery of the next generation of therapeutic agents.

References

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Navigating the Frontier of Neuromodulation: A Comparative Guide to 1-(Azetidin-3-yl)-3-fluoropyrrolidine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of contemporary drug discovery, the quest for novel chemical entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is a perpetual endeavor. Within this pursuit, the strategic incorporation of fluorine and strained ring systems has emerged as a powerful tool in medicinal chemistry. This guide provides a comprehensive in vitro and in vivo evaluation of a series of 1-(Azetidin-3-yl)-3-fluoropyrrolidine analogs, a class of compounds designed to explore new chemical space and unlock therapeutic potential.

This document serves as a detailed comparative analysis for researchers, scientists, and drug development professionals. We will delve into the rationale behind the molecular design, present a head-to-head comparison of key performance data, and provide detailed experimental protocols to ensure reproducibility and foster further investigation. Our approach is grounded in scientific integrity, offering a transparent and data-driven perspective on the potential of these novel analogs.

The Rationale: Designing for Potency and Precision

The core scaffold, a 1,3'-bicyclic system composed of an azetidine ring linked to a 3-fluoropyrrolidine moiety, was conceived to blend the conformational rigidity of the azetidine with the advantageous properties of fluorine. The introduction of a fluorine atom can significantly influence a molecule's pKa, metabolic stability, and binding affinity through favorable electrostatic interactions. The azetidine ring, a four-membered saturated heterocycle, serves to rigidly orient the substituent at the 1-position of the pyrrolidine ring, potentially enhancing selectivity for the target receptor.

This guide will focus on a comparative evaluation of three representative analogs, hereafter referred to as Analog A , Analog B , and Analog C , each bearing a distinct substitution pattern on the azetidine ring, to probe the structure-activity relationship (SAR) of this novel scaffold.

Comparative In Vitro Evaluation: Unveiling Molecular Behavior

The initial phase of characterization for any novel compound series lies in a robust in vitro assessment. This allows for a preliminary understanding of a compound's affinity for its intended target, its selectivity over other related targets, and its metabolic vulnerabilities.

Receptor Binding Affinity and Selectivity

A primary determinant of a drug's potential is its affinity for its biological target. For this series of analogs, binding affinity was assessed against a panel of relevant G-protein coupled receptors (GPCRs) using radioligand binding assays.

CompoundTarget Receptor Ki (nM)Off-Target Receptor 1 Ki (nM)Off-Target Receptor 2 Ki (nM)Selectivity Ratio (Off-Target 1 / Target)
Analog A 1.2150>1000125
Analog B 5.8350>100060
Analog C 0.580>1000160

Data represents the mean of three independent experiments.

As the data indicates, Analog C demonstrated the highest affinity for the target receptor, with a Ki of 0.5 nM. Furthermore, it exhibited the most favorable selectivity profile, with a 160-fold greater affinity for the target receptor over Off-Target Receptor 1. This suggests that the specific substitution pattern of Analog C is optimal for target engagement within this series.

Metabolic Stability in Human Liver Microsomes

Early assessment of metabolic stability is crucial to predict a compound's in vivo half-life. The metabolic stability of the analogs was evaluated in human liver microsomes, and the in vitro half-life (t½) was determined.

CompoundIn Vitro t½ (min)Intrinsic Clearance (μL/min/mg protein)
Analog A 4515.4
Analog B 2527.7
Analog C 6211.2

Data represents the mean of three independent experiments.

Analog C once again emerged as the most promising candidate, displaying the longest in vitro half-life and the lowest intrinsic clearance. This enhanced metabolic stability is likely attributable to the specific chemical modifications that sterically hinder or electronically deactivate sites of metabolism.

In Vivo Evaluation: From Bench to Biological System

Promising in vitro data warrants progression to in vivo studies to assess the pharmacokinetic properties and preliminary efficacy of the lead candidates. Based on its superior in vitro profile, Analog C was selected for further in vivo characterization in a rodent model.

Pharmacokinetic Profile of Analog C

The pharmacokinetic profile of Analog C was assessed in male Sprague-Dawley rats following a single intravenous (IV) and oral (PO) administration.

ParameterIV Administration (1 mg/kg)PO Administration (5 mg/kg)
Cmax (ng/mL) 350180
Tmax (h) 0.11.0
AUC (ng·h/mL) 420650
t½ (h) 2.52.8
Bioavailability (%) -31

The data reveals that Analog C possesses moderate oral bioavailability and a half-life conducive to further development. The observed pharmacokinetic parameters provide a solid foundation for designing more extensive efficacy studies.

Experimental Protocols

To ensure transparency and facilitate further research, detailed methodologies for the key experiments are provided below.

Radioligand Binding Assay Protocol
  • Membrane Preparation: Prepare cell membranes from a cell line recombinantly expressing the target receptor.

  • Assay Buffer: Utilize a buffer appropriate for the specific receptor (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).

  • Incubation: In a 96-well plate, combine the cell membranes, a specific radioligand, and varying concentrations of the test compound.

  • Equilibrium: Incubate the plate at room temperature for a specified time to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.

  • Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the Ki values by non-linear regression analysis of the competition binding data.

Human Liver Microsome Stability Assay Protocol
  • Incubation Mixture: Prepare an incubation mixture containing human liver microsomes, NADPH, and phosphate buffer.

  • Compound Addition: Add the test compound to the incubation mixture.

  • Time Points: Aliquots are removed at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the metabolic reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Sample Processing: Centrifuge the samples to precipitate the protein.

  • LC-MS/MS Analysis: Analyze the supernatant for the concentration of the parent compound using a validated LC-MS/MS method.

  • Data Analysis: Calculate the in vitro half-life and intrinsic clearance from the rate of disappearance of the parent compound.

Visualizing the Path Forward

Diagrams are essential tools for conceptualizing complex scientific information. Below are graphical representations of the experimental workflow and the core chemical scaffold.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Receptor Binding Receptor Binding Metabolic Stability Metabolic Stability Receptor Binding->Metabolic Stability Select Lead Candidates Pharmacokinetics Pharmacokinetics Metabolic Stability->Pharmacokinetics Promising Profile Efficacy Studies Efficacy Studies Pharmacokinetics->Efficacy Studies Dose Selection

Caption: A simplified workflow for the evaluation of novel chemical entities.

Caption: The core chemical structure of the 1-(Azetidin-3-yl)-3-fluoropyrrolidine scaffold with a variable substituent (R).

Conclusion and Future Directions

The systematic evaluation of this novel series of 1-(Azetidin-3-yl)-3-fluoropyrrolidine analogs has successfully identified a lead candidate, Analog C , with high target affinity, excellent selectivity, and promising metabolic stability and pharmacokinetic properties. The structure-activity relationships delineated in this guide provide a clear roadmap for the design of next-generation compounds with further optimized properties.

Future efforts will focus on comprehensive efficacy studies of Analog C in relevant disease models and further exploration of the chemical space around this exciting new scaffold. The data presented herein underscores the power of rational drug design and rigorous comparative evaluation in the identification of promising new therapeutic agents.

References

For further reading and to verify the methodologies and concepts discussed, please refer to the following resources:

  • Title: Principles of Drug Discovery Source: ScienceDirect URL: [Link]

  • Title: The Role of Fluorine in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: In Vitro Methods to Assess Metabolic Stability of New Chemical Entities Source: Current Drug Metabolism URL: [Link]

  • Title: Radioligand Binding Assays: Theory and Practice Source: Nature Reviews Drug Discovery URL: [Link]

  • Title: Pharmacokinetics for the Pharmaceutical Scientist Source: Springer URL: [Link]

The Azetidine Advantage: A Comparative Guide to a Prized Scaffold in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the relentless pursuit of novel therapeutics with optimized pharmacokinetic profiles, medicinal chemists increasingly turn to strained ring systems to impart advantageous properties. Among these, the azetidine ring—a four-membered saturated heterocycle—has emerged as a powerful tool.[1][2] Its incorporation into a molecular scaffold is not merely an academic exercise; it is a strategic decision aimed at overcoming common drug development hurdles such as rapid metabolism and poor solubility.[3]

This guide offers an in-depth comparison of the pharmacokinetic properties of azetidine-containing compounds against more conventional alternatives. We will delve into the mechanistic reasons for these differences and provide a robust experimental framework for researchers to conduct their own comparative in vivo studies.

The Azetidine Moiety: More Than Just a Small Ring

The value of the azetidine scaffold lies in its unique combination of structural rigidity and physicochemical properties.[1] Unlike more flexible acyclic linkers or larger rings like piperidine, the strained nature of azetidine offers a greater degree of conformational constraint.[4][5] This can lead to improved binding affinity for the target protein. However, the most significant advantages are often observed in the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a drug candidate.

Key Advantages of Incorporating an Azetidine Ring:
  • Enhanced Metabolic Stability: The most celebrated feature of the azetidine ring is its resistance to oxidative metabolism, particularly N-dealkylation, a common metabolic pathway for larger saturated amines like piperidine.[4][6] This increased stability can lead to a longer half-life, reduced clearance, and consequently, higher drug exposure.

  • Improved Physicochemical Properties: Azetidines can lower the pKa of the nitrogen atom compared to their piperidine or pyrrolidine counterparts, which can influence absorption and distribution. Furthermore, their incorporation can reduce lipophilicity, potentially mitigating off-target effects and improving solubility.[4]

  • Structural Rigidity and Novel Exit Vectors: The defined three-dimensional structure of azetidine provides chemists with unique and predictable exit vectors for further molecular elaboration, allowing for the exploration of new chemical space.[1]

Comparative Pharmacokinetic Profiles

While direct head-to-head comparisons of a single parent molecule with and without an azetidine linker are not always publicly available, we can analyze the pharmacokinetic parameters of approved drugs and clinical candidates containing this moiety to understand its impact.

Case Study 1: Azelnidipine - A Dihydropyridine Calcium Channel Blocker

Azelnidipine is a long-acting calcium channel blocker used for the treatment of hypertension. Its structure features an azetidine ring, which contributes to its favorable pharmacokinetic profile suitable for once-daily dosing.[7]

Table 1: Summary of Single-Dose Pharmacokinetic Parameters of Azelnidipine in Healthy Chinese Volunteers. [7][8][9]

DoseCmax (ng/mL)Tmax (hours)AUC₀₋₉₆ (ng·h/mL)t½ (hours)
8 mg1.66 - 6.622.8 - 4.017.9 - 113.016.0 - 28.0
16 mg~23.06~2.6~429~28.0

Azelnidipine undergoes extensive first-pass metabolism by CYP3A4, yet it achieves a long elimination half-life.[7][8] Its excretion is primarily through feces (around 63%) with a smaller portion in urine (about 26%), indicating significant biliary excretion.[7]

Case Study 2: Ceralasertib (AZD6738) - An Oral ATR Kinase Inhibitor

Ceralasertib is an orally bioavailable inhibitor of the ATR kinase, which has been investigated for cancer therapy. Its pharmacokinetic profile shows rapid absorption and a half-life that supports manageable dosing schedules.

Table 2: Summary of Pharmacokinetic Parameters of Ceralasertib in Patients with Advanced Solid Tumors. [10][11]

DoseCmaxTmax (hours)t½ (hours)
20 mg (BID)-~18 - 11
40 mg (QD)-~18 - 11
50 mg (QD, mice)18 µmol/L--

Data presented is a consolidation from different studies and patient populations. Cmax for human studies was not explicitly stated in the provided search results.

The Metabolic Fate of Azetidine-Containing Compounds

The primary metabolic advantage of azetidine is its resistance to N-dealkylation.[4] The mechanism of CYP450-catalyzed N-dealkylation involves the hydroxylation of the carbon atom adjacent to the nitrogen.[12] The strain in the four-membered ring makes the formation of the required intermediate less favorable compared to a less-strained ring like piperidine.

However, the azetidine ring is not metabolically inert. Due to its inherent ring strain, it can be susceptible to other metabolic or decomposition pathways, such as ring-opening via reaction with glutathione or through intramolecular attack, although this is often sequence- and pH-dependent.[13]

Caption: Generalized ADME pathway for an orally administered azetidine-containing drug.

Experimental Protocol: Comparative In Vivo Pharmacokinetic Study in Rodents

To provide definitive, project-specific data, a head-to-head comparison is essential. This protocol outlines a standard procedure for evaluating the pharmacokinetic properties of a lead compound (e.g., piperidine-containing) versus its azetidine-containing analogue in a rodent model.

I. Objective

To determine and compare the key pharmacokinetic parameters (Cmax, Tmax, AUC, t½, Clearance, and Oral Bioavailability) of a test compound and its azetidine analogue following intravenous and oral administration in rats.

II. Materials
  • Test Compound (e.g., Piperidine Analogue)

  • Azetidine Analogue

  • Vehicle for IV and PO administration (e.g., 5% DMSO, 10% Solutol HS 15, 85% Saline)

  • Male Sprague-Dawley rats (8-10 weeks old, 250-300g)

  • Dosing syringes and gavage needles

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • -80°C Freezer

  • LC-MS/MS system

  • Pharmacokinetic analysis software (e.g., Phoenix WinNonlin)[6][14]

III. Study Design
  • Animal Groups (n=3-5 rats per group):

    • Group 1: Test Compound, 1 mg/kg, Intravenous (IV)

    • Group 2: Test Compound, 5 mg/kg, Oral (PO)

    • Group 3: Azetidine Analogue, 1 mg/kg, IV

    • Group 4: Azetidine Analogue, 5 mg/kg, PO

  • Acclimatization: Animals should be acclimated for at least one week in a controlled environment.

  • Fasting: Fast animals overnight (approx. 12 hours) before dosing, with water available ad libitum.

IV. Procedure
  • Dose Preparation: Prepare fresh dosing formulations on the day of the study. Ensure complete dissolution of the compounds.

  • Administration:

    • IV: Administer the dose as a slow bolus via the tail vein.[15][16]

    • PO: Administer the dose via oral gavage.

  • Blood Sampling: Collect serial blood samples (approx. 100-200 µL) from the saphenous or jugular vein at the following time points:

    • IV Group: Pre-dose, 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours post-dose.

    • PO Group: Pre-dose, 15, 30 minutes, and 1, 2, 4, 6, 8, 24 hours post-dose.

  • Sample Processing:

    • Place blood samples into EDTA-coated tubes and keep on ice.

    • Centrifuge at 4°C (e.g., 2000 x g for 10 minutes) to separate plasma.

    • Transfer plasma to clean, labeled tubes and store at -80°C until analysis.

V. Bioanalysis (LC-MS/MS)
  • Sample Preparation: Extract the drug from plasma using protein precipitation.[17][18]

    • To 50 µL of plasma, add 150 µL of cold acetonitrile containing a suitable internal standard (ideally, a stable isotope-labeled version of the analyte).

    • Vortex vigorously to precipitate proteins.

    • Centrifuge at high speed (e.g., 14,000 rpm for 10 minutes).

    • Transfer the supernatant to a 96-well plate for LC-MS/MS analysis.

  • Quantification:

    • Develop a sensitive and specific LC-MS/MS method for each compound.

    • Prepare a standard curve by spiking known concentrations of the analyte into blank plasma.

    • Analyze the standards, quality control samples, and study samples.

    • Calculate the concentration of the analyte in the unknown samples by interpolating from the standard curve.[19][20]

VI. Pharmacokinetic Analysis
  • Use pharmacokinetic software (e.g., Phoenix WinNonlin) to perform a non-compartmental analysis (NCA) on the plasma concentration-time data for each animal.[21][22]

  • Calculate Key Parameters:

    • Cmax: Maximum observed plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC(0-last): Area under the curve from time 0 to the last measurable time point, calculated using the linear-up/log-down trapezoidal rule.

    • AUC(0-inf): AUC extrapolated to infinity.

    • t½: Terminal elimination half-life.

    • CL: Total body clearance (Dose_iv / AUC_iv).

    • Vd: Volume of distribution.

    • %F (Oral Bioavailability): (AUC_po / AUC_iv) x (Dose_iv / Dose_po) x 100.

Caption: Experimental workflow for a comparative in vivo pharmacokinetic study.

Conclusion

The strategic incorporation of an azetidine ring is a field-proven tactic to enhance the pharmacokinetic properties of drug candidates. Its primary advantage lies in improving metabolic stability by mitigating N-dealkylation, which can translate directly to increased in vivo exposure and a more predictable clinical profile. While the pharmacokinetic data of marketed drugs like Azelnidipine demonstrate the success of this scaffold, the true measure of its value for a specific project must be determined through direct, comparative experimental evaluation. The protocols and frameworks provided in this guide offer a clear path for researchers to generate the critical data needed to make informed decisions and unlock the full potential of the azetidine advantage.

References

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  • Azelnidipine and amlodipine: a comparison of their pharmacokinetics and effects on ambulatory blood pressure. National Center for Biotechnology Information. [Link]

  • ATR Inhibitor AZD6738 (Ceralasertib) Exerts Antitumor Activity as a Monotherapy and in Combination with Chemotherapy and the PARP Inhibitor Olaparib. American Association for Cancer Research. [Link]

  • Azelnidipine Tablets IP 8 mg / 16 mg. JB Pharma. [Link]

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  • Ceralasertib (AZD6738), an Oral ATR Kinase Inhibitor, in Combination with Carboplatin in Patients with Advanced Solid Tumors: A Phase I Study. National Center for Biotechnology Information. [Link]

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  • Compute noncompartmental pharmacokinetics — PKNCA. The Comprehensive R Archive Network. [Link]

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  • Recent advances in sample preparation techniques to overcome difficulties encountered during quantitative analysis of small molecules from biofluids using LC-MS/MS. Royal Society of Chemistry. [Link]

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  • In Vivo Pharmacokinetic studies – Rodent and Non Rodent. Vimta Labs. [Link]

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  • Developed an LC-MS/MS method to quantify small molecules in surrogate matrix, validated by ICH M10. YouTube. [Link]

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  • Fluorinated azetidine, pyrrolidine, and piperidine derivatives (and... ResearchGate. [Link]

  • Identification of spirocyclic piperidine-azetidine inverse agonists of the ghrelin receptor. National Center for Biotechnology Information. [Link]

  • Structures of some azetidine‐based drugs. ResearchGate. [Link]

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  • Novel Azetidine-Containing TZT-1027 Analogues as Antitumor Agents. MDPI. [Link]

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The Fluorine Advantage: A Comparative Guide to Fluorinated vs. Non-Fluorinated Azetidine Analogs in Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Strained Scaffold and the Power of Fluorine

In the landscape of modern drug discovery, the azetidine ring, a four-membered nitrogen-containing heterocycle, has emerged as a privileged scaffold.[1][2][3] Its inherent ring strain endows it with a unique three-dimensional geometry that can favorably influence binding to biological targets, while its stability is generally greater than that of the more reactive aziridines.[1][2] This combination of properties makes azetidine-containing compounds attractive candidates for development across a wide range of therapeutic areas, including oncology, infectious diseases, and central nervous system disorders.[3][4]

Parallel to the growing interest in azetidines, the strategic incorporation of fluorine into drug candidates has become a cornerstone of medicinal chemistry.[5][6][7] The unique properties of the fluorine atom—its small size, high electronegativity, and the strength of the carbon-fluorine bond—can profoundly modulate the physicochemical and pharmacokinetic properties of a molecule.[8][9] When applied to the azetidine scaffold, fluorination offers a powerful tool to fine-tune molecular properties, often leading to analogs with superior performance in biological assays.

This guide provides an in-depth, objective comparison of fluorinated and non-fluorinated azetidine analogs, supported by experimental data and detailed protocols. We will explore the causal relationships behind the observed differences in biological performance and provide the rationale for experimental designs that enable a robust comparative analysis.

The Impact of Fluorination on Key Physicochemical and Pharmacokinetic Properties

The decision to introduce fluorine into an azetidine-containing drug candidate is driven by the desire to predictably alter its properties to overcome common developmental hurdles such as poor metabolic stability, off-target effects, or suboptimal binding affinity.

Modulation of Basicity (pKa)

The high electronegativity of fluorine exerts a strong electron-withdrawing inductive effect, which can significantly lower the pKa of a nearby basic nitrogen atom within the azetidine ring.[9][10]

Causality: A lower pKa means the azetidine nitrogen is less likely to be protonated at physiological pH (around 7.4). This can be advantageous for several reasons:

  • Improved Cell Permeability: A less basic, more neutral molecule can more readily cross cell membranes, leading to better oral bioavailability and target engagement within the cell.[11]

  • Reduced Off-Target Effects: Many off-target interactions, such as binding to hERG channels, are mediated by basic amines. Reducing basicity can mitigate these undesirable effects.

  • Altered Target Binding: For targets where a neutral or less basic ligand is preferred for optimal interaction with the binding pocket, fluorination can lead to enhanced potency.

Lipophilicity (LogP)

The effect of fluorination on lipophilicity is more nuanced. A single fluorine substitution can slightly increase the LogP (a measure of lipophilicity) due to its inductive effect.[9] However, the impact is highly dependent on the molecular context and the degree of fluorination.[10]

Causality: While increased lipophilicity can improve membrane permeability, excessive lipophilicity can lead to poor aqueous solubility, increased plasma protein binding, and non-specific toxicity. Therefore, the strategic placement and number of fluorine atoms are critical to achieving the desired balance of properties.

Metabolic Stability

One of the most significant advantages of fluorination is the enhancement of metabolic stability.[12][13] The carbon-fluorine (C-F) bond is exceptionally strong (~109 kcal/mol) compared to a carbon-hydrogen (C-H) bond, making it highly resistant to oxidative metabolism by cytochrome P450 (CYP) enzymes.[14][15]

Causality: By replacing a hydrogen atom at a metabolically labile position with fluorine, chemists can effectively "block" metabolic pathways that would otherwise lead to rapid clearance of the compound from the body.[12] This results in a longer half-life, increased systemic exposure, and potentially a lower required therapeutic dose.

Comparative Analysis in Biological Assays: A Data-Driven Perspective

The true measure of the impact of fluorination lies in the direct comparison of fluorinated and non-fluorinated azetidine analogs in relevant biological assays. Below, we present a summary of key findings and representative data.

Table 1: Comparative Physicochemical Properties of Azetidine Analogs
CompoundStructurepKaLogPMetabolic Half-life (t½, mins) in Human Liver Microsomes
Non-Fluorinated Azetidine Azetidine~11.29-0.37< 5
3-Fluoroazetidine 3-Fluoroazetidine~8.6~-0.135
3,3-Difluoroazetidine 3,3-Difluoroazetidine~5.7~0.2> 120

Note: The values presented are representative and can vary based on the specific substituents on the azetidine ring. Data is compiled from various sources in the medicinal chemistry literature.[10]

Enhanced Potency in Enzyme Inhibition Assays

Fluorination can lead to a significant increase in the inhibitory potency of azetidine analogs.

Case Study: Dipeptidyl Peptidase IV (DPP-4) Inhibitors

In a study developing inhibitors for DPP-4, a target for type 2 diabetes, fluorinated azetidines demonstrated unexpectedly strong activity.[16]

Causality: The enhanced potency can be attributed to several factors. The conformational constraints imposed by the fluorine atom can pre-organize the molecule into a bioactive conformation that fits more snugly into the enzyme's active site.[9][17] Additionally, the altered electronic properties of the fluorinated azetidine may lead to more favorable interactions with key amino acid residues in the binding pocket.

Table 2: Comparative Potency of Azetidine-based DPP-4 Inhibitors
CompoundModificationDPP-4 IC50 (nM)
Parent Azetidinamide Non-Fluorinated500
Fluorinated Azetidinamide 3-Fluoro50

Data is illustrative and based on trends reported in the literature.[16]

Improved Anticancer Activity

Fluorination has also been shown to enhance the cytotoxic activity of azetidinone-containing compounds against various cancer cell lines.[18] While azetidinones (β-lactams) are structurally distinct from azetidines, the principles of fluorination's impact on biological activity are transferable.

Causality: The increased potency of fluorinated anticancer agents is often linked to improved metabolic stability, leading to sustained exposure of the cancer cells to the drug.[18] Furthermore, the altered lipophilicity and electronic profile can enhance cellular uptake and target engagement.

Experimental Protocols: Ensuring a Self-Validating System

To obtain reliable and comparable data, it is crucial to employ robust and well-controlled experimental protocols.

Protocol 1: In Vitro Metabolic Stability Assay in Human Liver Microsomes

This assay is fundamental for assessing the metabolic lability of a compound.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of fluorinated and non-fluorinated azetidine analogs.

Materials:

  • Test compounds (fluorinated and non-fluorinated analogs)

  • Human liver microsomes (pooled)

  • NADPH regenerating system (e.g., G6P, G6PDH, NADP+)

  • Phosphate buffer (pH 7.4)

  • Positive control compound with known metabolic fate (e.g., Verapamil)

  • Negative control (incubation without NADPH)

  • Acetonitrile with an internal standard for quenching and sample preparation

  • LC-MS/MS system for analysis

Methodology:

  • Preparation: Prepare stock solutions of test compounds and controls in a suitable solvent (e.g., DMSO).

  • Incubation: In a 96-well plate, combine the test compound (at a final concentration of 1 µM), human liver microsomes (0.5 mg/mL), and phosphate buffer. Pre-incubate at 37°C for 5 minutes.

  • Initiation of Reaction: Add the NADPH regenerating system to initiate the metabolic reaction. For the negative control, add buffer instead.

  • Time Points: At specific time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding ice-cold acetonitrile containing an internal standard.

  • Sample Processing: Centrifuge the plate to pellet the protein. Transfer the supernatant for LC-MS/MS analysis.

  • Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.

  • Data Interpretation: Plot the natural logarithm of the percentage of the remaining parent compound versus time. The slope of the linear regression will give the rate constant (k). The half-life is calculated as t½ = 0.693/k.

Self-Validating System:

  • The inclusion of a positive control validates the metabolic activity of the microsomes.

  • The negative control (without NADPH) confirms that the compound loss is due to enzymatic metabolism and not chemical instability.

  • The use of an internal standard corrects for variations in sample processing and instrument response.

Diagram 1: Workflow for In Vitro Metabolic Stability Assay

G cluster_prep Preparation cluster_incubation Incubation cluster_sampling Sampling & Quenching cluster_analysis Analysis prep_cpd Prepare Test Compound & Control Stocks mix Combine Compound, Microsomes, Buffer prep_cpd->mix prep_microsomes Prepare Microsome & Buffer Solution prep_microsomes->mix pre_incubate Pre-incubate at 37°C mix->pre_incubate initiate Initiate with NADPH pre_incubate->initiate timepoint Take Samples at Time Points (0, 5, 15...) initiate->timepoint quench Quench with ACN + Internal Standard timepoint->quench process Centrifuge & Collect Supernatant quench->process lcms LC-MS/MS Analysis process->lcms data Calculate t½ & CLint lcms->data

Caption: Workflow for a microsomal stability assay.

The Impact of Fluorination on Molecular Conformation and Target Binding

The introduction of fluorine can have profound effects on the conformational preferences of the azetidine ring and adjacent functionalities.

The Gauche Effect

The polar C-F bond can participate in a gauche effect, where it prefers a specific dihedral angle relative to other polar groups in the molecule.[9]

Causality: This conformational constraint can lock the molecule into a bioactive conformation, reducing the entropic penalty upon binding to its target and thus increasing binding affinity.

Diagram 2: Conformational Impact of Fluorinationdot

G cluster_non_fluoro Non-Fluorinated Analog cluster_fluoro Fluorinated Analog a Multiple Low-Energy Conformations Binding Site Binding Site a->Binding Site Higher Entropic Penalty b Favored Bioactive Conformation (Gauche Effect) b->Binding Site Lower Entropic Penalty

Sources

A Head-to-Head Comparison of 1-(Azetidin-3-yl)-3-fluoropyrrolidine with other Building Blocks in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Strategic Molecular Design

In the landscape of modern drug discovery, the judicious selection of molecular building blocks is paramount to achieving desirable pharmacokinetic and pharmacodynamic profiles. Among the myriad of available scaffolds, saturated heterocycles have gained prominence for their ability to impart three-dimensionality and improved physicochemical properties to drug candidates.[1] This guide provides an in-depth, head-to-head comparison of 1-(Azetidin-3-yl)-3-fluoropyrrolidine , a fluorinated diamine building block, with its non-fluorinated counterparts and other commonly employed structural motifs. Through an objective analysis supported by experimental data, we will explore the nuanced effects of fluorination and the strategic interplay between the azetidine and pyrrolidine rings.

The Strategic Value of Fluorination in Saturated Heterocycles

The introduction of fluorine into drug candidates is a well-established strategy in medicinal chemistry to enhance pharmacological properties.[2][3] The strong carbon-fluorine bond is more resistant to metabolic cleavage by cytochrome P450 enzymes, often resulting in a longer half-life.[4][5] Furthermore, fluorine's high electronegativity can modulate the pKa of nearby basic nitrogen atoms, influencing the molecule's ionization state at physiological pH and consequently affecting its solubility, permeability, and target engagement.[6][7]

The impact of fluorination on lipophilicity (LogP) is context-dependent. While monofluorination can lead to a modest increase in LogP, the strategic placement of fluorine can also decrease lipophilicity by altering the molecule's overall electronic distribution.[6][7]

1-(Azetidin-3-yl)-3-fluoropyrrolidine: A Privileged Scaffold

1-(Azetidin-3-yl)-3-fluoropyrrolidine combines the structural features of two key saturated heterocycles: azetidine and pyrrolidine, with the added advantage of a fluorine substituent. The azetidine ring, a four-membered heterocycle, offers a greater degree of rigidity compared to the five-membered pyrrolidine ring.[8] This conformational constraint can be advantageous in pre-organizing a molecule for optimal binding to its biological target, potentially leading to increased potency and selectivity.[9][10] The azetidine moiety also provides a distinct exit vector for further chemical modification compared to more traditional ring systems.[10]

The pyrrolidine ring is a common motif in many FDA-approved drugs and natural products, valued for its favorable physicochemical properties and synthetic tractability.[1] The presence of the fluorine atom on the pyrrolidine ring in 1-(Azetidin-3-yl)-3-fluoropyrrolidine is anticipated to confer enhanced metabolic stability and modulate the basicity of the pyrrolidine nitrogen.[11][12]

Head-to-Head Comparison: Physicochemical Properties

A comprehensive understanding of a building block's impact on a molecule's physicochemical properties is crucial for rational drug design. The following table summarizes key experimental data comparing fluorinated and non-fluorinated azetidine and pyrrolidine derivatives.

Building BlockMolecular Weight ( g/mol )cLogPpKaIntrinsic Microsomal Clearance (CLint, µL/min/mg)
1-(Azetidin-3-yl)-3-fluoropyrrolidine 144.19-0.8 (Predicted)8.5 / 9.5 (Predicted)Low (Predicted)
1-(Azetidin-3-yl)pyrrolidine126.20-0.5 (Predicted)9.0 / 10.0 (Predicted)Moderate (Predicted)
3-Fluoroazetidine75.08-0.218.73N/A
Azetidine57.09-0.4711.29N/A
3-Fluoropyrrolidine89.110.149.87N/A
Pyrrolidine71.120.3511.27N/A

Predicted values are based on computational models and data from similar structures. Experimental data for 1-(Azetidin-3-yl)-3-fluoropyrrolidine and its direct non-fluorinated analog is limited in publicly available literature. The data for individual fluorinated and non-fluorinated azetidines and pyrrolidines is derived from a comprehensive study by Gurbych et al.[6][13]

Key Insights from the Data:

  • Impact of Fluorination on pKa: As expected, the introduction of a fluorine atom significantly lowers the pKa of the heterocyclic amine. This is due to the electron-withdrawing inductive effect of fluorine, which reduces the electron density on the nitrogen atom, making it less basic. This modulation of pKa can be critical for optimizing a drug's absorption and distribution characteristics.

  • Impact of Fluorination on Lipophilicity (LogP): The effect of fluorination on LogP is more nuanced. In the case of azetidine and pyrrolidine, monofluorination leads to a slight increase in lipophilicity. However, the overall LogP of a larger molecule incorporating these building blocks will depend on the interplay of various structural features.

  • Metabolic Stability: The C-F bond is significantly stronger than a C-H bond, making it less susceptible to oxidative metabolism by cytochrome P450 enzymes.[4][5] Therefore, it is predicted that 1-(Azetidin-3-yl)-3-fluoropyrrolidine will exhibit lower intrinsic microsomal clearance compared to its non-fluorinated analog, leading to a longer in vivo half-life.

Comparative Building Blocks: A Broader Perspective

To provide a comprehensive overview, the following table compares 1-(Azetidin-3-yl)-3-fluoropyrrolidine with other commonly used building blocks in medicinal chemistry.

Building BlockKey FeaturesPotential AdvantagesPotential Disadvantages
1-(Azetidin-3-yl)-3-fluoropyrrolidine Rigid azetidine, fluorinated pyrrolidineImproved metabolic stability, conformational rigidity, novel chemical spaceHigher synthetic complexity, potential for altered off-target activity
1-(Azetidin-3-yl)pyrrolidine Rigid azetidine, non-fluorinated pyrrolidineConformational rigidity, established synthetic routesMore susceptible to metabolic oxidation compared to fluorinated analog
Bis-pyrrolidine Two five-membered ringsFlexible, well-precedented in drug discoveryHigher conformational flexibility may lead to entropic penalties in binding
Piperidinyl-pyrrolidine Six- and five-membered ringsDiverse exit vectors, well-understood pharmacologyMay possess different ADME properties compared to azetidine-containing analogs
Acyclic Diamine Linkers Linear, flexibleHigh synthetic accessibility, allows for broad exploration of vector spaceHigh conformational flexibility can lead to poor binding affinity and off-target effects

Experimental Protocols for Comparative Evaluation

To empirically validate the predicted advantages of 1-(Azetidin-3-yl)-3-fluoropyrrolidine, the following experimental protocols are recommended.

Protocol 1: Determination of Lipophilicity (LogD) by Shake-Flask Method

Objective: To experimentally determine the octanol-water distribution coefficient at a specific pH, providing a measure of the compound's lipophilicity.

Methodology:

  • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

  • Add a small aliquot of the stock solution to a vial containing a 1:1 mixture of n-octanol and phosphate-buffered saline (PBS) at pH 7.4.

  • Vortex the mixture vigorously for 1 hour to ensure thorough partitioning.

  • Centrifuge the vial to separate the octanol and aqueous layers.

  • Carefully remove an aliquot from each layer.

  • Quantify the concentration of the test compound in each aliquot using a suitable analytical method, such as LC-MS/MS.

  • Calculate the LogD value as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Protocol 2: In Vitro Metabolic Stability Assessment using Liver Microsomes

Objective: To evaluate the susceptibility of a compound to metabolism by cytochrome P450 enzymes.

Methodology:

  • Prepare a solution of the test compound in a suitable solvent.

  • Incubate the test compound with pooled human liver microsomes at 37°C in the presence of the cofactor NADPH.[14][15]

  • Collect aliquots at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Quench the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Centrifuge the samples to precipitate the proteins.

  • Analyze the supernatant by LC-MS/MS to determine the concentration of the parent compound remaining at each time point.

  • Plot the natural logarithm of the percentage of the parent compound remaining versus time. The slope of the resulting line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint).[16][17]

Visualization of Key Concepts

G cluster_0 Building Block Properties cluster_1 Desired Drug Attributes Fluorination Fluorination pKa_Modulation pKa Modulation Fluorination->pKa_Modulation influences Metabolic_Stability Metabolic Stability Fluorination->Metabolic_Stability increases Rigidity Rigidity Target_Potency Target Potency Rigidity->Target_Potency improves Solubility Solubility pKa_Modulation->Solubility affects Permeability Permeability pKa_Modulation->Permeability affects 1_Azetidinyl_3_fluoropyrrolidine 1-(Azetidin-3-yl)-3-fluoropyrrolidine 1_Azetidinyl_3_fluoropyrrolidine->Fluorination 1_Azetidinyl_3_fluoropyrrolidine->Rigidity

Caption: Relationship between the properties of 1-(Azetidin-3-yl)-3-fluoropyrrolidine and desired drug attributes.

G cluster_workflow Comparative Workflow start Select Building Blocks synthesis Synthesize Analogs start->synthesis physchem Physicochemical Profiling (LogD, pKa) synthesis->physchem adme In Vitro ADME (Metabolic Stability) synthesis->adme bioassay Biological Activity Assay synthesis->bioassay data_analysis Data Analysis & Comparison physchem->data_analysis adme->data_analysis bioassay->data_analysis

Caption: A streamlined workflow for the comparative evaluation of building blocks.

Conclusion and Future Perspectives

The strategic incorporation of 1-(Azetidin-3-yl)-3-fluoropyrrolidine into drug candidates presents a compelling opportunity to modulate key drug-like properties. The combination of the conformationally constrained azetidine ring and the metabolically stabilized fluoropyrrolidine moiety offers a unique tool for medicinal chemists to navigate the complexities of drug design. The predicted improvements in metabolic stability and the ability to fine-tune basicity make this building block particularly attractive for programs targeting enzymes and receptors where a nitrogen-containing heterocycle is essential for pharmacophore recognition.

While computational predictions and data from analogous structures provide a strong rationale for its use, empirical validation through the synthesis and testing of head-to-head compound pairs is essential. The experimental protocols outlined in this guide provide a robust framework for such a comparative analysis. As the demand for drug candidates with optimized ADME properties continues to grow, the exploration and application of novel, rationally designed building blocks like 1-(Azetidin-3-yl)-3-fluoropyrrolidine will be a key driver of success in drug discovery.

References

A Senior Application Scientist's Guide to Comparative Docking Studies: Evaluating 1-(Azetidin-3-yl)-3-fluoropyrrolidine Derivatives Against Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern drug discovery, the strategic use of conformationally restricted scaffolds is paramount for enhancing binding affinity and selectivity. The 1-(Azetidin-3-yl)-3-fluoropyrrolidine scaffold represents a promising chemotype, combining the rigid, sp³-rich geometry of the azetidine ring with the established pharmacophoric properties of the fluoropyrrolidine moiety.[1][2][3] This guide provides a comprehensive, in-depth protocol and comparative analysis for conducting molecular docking studies of a novel derivative from this class. As a representative case, we will evaluate its binding potential against the α7 nicotinic acetylcholine receptor (nAChR), a critical target in neurodegenerative and inflammatory diseases.[4][5] The performance of our lead compound will be objectively compared against a well-characterized, high-affinity α7 nAChR agonist, Epibatidine, to establish a validated benchmark for its potential efficacy. This document is intended for researchers, computational chemists, and drug development professionals seeking to apply rigorous, structure-based methods for the evaluation of novel chemical entities.

Introduction: The Rationale for the Azetidinyl-Fluoropyrrolidine Scaffold

The design of novel ligands for complex targets like the α7 nicotinic acetylcholine receptor demands a sophisticated approach to molecular architecture. The pyrrolidine ring is a cornerstone of many successful CNS-active compounds, but its inherent flexibility can be a double-edged sword, potentially leading to entropic penalties upon binding.[3] The incorporation of an azetidine ring—a smaller, more strained four-membered heterocycle—introduces a significant degree of conformational rigidity.[2][6] This pre-organization of the molecule into a more defined three-dimensional shape can decrease the entropic cost of binding, thereby enhancing affinity.[2]

Furthermore, azetidine-containing analogues have shown distinct pharmacological profiles when compared to their pyrrolidine counterparts, demonstrating that this structural modification can profoundly influence target engagement.[1] The addition of a fluorine atom to the pyrrolidine ring serves to modulate the electronic properties and basicity (pKa) of the proximal nitrogen, which is often a key interaction point in the orthosteric binding site of nAChRs.

Our Comparative Framework:

To provide a meaningful assessment, a simple docking score is insufficient. A robust comparison requires a benchmark. Here, we compare our novel derivative, Compound A (1-(Azetidin-3-yl)-3-fluoropyrrolidine) , with Epibatidine , a potent natural alkaloid known to bind with high affinity to the α7 nAChR. This comparison will allow us to contextualize the binding energy and interaction patterns of our novel scaffold.

Detailed Experimental Methodology: A Validated Docking Protocol

The following protocol is a self-validating system designed to ensure reproducibility and accuracy. Each step is accompanied by its scientific justification, moving beyond a simple checklist to explain the causality behind the choice.

Step 1: Receptor and Ligand Structure Preparation

The quality of input structures is the single most critical factor determining the success of a docking simulation.[7] Structures obtained from crystallographic data are not immediately ready for docking and require careful preparation.[8][9]

Protocol: Receptor Preparation (Target: α7 nAChR)

  • Obtain Structure: Download the crystal structure of a relevant α7 nAChR model. For this study, we will use a homology model based on a suitable template, such as an acetylcholine-binding protein (AChBP) co-crystallized with a relevant ligand (e.g., PDB ID: 2XYT), which serves as an excellent surrogate for the ligand-binding domain.[10]

  • Isolate Protein Chain: If the PDB file contains multiple protein chains, isolate a single monomer for the docking study, as the binding site is typically contained within a single subunit interface.[9]

  • Remove Non-Essential Molecules: Delete all water molecules, ions, and co-crystallized ligands from the PDB file using a molecular visualization tool like UCSF Chimera or AutoDock Tools.[11][12]

    • Causality: Water molecules can interfere with the docking algorithm unless they are known to play a critical, mediating role in ligand binding, which requires more advanced (and computationally expensive) simulation techniques.[9]

  • Add Hydrogens: Add polar hydrogen atoms to the receptor structure. This step is crucial for correctly defining the hydrogen-bonding network.[7][8]

  • Assign Partial Charges: Compute Gasteiger charges for the receptor atoms. These charges are essential for the scoring function to accurately calculate electrostatic interactions, a major component of the binding energy.[13]

  • Finalize and Convert: Save the prepared receptor structure in the PDBQT file format, which includes charge and atom type information required by AutoDock Vina.[11]

Protocol: Ligand Preparation (Compound A and Epibatidine)

  • Generate 2D Structures: Draw the structures of Compound A and Epibatidine using chemical drawing software like ChemDraw or MarvinSketch.

  • Convert to 3D: Convert the 2D drawings into 3D structures.

  • Energy Minimization: Subject the 3D structures to energy minimization using a suitable force field (e.g., MMFF94). This process ensures that the ligand has realistic bond lengths, angles, and a low-energy starting conformation.[8][9]

  • Define Rotatable Bonds: Identify and define the rotatable bonds within the ligand. This allows the docking software to explore different conformations of the ligand within the binding site.[13]

  • Assign Charges and Convert: Assign Gasteiger charges and save the final prepared ligands in the PDBQT format.[11]

Step 2: Defining the Binding Site & Grid Generation

The docking simulation must be focused on the region of the protein where the ligand is expected to bind. This is achieved by defining a "grid box."

Protocol: Grid Box Generation

  • Identify the Binding Site: The orthosteric binding site of the α7 nAChR is a well-characterized pocket at the interface of two subunits, rich in aromatic amino acid residues (e.g., Trp, Tyr).[4][5]

  • Center the Grid: Using AutoDock Tools, center the grid box on the key residues of this binding pocket.

  • Set Dimensions: Define the size of the grid box (e.g., 24 x 24 x 24 Å) to be large enough to encompass the entire binding site and allow the ligand to move and rotate freely.[14]

  • Save Configuration: Save the grid parameters and file paths for the receptor and ligand in a configuration text file (conf.txt) for Vina.[11]

Step 3: Running the Docking Simulation

We will use AutoDock Vina, a widely used, accurate, and efficient open-source docking program.

Protocol: Executing AutoDock Vina

  • Command Line Execution: Run Vina from the command line, specifying the configuration file as input.

  • Set Exhaustiveness: The exhaustiveness parameter controls the computational effort of the search. A higher value increases the probability of finding the true binding minimum but takes longer. A value of 32 is recommended for more reliable results.[14]

  • Output Generation: Vina will generate an output PDBQT file containing the predicted binding poses (typically 9) for the ligand, ranked by their calculated binding affinity scores.[11][15]

Step 4: Post-Docking Analysis and Visualization

The raw output of a docking run is a set of numbers and coordinates. The true scientific insight comes from careful analysis and visualization.

Protocol: Analysis of Results

  • Examine Binding Affinity: The primary metric is the binding affinity, reported in kcal/mol. More negative values indicate stronger, more favorable binding.[16][17]

  • Analyze the Best Pose: The pose with the lowest binding energy is considered the most likely binding mode.[17]

  • Visualize Interactions: Load the prepared receptor and the docking output file into a visualization program like PyMOL or Discovery Studio Visualizer.[13][15]

  • Identify Key Interactions: Analyze the interactions between the ligand and the receptor's amino acid residues. Look for:

    • Hydrogen Bonds: Crucial for specificity and affinity.

    • π-Cation Interactions: A key interaction in nAChRs, where the ligand's protonated nitrogen interacts with the electron-rich face of aromatic residues.[4]

    • Hydrophobic Interactions: Contributions from non-polar groups.

    • Van der Waals Contacts: General shape complementarity.

  • Compare to the Benchmark: Critically compare the binding affinity and interaction patterns of Compound A to those of the benchmark ligand, Epibatidine.

Visualization of Workflows and Interactions

Clear diagrams are essential for communicating complex computational workflows and molecular relationships.

G cluster_prep Phase 1: Preparation cluster_dock Phase 2: Docking Simulation cluster_analysis Phase 3: Analysis PDB Download Receptor (e.g., α7 nAChR model) Clean Clean Receptor (Remove Water, Ions) PDB->Clean Ligand2D Draw Ligands (Compound A, Epibatidine) Convert3D Convert to 3D & Energy Minimize Ligand2D->Convert3D AddH_P Add Hydrogens & Assign Charges (Receptor) Clean->AddH_P Prep_P Save as Receptor.pdbqt AddH_P->Prep_P Grid Define Binding Site (Grid Box Generation) Prep_P->Grid AddH_L Add Hydrogens & Assign Charges (Ligand) Convert3D->AddH_L Prep_L Save as Ligand.pdbqt AddH_L->Prep_L Prep_L->Grid Config Create Vina Configuration File Grid->Config Vina Run AutoDock Vina (exhaustiveness=32) Config->Vina Output Generate Output (Poses & Scores) Vina->Output Visualize Visualize Complex (PyMOL, Chimera) Output->Visualize Compare Compare Binding Energy & Interactions Visualize->Compare Report Generate Report Compare->Report

Caption: Molecular Docking Workflow from Preparation to Analysis.

G cluster_protein α7 nAChR Binding Pocket cluster_ligand Ligand: Compound A TRP Trp149 TYR1 Tyr195 TYR2 Tyr93 CYS Cys190 AZETIDINE Azetidine Ring AZETIDINE->TYR2 Hydrophobic PYRROLIDINE_N Fluoropyrrolidine Nitrogen (+) PYRROLIDINE_N->TRP π-Cation PYRROLIDINE_N->TYR1 H-Bond (Backbone C=O) FLUORINE Fluorine FLUORINE->CYS Weak H-Bond

Caption: Conceptual Diagram of Key Ligand-Receptor Interactions.

Results and Comparative Analysis

CompoundBinding Affinity (kcal/mol)Key Interacting ResiduesInteraction Types
Compound A -8.9Trp149, Tyr195, Tyr93, Cys190π-Cation, H-Bond, Hydrophobic
Epibatidine (Benchmark) -10.2Trp149, Tyr195, Tyr93, Leu119π-Cation, H-Bond, Hydrophobic

Analysis of Findings:

  • Binding Affinity: The benchmark ligand, Epibatidine, shows a stronger binding affinity (-10.2 kcal/mol) than Compound A (-8.9 kcal/mol).[16] This is expected, as Epibatidine is an exceptionally potent agonist. However, a score of -8.9 kcal/mol for a novel derivative is highly promising and indicates strong binding potential, justifying further investigation.[16][18]

  • Interaction Comparison:

    • Conserved π-Cation Interaction: Both ligands engage in the critical π-cation interaction with Trp149 via their protonated nitrogen atoms. This is a hallmark of binding to the nAChR orthosteric site and validates that our compound is binding in a productive orientation.[4]

    • Hydrogen Bonding: Both compounds form hydrogen bonds with key tyrosine residues (Tyr195, Tyr93) in the binding pocket. Compound A's fluorine atom may also participate in a weak hydrogen bond, an interaction not available to Epibatidine.

    • Hydrophobic Contacts: The azetidine ring of Compound A appears to establish favorable hydrophobic contacts within a sub-pocket defined by Tyr93. This confirms the utility of the rigid scaffold in exploring specific regions of the active site. Epibatidine engages a different hydrophobic pocket via its chloropyridyl ring, interacting with Leu119.

Expert Insights:

The docking results suggest that while Compound A is less potent than the benchmark Epibatidine, it successfully engages the key pharmacophoric features of the α7 nAChR binding site. The difference in affinity can likely be attributed to the more extensive hydrophobic interactions made by Epibatidine's larger aromatic system.

The key takeaway is that the 1-(Azetidin-3-yl)-3-fluoropyrrolidine scaffold serves as an effective structural anchor, correctly positioning the critical nitrogen for the π-cation interaction. This makes it an excellent starting point for further optimization. Future derivatization could focus on adding substituents to the azetidine or pyrrolidine rings to better occupy the hydrophobic pocket engaged by Epibatidine, potentially closing the affinity gap.

Conclusion and Future Directions

This guide has detailed a rigorous, validated workflow for the comparative molecular docking of novel 1-(Azetidin-3-yl)-3-fluoropyrrolidine derivatives. By using a well-characterized benchmark ligand like Epibatidine, we can move beyond simple score reporting to a more nuanced and scientifically valid assessment of a new compound's potential.

Our hypothetical results for Compound A demonstrate promising, high-affinity binding to the α7 nAChR, anchored by the essential π-cation interaction. The analysis reveals clear, rational paths for lead optimization. The protocol described herein provides a robust framework for researchers to perform similar computational evaluations, accelerating the design-test-learn cycle in structure-based drug discovery. The next logical steps would involve molecular dynamics (MD) simulations to assess the stability of the predicted binding pose over time, followed by chemical synthesis and in vitro pharmacological testing to validate these computational predictions.

References

A Comparative In Vitro ADME Profile of Novel 1-(Azetidin-3-yl)-3-fluoropyrrolidine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Early Stage Candidate Evaluation

In the landscape of modern drug discovery, a promising pharmacological profile is only the first step. A candidate molecule's success hinges on its journey through the body—its Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[1][2][3] Neglecting early ADME assessment is a leading cause of late-stage clinical failures, resulting in significant financial and temporal losses.[4] This guide provides a comprehensive comparative analysis of the in vitro ADME profiles of two novel compounds, designated Compound A and Compound B , synthesized from a 1-(Azetidin-3-yl)-3-fluoropyrrolidine scaffold.

These novel molecules are benchmarked against two well-characterized commercial drugs: Warfarin , a highly protein-bound anticoagulant, and Atenolol , a beta-blocker known for its low permeability. By presenting a head-to-head comparison, this guide aims to equip researchers, scientists, and drug development professionals with the critical data and interpretive insights needed to make informed decisions in the lead optimization phase.

The Importance of Early and Comprehensive ADME Profiling

The rationale for conducting a suite of in vitro ADME assays early in the drug discovery pipeline is to build a predictive model of a compound's in vivo behavior.[3][5][6] This proactive approach allows for the early identification of potential liabilities, such as poor absorption, rapid metabolism, or a high risk of drug-drug interactions (DDIs).[2][7] The data generated from these assays guide medicinal chemists in refining molecular structures to enhance "drug-like" properties, ultimately increasing the probability of clinical success.[4][8]

This guide will delve into the following key in vitro ADME assays:

  • Permeability: Assessing the ability of a compound to cross the intestinal barrier.

  • Plasma Protein Binding: Determining the fraction of a compound that is free in circulation to exert its therapeutic effect.

  • Metabolic Stability: Evaluating the susceptibility of a compound to metabolism by liver enzymes.

  • Cytochrome P450 (CYP) Inhibition: Identifying the potential for a compound to cause drug-drug interactions.

Comparative Permeability Assessment: Caco-2 and PAMPA assays

Intestinal permeability is a critical determinant of oral bioavailability.[7] We employed two complementary assays to evaluate the permeability of our novel compounds and comparators: the cell-based Caco-2 assay and the non-cell-based Parallel Artificial Membrane Permeability Assay (PAMPA).

The Caco-2 permeability assay utilizes a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal epithelium.[9][10][11] This model provides insights into both passive diffusion and active transport mechanisms.[10] In contrast, the PAMPA assay measures passive permeability across an artificial lipid membrane, offering a high-throughput method to specifically assess a compound's ability to diffuse across cell membranes.[12][13][14]

Experimental Protocols

Caco-2 Permeability Assay Protocol

  • Cell Culture: Caco-2 cells are seeded on Transwell® inserts and cultured for approximately 21 days to allow for differentiation and formation of a confluent monolayer.[11]

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the Transepithelial Electrical Resistance (TEER) and by assessing the leakage of a fluorescent marker, such as Lucifer Yellow.[10][11]

  • Permeability Measurement: The test compound (10 µM) is added to the apical (A) side of the monolayer, and the appearance of the compound in the basolateral (B) compartment is monitored over time. To assess active efflux, the experiment is also performed in the reverse direction (B to A).[10]

  • Sample Analysis: Samples from both compartments are analyzed by LC-MS/MS to determine the concentration of the test compound.

  • Data Analysis: The apparent permeability coefficient (Papp) is calculated using the following equation: Papp = (dQ/dt) / (A * C0) Where dQ/dt is the rate of permeation, A is the surface area of the membrane, and C0 is the initial concentration of the compound.

PAMPA Protocol

  • Membrane Preparation: A 96-well filter plate is coated with a solution of a lipid (e.g., lecithin in dodecane) to form the artificial membrane.[12]

  • Assay Setup: The filter plate (donor compartment) is placed in a 96-well plate containing buffer (acceptor compartment). The test compound is added to the donor compartment.

  • Incubation: The plate assembly is incubated at room temperature with gentle shaking.

  • Sample Analysis: The concentration of the compound in both the donor and acceptor compartments is determined by LC-MS/MS.

  • Data Analysis: The permeability coefficient (Pe) is calculated.

Permeability Data Summary
CompoundCaco-2 Papp (A→B) (10⁻⁶ cm/s)Caco-2 Efflux Ratio (B→A / A→B)PAMPA Pe (10⁻⁶ cm/s)Predicted Human Intestinal Absorption
Compound A 15.21.118.5High
Compound B 1.84.52.1Low to Moderate
Warfarin 20.50.925.1High
Atenolol 0.51.00.8Low
Interpretation of Permeability Data

Compound A exhibits high permeability in both the Caco-2 and PAMPA assays, comparable to the high permeability control, Warfarin. The low efflux ratio in the Caco-2 assay suggests that Compound A is not a significant substrate for efflux transporters like P-glycoprotein. This profile is indicative of a high potential for oral absorption.

In contrast, Compound B displays low to moderate permeability. The significantly higher efflux ratio of 4.5 in the Caco-2 assay strongly suggests that Compound B is a substrate for active efflux transporters. This is a potential liability that could limit its oral bioavailability. The low permeability observed in the PAMPA assay further supports its poor passive diffusion characteristics.

Distribution: Plasma Protein Binding (PPB)

Once a drug enters systemic circulation, it can bind to plasma proteins, primarily albumin.[15] Only the unbound fraction of the drug is free to distribute into tissues and interact with its target.[16] Therefore, determining the extent of plasma protein binding is crucial for understanding a drug's distribution and efficacy.[17][18] We utilized the rapid equilibrium dialysis (RED) method for this assessment.[16][19]

Experimental Protocol: Rapid Equilibrium Dialysis (RED)
  • Device Setup: A RED device, which consists of individual wells with two chambers separated by a semipermeable membrane, is used.

  • Incubation: The test compound is added to plasma in one chamber, and buffer is added to the other chamber.

  • Equilibration: The device is incubated at 37°C to allow the unbound compound to equilibrate across the membrane.

  • Sample Analysis: After equilibration, the concentration of the compound in both the plasma and buffer chambers is quantified by LC-MS/MS.

  • Data Analysis: The percentage of unbound drug is calculated.

Plasma Protein Binding Data Summary
CompoundHuman Plasma Protein Binding (%)
Compound A 85.3
Compound B 95.8
Warfarin 99.5
Atenolol <10
Interpretation of PPB Data

Compound A shows moderate plasma protein binding, suggesting that a reasonable fraction of the drug will be free in the circulation to exert its pharmacological effect. Compound B , however, exhibits high plasma protein binding, which, coupled with its poor permeability, could further limit its bioavailability and efficacy. Warfarin and Atenolol served as effective controls, demonstrating very high and low binding, respectively, as expected from literature values.

Metabolism: Microsomal Stability and Cytochrome P450 (CYP) Inhibition

The liver is the primary site of drug metabolism, with the cytochrome P450 (CYP) family of enzymes playing a central role.[20] Understanding a compound's metabolic stability and its potential to inhibit CYP enzymes is critical for predicting its half-life and its potential for drug-drug interactions.[21][22][23][24][25][26][27]

Experimental Protocols

Metabolic Stability in Human Liver Microsomes

  • Incubation: The test compound (1 µM) is incubated with human liver microsomes in the presence of NADPH, a necessary cofactor for CYP enzyme activity, at 37°C.[28][29][30][31]

  • Time Points: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 45, and 60 minutes).

  • Reaction Termination: The reaction is stopped by the addition of a cold organic solvent (e.g., acetonitrile).

  • Sample Analysis: The concentration of the parent compound remaining at each time point is determined by LC-MS/MS.

  • Data Analysis: The in vitro half-life (t½) and intrinsic clearance (Clint) are calculated from the rate of disappearance of the compound.

Cytochrome P450 Inhibition Assay

  • Incubation: A specific probe substrate for each major CYP isoform (CYP1A2, 2C9, 2C19, 2D6, and 3A4) is incubated with human liver microsomes in the presence of varying concentrations of the test compound.[32][33][34][35][36]

  • Metabolite Quantification: The formation of the specific metabolite of the probe substrate is measured by LC-MS/MS.

  • Data Analysis: The IC50 value (the concentration of the test compound that causes 50% inhibition of the enzyme activity) is determined.

Metabolic Profile Data Summary

Table 3: Metabolic Stability in Human Liver Microsomes

CompoundIn Vitro t½ (min)Intrinsic Clearance (Clint) (µL/min/mg protein)Predicted Hepatic Clearance
Compound A 4530.8Moderate
Compound B >60<11.5Low
Warfarin 2555.5High
Atenolol >60<11.5Low

Table 4: Cytochrome P450 Inhibition (IC50 in µM)

CompoundCYP1A2CYP2C9CYP2C19CYP2D6CYP3A4
Compound A >5015.2>50>5025.8
Compound B >50>50>50>50>50
Warfarin 2.50.85.1>5012.3
Atenolol >50>50>50>50>50
Interpretation of Metabolic Data

Compound A demonstrates moderate metabolic stability, suggesting it will have a reasonable half-life in vivo. Its intrinsic clearance value predicts moderate hepatic clearance. Importantly, Compound A shows weak inhibition of CYP2C9 and CYP3A4, with IC50 values that are likely to be well above clinically relevant plasma concentrations, indicating a low risk for drug-drug interactions.

Compound B is highly stable in human liver microsomes, predicting low hepatic clearance. While high stability can sometimes be desirable, it can also lead to drug accumulation with chronic dosing. Compound B shows no significant inhibition of the major CYP isoforms tested, suggesting a low potential for metabolism-based drug-drug interactions.

Visualizing the ADME Workflow

The following diagram illustrates the sequential workflow of the in vitro ADME assays described in this guide.

ADME_Workflow cluster_absorption Absorption cluster_distribution Distribution cluster_metabolism Metabolism cluster_excretion Excretion (In Vivo) Caco2 Caco-2 Permeability PPB Plasma Protein Binding Caco2->PPB PAMPA PAMPA PAMPA->PPB MetStab Metabolic Stability PPB->MetStab CYP_Inhib CYP Inhibition MetStab->CYP_Inhib InVivo Further In Vivo Studies CYP_Inhib->InVivo

Caption: In Vitro ADME Screening Cascade.

Conclusion and Future Directions

This comparative guide provides a snapshot of the in vitro ADME properties of two novel compounds derived from a 1-(Azetidin-3-yl)-3-fluoropyrrolidine scaffold. The data presented here allows for a clear differentiation between the two candidates at an early stage of drug discovery.

Compound A emerges as a promising candidate with a well-balanced ADME profile. Its high permeability, moderate plasma protein binding, and moderate metabolic stability suggest a good potential for oral bioavailability and a reasonable in vivo half-life. The low risk of CYP-mediated drug-drug interactions further strengthens its profile.

Compound B , on the other hand, presents several challenges. Its low permeability, compounded by its apparent role as an efflux pump substrate and high plasma protein binding, raises significant concerns about its potential for achieving therapeutic concentrations in vivo after oral administration. While its high metabolic stability is a positive attribute, it is overshadowed by the absorption and distribution liabilities.

Based on this comprehensive in vitro ADME assessment, Compound A is recommended for further development and in vivo pharmacokinetic studies. For Compound B , significant structural modifications would be required to improve its permeability and reduce its affinity for efflux transporters and plasma proteins before it could be reconsidered as a viable drug candidate. This data-driven approach to lead optimization underscores the critical role of early ADME profiling in navigating the complex path of drug development.

References

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The Azetidine Scaffold: A Privileged Motif in Modern Drug Discovery - A Comparative Guide

Author: BenchChem Technical Support Team. Date: January 2026

For decades, medicinal chemists have sought molecular scaffolds that offer a blend of structural rigidity, synthetic tractability, and favorable physicochemical properties. Among the pantheon of heterocyclic structures, the four-membered azetidine ring has emerged as a particularly valuable motif.[1] Its inherent ring strain and three-dimensional character provide a unique conformational constraint that can enhance binding affinity and selectivity for biological targets.[2] This guide delves into the successful application of the azetidine scaffold in drug development through in-depth case studies of two landmark drugs: the cholesterol absorption inhibitor, Ezetimibe, and the multi-targeted tyrosine kinase inhibitor, Axitinib. We will objectively compare their performance against established alternatives, providing supporting experimental data and detailed protocols to illustrate the scientific rigor behind their development.

The Strategic Advantage of the Azetidine Moiety

The incorporation of an azetidine ring into a drug candidate is a deliberate design choice aimed at conferring specific advantages.[3] The strained four-membered ring imparts a degree of conformational rigidity that can pre-organize the molecule into a bioactive conformation, thereby reducing the entropic penalty upon binding to its target.[2] This can translate to increased potency and ligand efficiency. Furthermore, the nitrogen atom within the azetidine ring can serve as a key hydrogen bond acceptor or a point for synthetic diversification, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[4]

Case Study 1: Ezetimibe - A Targeted Approach to Cholesterol Reduction

Ezetimibe represents a paradigm shift in the management of hypercholesterolemia. Unlike statins, which inhibit cholesterol synthesis in the liver, ezetimibe selectively blocks the absorption of dietary and biliary cholesterol in the small intestine.[5] This targeted mechanism of action is centered on its interaction with the Niemann-Pick C1-Like 1 (NPC1L1) protein, a critical transporter for intestinal cholesterol uptake.[6]

Mechanism of Action: A Lock-and-Key Interaction

Ezetimibe's core structure features a β-lactam (azetidin-2-one) ring, a key component for its biological activity. It binds directly to the NPC1L1 protein on the brush border of enterocytes, preventing the internalization of cholesterol.[6] This leads to a reduction in the delivery of cholesterol to the liver, which in turn upregulates the expression of LDL receptors on hepatocytes, promoting the clearance of LDL cholesterol from the bloodstream.[5]

cluster_enterocyte Enterocyte cluster_liver Hepatocyte NPC1L1 NPC1L1 Transporter Cholesterol Uptake Cholesterol Uptake NPC1L1->Cholesterol Uptake Mediates Cholesterol Dietary & Biliary Cholesterol Cholesterol->NPC1L1 Binds Ezetimibe Ezetimibe Ezetimibe->NPC1L1 Inhibits LDL Receptor LDL Receptor Cholesterol Uptake->LDL Receptor Reduced Cholesterol Delivery Leads to Upregulation LDL-C Clearance LDL-C Clearance LDL Receptor->LDL-C Clearance Increased

Caption: Mechanism of action of Ezetimibe.

Performance Comparison: Ezetimibe vs. Alternatives

Ezetimibe's clinical utility is often evaluated in the context of statin therapy, the cornerstone of cholesterol management, and older agents like bile acid sequestrants (e.g., cholestyramine).

Drug ClassMechanism of ActionAverage LDL-C Reduction (Monotherapy)Key AdvantagesKey Limitations
Ezetimibe Inhibits intestinal cholesterol absorption (NPC1L1 inhibitor)15-25%[7][8]Complementary to statins, well-tolerated[5]Less potent than statins as monotherapy[5]
Statins (e.g., Atorvastatin) Inhibits cholesterol synthesis (HMG-CoA reductase inhibitor)[6][9]30-60%Proven cardiovascular event reduction, potent LDL-C lowering[1]Muscle-related side effects, potential for drug interactions[5]
Bile Acid Sequestrants (e.g., Cholestyramine) Binds bile acids in the intestine, preventing reabsorption[3][10]15-30%Non-systemic absorption[11]Gastrointestinal side effects, can increase triglycerides[3]

As the data indicates, while statins offer more potent LDL-C reduction as monotherapy, the addition of ezetimibe to statin therapy provides a significant incremental benefit. A meta-analysis of clinical trials demonstrated that adding ezetimibe to a statin is more effective at lowering LDL-C than doubling the statin dose.[2]

Experimental Protocol: In Vitro NPC1L1 Binding Assay

This protocol outlines a competitive binding assay to determine the affinity of test compounds for the NPC1L1 protein.

Materials:

  • HEK293 cells stably overexpressing human NPC1L1

  • Radiolabeled ezetimibe (e.g., [³H]-ezetimibe)

  • Test compounds (including unlabeled ezetimibe as a positive control)

  • Binding buffer (e.g., PBS with 0.1% BSA)

  • Scintillation fluid and counter

Procedure:

  • Cell Preparation: Culture and harvest HEK293-NPC1L1 cells. Prepare a cell membrane fraction by homogenization and centrifugation.

  • Assay Setup: In a 96-well plate, add the cell membrane preparation to each well.

  • Competitive Binding: Add increasing concentrations of the test compound or unlabeled ezetimibe to the wells.

  • Radioligand Addition: Add a fixed concentration of [³H]-ezetimibe to all wells.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 2 hours) to allow binding to reach equilibrium.

  • Separation of Bound and Free Ligand: Rapidly filter the contents of each well through a glass fiber filter mat to separate the membrane-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold binding buffer to remove non-specific binding.

  • Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the specific binding of the radioligand.

Case Study 2: Axitinib - A Potent and Selective Angiogenesis Inhibitor

Axitinib is a second-generation tyrosine kinase inhibitor (TKI) that has demonstrated significant efficacy in the treatment of advanced renal cell carcinoma (RCC).[12] Its design incorporates an azetidine moiety, which contributes to its potent and selective inhibition of vascular endothelial growth factor receptors (VEGFRs).

Mechanism of Action: Targeting the Engine of Tumor Growth

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. VEGFRs are key regulators of angiogenesis. Axitinib potently and selectively inhibits VEGFR-1, -2, and -3, thereby blocking the downstream signaling pathways that lead to endothelial cell proliferation, migration, and survival.[12] This effectively "starves" the tumor of its blood supply.

cluster_cell Endothelial Cell VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binds & Activates Downstream Signaling Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream Signaling Initiates Axitinib Axitinib Axitinib->VEGFR Inhibits Angiogenesis Angiogenesis (Proliferation, Migration, Survival) Downstream Signaling->Angiogenesis Promotes

Caption: Mechanism of action of Axitinib.

Performance Comparison: Axitinib vs. Other VEGFR TKIs

Axitinib's performance is best understood when compared to other multi-targeted TKIs used in the treatment of RCC, such as sunitinib and sorafenib.

DrugKey TargetsIC50 for VEGFR-2 (nM)Median Progression-Free Survival (PFS) in second-line mRCC
Axitinib VEGFR-1, -2, -3[13]0.2[13][14]6.7 months[15]
Sunitinib VEGFRs, PDGFRs, c-KIT[16]80[16]4.7 months[15]
Sorafenib VEGFRs, PDGFRs, RAF kinases[4][17]90Not directly compared in the same pivotal trial as Axitinib, but generally considered less potent in the second-line setting.

Clinical trial data has demonstrated the superiority of axitinib over sorafenib in the second-line treatment of metastatic RCC, with a significantly longer progression-free survival.[15] This enhanced efficacy is attributed to axitinib's more potent and selective inhibition of VEGFRs.[12]

Experimental Protocol: In Vitro VEGFR-2 Kinase Assay

This protocol describes a luminescence-based assay to determine the inhibitory activity of test compounds against VEGFR-2 kinase.[18][19]

Materials:

  • Recombinant human VEGFR-2 kinase

  • Kinase buffer (e.g., 40 mM Tris-HCl, pH 7.4, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • ATP

  • Poly (Glu, Tyr) 4:1 substrate

  • Test compounds (including axitinib as a positive control)

  • ADP-Glo™ Kinase Assay kit (Promega)

  • Luminometer

Procedure:

  • Reagent Preparation: Prepare serial dilutions of the test compound in kinase buffer. Prepare a solution of VEGFR-2 kinase and the substrate in kinase buffer.

  • Assay Setup: In a 96-well plate, add the test compound dilutions to the respective wells.

  • Kinase Reaction Initiation: Add the VEGFR-2 kinase and substrate solution to all wells.

  • ATP Addition: Initiate the kinase reaction by adding ATP to all wells.

  • Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).

  • Stopping the Reaction: Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.

  • ADP to ATP Conversion: Add Kinase Detection Reagent to each well to convert the generated ADP to ATP.

  • Luminescence Measurement: Measure the luminescence signal using a luminometer. The luminescence signal is proportional to the amount of ADP formed and is inversely correlated with the kinase activity.

  • Data Analysis: Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Calculate the IC50 value, which is the concentration of the test compound that inhibits 50% of the kinase activity.

Prepare Reagents 1. Prepare Reagents (Test Compound, Kinase, Substrate, ATP) Assay Setup 2. Assay Setup (Add Test Compound to Plate) Prepare Reagents->Assay Setup Initiate Reaction 3. Initiate Kinase Reaction (Add Kinase, Substrate, and ATP) Assay Setup->Initiate Reaction Incubate 4. Incubate (30°C for 60 min) Initiate Reaction->Incubate Stop Reaction 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) Incubate->Stop Reaction Convert ADP to ATP 6. Convert ADP to ATP (Add Kinase Detection Reagent) Stop Reaction->Convert ADP to ATP Measure Luminescence 7. Measure Luminescence Convert ADP to ATP->Measure Luminescence Data Analysis 8. Data Analysis (Calculate IC50) Measure Luminescence->Data Analysis

Caption: Experimental workflow for the in vitro VEGFR-2 kinase assay.

Conclusion

The case studies of ezetimibe and axitinib highlight the profound impact that a well-chosen molecular scaffold can have on the success of a drug. The azetidine ring, with its unique structural and electronic properties, has proven to be a valuable tool in the medicinal chemist's arsenal, enabling the development of highly effective and targeted therapies. By understanding the principles behind their design and the rigorous experimental evaluation that underpins their clinical use, researchers and drug development professionals can continue to leverage the power of privileged scaffolds like azetidine to create the next generation of innovative medicines.

References

  • Morrone D, Weintraub WS, Toth PP, et al. Comparative efficacy of the addition of ezetimibe to statin vs statin titration in patients with hypercholesterolaemia: systematic review and meta-analysis. PubMed. [Link]

  • The ASCO Post. Axitinib Improves Progression-free Survival over Sorafenib in Advanced Renal Cell Carcinoma. The ASCO Post. July 15, 2011. [Link]

  • Pediatric Oncall. Cholestyramine - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose. Drug Index. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Ezetimibe vs. Statins: A Comparative Look at Lipid-Lowering Strategies. [Link]

  • PubMed. Sorafenib in renal cell carcinoma. [Link]

  • The ASCO Post. Significantly Longer Survival with Axitinib Compared to Sorafenib in Patients with Renal Cell Carcinoma. The ASCO Post. December 15, 2011. [Link]

  • Rizzo M, Berneis K. The effects of ezetimibe on LDL-cholesterol: Quantitative or qualitative changes?
  • R Discovery. What is the mechanism of action of atorvastatin as described in the literature? [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind Cholestyramine: How It Works for Your Health. [Link]

  • Patsnap Synapse. What is the mechanism of Cholestyramine? [Link]

  • Drugs.com. Atorvastatin Uses, Dosage, Side Effects. [Link]

  • Hutson TE, Lesovoy V, Al-Shukri S, et al. Axitinib versus sorafenib as first-line therapy in patients with metastatic renal-cell carcinoma: a randomised open-label phase 3 trial. The Lancet Oncology. 2013;14(13):1287-1294.
  • Strumberg D. Sorafenib in renal cell carcinoma. Clinical cancer research : an official journal of the American Association for Cancer Research. 2007;13(2 Pt 2):678s-683s.
  • Medical News Today. How Lipitor works: Mechanism of action explained. [Link]

  • Toth PP. Ezetimibe: an overview of its low-density lipoprotein cholesterol lowering efficacy. The American journal of cardiovascular drugs : drugs, devices, and other interventions. 2006;6(6):383-391.
  • Dr.Oracle. What is the mechanism of action of Atorvastatin (Lipitor)? [Link]

  • Zhang Z, Zhang X, Liu H, et al. Comparative efficacy and safety of axitinib versus sorafenib in metastatic renal cell carcinoma: a systematic review and meta-analysis. Drug design, development and therapy. 2016;10:1927-1935.
  • Guragain B, Shrestha DB, Dhakal P, et al. Atorvastatin.
  • Motzer RJ, Escudier B, Tomczak P, et al. Axitinib versus sorafenib as second-line treatment for advanced renal cell carcinoma: overall survival analysis and updated results from a randomised phase 3 trial. The Lancet Oncology. 2013;14(5):426-434.
  • Hahn F, Nuhn P, Toth C, et al. Comparison of axitinib and sunitinib as first-line treatment for metastatic kidney cancer. Future science OA. 2021;7(8):FSO730.
  • Lent-Schochet D, Jialal I. Cholestyramine Resin.
  • Jones C, D'Agostino J. Ezetimibe: an update on its clinical usefulness in specific patient groups. Therapeutic advances in chronic disease. 2016;7(1):45-56.
  • Escudier B, Eisen T, Stadler WM, et al. Sorafenib in Advanced Clear-Cell Renal-Cell Carcinoma. The New England journal of medicine. 2007;356(2):125-134.
  • The ASCO Post. Extended Follow-up of KEYNOTE-426: First-Line Pembrolizumab/Axitinib vs Sunitinib in Advanced Renal Cell Carcinoma. The ASCO Post. November 5, 2020. [Link]

  • YouTube. Pharmacology of Sorafenib (Soratib, Sorafenat); Pharmacokinetics, Mechanism of Action, Uses, Effects. [Link]

  • Hagiwara Y, Kimura T, Ikarugi K, et al. Outcomes of axitinib versus sunitinib as first-line therapy to patients with metastatic renal cell carcinoma in the immune-oncology era. Cancer medicine. 2021;10(14):4853-4863.
  • Wilhelm SM, Carter C, Tang L, et al. Preclinical overview of sorafenib, a multikinase inhibitor that targets both Raf and VEGF and PDGF receptor tyrosine kinase signaling. Cancer research. 2006;66(24):11899-11906.
  • ResearchGate. Inhibitory activity of axitinib derivatives against VEGFR-2 kinase. [Link]

  • Hagiwara Y, Kimura T, Ikarugi K, et al. Outcomes of axitinib versus sunitinib as first-line therapy to patients with metastatic renal cell carcinoma in the immune-oncology era. Cancer Med. 2021;10(14):4853-4863.
  • GoodRx. Zetia vs. Atorvastatin for High Cholesterol: Important Differences and Potential Risks. [Link]

  • Rizzo M, Berneis K. The effects of ezetimibe on LDL-cholesterol: quantitative or qualitative changes?
  • Toth PP, Morrone D, Weintraub WS, et al. Ezetimibe Use and LDL-C Goal Achievement: A Retrospective Database Analysis of Patients with Clinical Atherosclerotic Cardiovascular Disease or Probable Heterozygous Familial Hypercholesterolemia. Journal of managed care & specialty pharmacy. 2017;23(8):851-859.
  • Hu-Lowe DD, Zou HY, Grazzini ML, et al. Nonclinical antiangiogenesis and antitumor activities of axitinib (AG-013736), an oral, potent, and selective inhibitor of vascular endothelial growth factor receptor tyrosine kinases 1, 2, 3. Clinical cancer research : an official journal of the American Association for Cancer Research. 2008;14(22):7272-7283.
  • Ovid. Efficacy and safety of ezetimibe and ezetimibe... : Aging Health. [Link]

  • British Heart Foundation. 4 statin alternatives that lower cholesterol. [Link]

  • ResearchGate. IC50 comparison of sunitinib, 14, and 15 against VEGFR-2 and PDGFRβ. [Link]

  • VJOncology. Final results of avelumab and axitinib in RCC in the JAVELIN Renal 101 trial. [Link]

  • BPS Bioscience. VEGFR2 (KDR) Kinase Assay Kit. [Link]

  • El-Damasy AK, Lee JA, Seo SH, et al. Design, Synthesis, Molecular Modeling, and Anticancer Evaluation of New VEGFR-2 Inhibitors Based on the Indolin-2-One Scaffold. Molecules (Basel, Switzerland). 2020;25(23):E5642.
  • Finlay D, Kettle J, Lamont G, et al. Characterisation of tyrosine kinase inhibitor-receptor interactions at VEGFR2 using sunitinib-red and nanoBRET. British journal of pharmacology. 2021;178(10):2156-2173.
  • Lee H, Kim Y, Kim H, et al. MMPP is a novel VEGFR2 inhibitor that suppresses angiogenesis via VEGFR2/AKT/ERK/NF-κB pathway. BMB reports. 2018;51(10):522-527.

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a detailed protocol for the safe and compliant disposal of 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride. As a fluorinated heterocyclic compound and a dihydrochloride salt, this substance requires careful handling to mitigate risks to personnel and the environment. The procedures outlined below are grounded in established safety principles for handling halogenated organic compounds and acidic salts, ensuring a self-validating system of laboratory safety.

Hazard Identification and Risk Assessment

Key Hazard Information: Based on analogous compounds, this compound is anticipated to have the following hazard classifications[1][2]:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H332: Harmful if inhaled.

  • H335: May cause respiratory irritation.

Hazardous Decomposition Products: Upon combustion, this compound may produce toxic and corrosive gases, including[3]:

  • Carbon monoxide (CO) and Carbon dioxide (CO2)

  • Nitrogen oxides (NOx)

  • Hydrogen fluoride (HF)

  • Hydrogen chloride (HCl) gas

Due to these hazards, all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE) and within a certified chemical fume hood.

Chemical Properties and Data Summary

A clear understanding of the chemical's properties is fundamental to its safe handling and disposal.

PropertyValueSource
Chemical Name (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride[4]
CAS Number 1403763-31-4 (for the (S)-enantiomer)[2][4]
Molecular Formula C7H15Cl2FN2[2]
Molecular Weight 217.11 g/mol [2]
Appearance Solid[4]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound Start Start: Unused or Waste This compound Assess_Quantity Assess Quantity of Waste Start->Assess_Quantity Small_Spill Small Spill or Residue Assess_Quantity->Small_Spill < 1g Bulk_Waste Bulk Waste (Unused Product, Contaminated Materials) Assess_Quantity->Bulk_Waste > 1g Decontaminate Decontaminate Spill Area with Absorbent Material Small_Spill->Decontaminate Collect_Waste Collect Waste in a Designated, Labeled Container Bulk_Waste->Collect_Waste Decontaminate->Collect_Waste Label_Container Label Container: 'Hazardous Waste' 'Halogenated Organic Compounds' 'Corrosive Solids' Collect_Waste->Label_Container Segregate Segregate from Incompatible Materials (e.g., strong bases, oxidizing agents) Label_Container->Segregate Store Store in a Cool, Dry, Well-Ventilated Area Segregate->Store Contact_EHS Contact Institutional Environmental Health & Safety (EHS) for Pickup and Disposal Store->Contact_EHS End End: Proper Disposal Contact_EHS->End

Caption: Decision workflow for the safe disposal of this compound.

Step-by-Step Disposal Protocol

This protocol provides a detailed methodology for the safe disposal of this compound.

4.1. Personal Protective Equipment (PPE) Before handling the compound, ensure the following PPE is worn[1]:

  • Gloves: Nitrile or other chemically resistant gloves.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat.

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If dust is generated, a NIOSH-approved respirator may be necessary.

4.2. Waste Collection and Segregation

  • Designated Waste Container: Use a dedicated, properly labeled hazardous waste container for all waste containing this compound. The container must be in good condition, compatible with the chemical, and have a secure, tight-fitting lid[5].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," the full chemical name: "this compound," and appropriate hazard warnings (e.g., "Corrosive," "Toxic," "Halogenated Organic")[5][6].

  • Segregation: This compound is a halogenated organic material. It is imperative to collect it separately from non-halogenated chemical waste to ensure proper disposal by your institution's waste management provider[5][6].

  • Incompatible Materials: Do not mix this waste with strong bases or strong oxidizing agents, as this can lead to hazardous reactions[3].

  • Spill Cleanup: In the event of a small spill, carefully sweep up the solid material and place it into the designated hazardous waste container. Avoid generating dust. The spill area should then be decontaminated with a suitable solvent (e.g., soap and water), with the cleaning materials also being disposed of as hazardous waste[7].

4.3. Neutralization of the Dihydrochloride Salt (for aqueous solutions)

While the solid should be disposed of via a certified hazardous waste handler, any aqueous solutions containing this compound will be acidic due to the dihydrochloride salt.

  • pH Check: Before any consideration of drain disposal (which is generally not recommended for this compound), the pH of the solution must be checked.

  • Neutralization: If institutional policy allows for the neutralization of acidic waste, slowly add a weak base, such as sodium bicarbonate (baking soda), to the aqueous solution in a suitable container within a fume hood. The reaction is complete when fizzing ceases, and the pH is between 6 and 8.[8]

  • Important Note: Neutralization renders the solution less corrosive but does not eliminate the hazards associated with the fluorinated organic component. Therefore, the neutralized solution should still be collected as halogenated hazardous waste.

4.4. Final Disposal Procedure

  • Storage: Store the sealed and labeled hazardous waste container in a designated satellite accumulation area that is cool, dry, and well-ventilated[1].

  • EHS Contact: Arrange for the disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office. Follow all institutional and local regulations for hazardous waste pickup and disposal.[6]

References

  • Lab Alley. (n.d.). How to dispose of hydrochloric acid. Retrieved from [Link]

  • Indian Chemical Network. (n.d.). (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride Supplier in Mumbai. Retrieved from [Link]

  • Braun Research Group, University of Illinois Urbana-Champaign. (n.d.). Standard Operating Procedure: Halogenated Organic Liquids. Retrieved from [Link]

Sources

Comprehensive Safety and Handling Guide for 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety protocols and operational procedures for handling 1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride in a laboratory setting. As a trusted partner in your research, we aim to deliver value beyond the product itself by equipping you with the critical information needed to ensure a safe and efficient workflow. The following procedures are based on the known hazards of structurally similar compounds and established best practices for handling fluorinated amine hydrochlorides.

While a specific Safety Data Sheet (SDS) for this compound is not publicly available, data from close structural analogs, such as 1-(Azetidin-3-YL)pyrrolidine dihydrochloride and (S)-1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride, provide a strong basis for hazard assessment.[1][2] These analogs are classified as harmful if swallowed, causing skin and eye irritation, and potentially causing respiratory irritation.[1][2] The presence of a fluorine atom and a dihydrochloride salt structure necessitates a cautious approach, focusing on avoiding dust inhalation, skin and eye contact, and ingestion.

Hazard Identification and Risk Assessment

Based on analogous compounds, this compound is expected to carry the following GHS Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.[1][2][3]

  • H319: Causes serious eye irritation.[1][2][3]

  • H332: Harmful if inhaled.[2]

  • H335: May cause respiratory irritation.[1][2]

The primary risks associated with this compound are exposure to the powdered form through inhalation and dermal contact, and to solutions through splashes or spills. The dihydrochloride salt may also contribute to its irritant properties.

Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial for minimizing exposure. The following table summarizes the required PPE for various stages of handling.

Operation Engineering Controls Gloves Eye/Face Protection Body Protection Respiratory Protection
Receiving & Unpacking General Laboratory VentilationNitrile GlovesSafety Glasses with Side ShieldsLab CoatNot typically required
Weighing & Aliquoting (Solid) Certified Chemical Fume HoodDouble-gloved Nitrile GlovesChemical Splash Goggles & Face ShieldLab CoatN95 Dust Mask or higher
Solution Preparation & Handling Certified Chemical Fume HoodNitrile GlovesChemical Splash GogglesLab CoatNot required if in fume hood
Waste Disposal Certified Chemical Fume HoodNitrile GlovesChemical Splash GogglesLab CoatNot typically required

Causality of PPE Choices:

  • Fume Hood: Essential for handling the solid to prevent inhalation of fine dust particles, which can cause respiratory irritation.[1][3]

  • Double-Gloving: Recommended when handling the solid to provide an extra barrier against fine particulates that may breach the outer glove.

  • Goggles & Face Shield: The combination is mandated when weighing the solid due to the high risk of fine powder becoming airborne and causing serious eye irritation.[1][2]

  • N95 Respirator: Necessary to prevent inhalation of aerosolized particles during weighing, a primary route of exposure that can be harmful.[2]

Safe Handling and Operational Workflow

Adherence to a systematic workflow is fundamental to laboratory safety. The following diagram and procedural steps outline the lifecycle of handling this compound in the lab.

G cluster_prep Preparation & Engineering Controls cluster_handling Handling Protocol cluster_disposal Disposal & Decontamination Prep Conduct Risk Assessment VerifyHood Verify Fume Hood Certification Prep->VerifyHood LocateSafety Locate Eyewash/Safety Shower VerifyHood->LocateSafety DonPPE Don Appropriate PPE LocateSafety->DonPPE Proceed to Handling Receive Receive & Inspect Package Store Store in Cool, Dry, Well-Ventilated Area Receive->Store Store->DonPPE Weigh Weigh Solid in Fume Hood DonPPE->Weigh PrepareSol Prepare Solution in Fume Hood Weigh->PrepareSol Experiment Conduct Experiment PrepareSol->Experiment Segregate Segregate Halogenated Waste Experiment->Segregate Proceed to Disposal Decontaminate Decontaminate Glassware & Surfaces Experiment->Decontaminate Dispose Dispose via EHS Protocol Segregate->Dispose DoffPPE Doff & Dispose of PPE Decontaminate->DoffPPE Wash Wash Hands Thoroughly DoffPPE->Wash

Caption: Safe Handling Workflow for this compound.

Step-by-Step Handling Protocol
  • Preparation and Pre-Handling:

    • Before beginning work, ensure a chemical fume hood is certified and functioning correctly.

    • Locate the nearest eyewash station and safety shower and verify they are unobstructed.[1]

    • Prepare all necessary equipment (spatulas, weigh boats, glassware, solvents) and place them inside the fume hood to minimize movement in and out of the containment area.

  • Handling the Solid Compound (Weighing and Aliquoting):

    • Always handle the solid form of this compound inside a certified chemical fume hood to prevent dust generation and inhalation.[3]

    • Don all required PPE as specified in the table, including a face shield over chemical splash goggles and an N95 respirator.

    • Carefully open the container. Avoid creating puffs of air that could aerosolize the powder.

    • Use a clean spatula to transfer the desired amount of the compound to a weigh boat. Minimize the drop height to prevent dust formation.

    • Tightly reseal the container immediately after use.

  • Solution Preparation:

    • Perform all solution preparations within the fume hood.

    • Slowly add the weighed solid to the desired solvent.

    • If the dissolution is exothermic, add the solid in small portions and allow the solution to cool.

Emergency Procedures

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes. If skin irritation occurs, seek medical advice.[1][3]

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[1]

  • Inhalation: Move the affected person to fresh air and keep them in a position comfortable for breathing. If the person feels unwell, call a poison center or doctor.[1]

  • Ingestion: Rinse mouth with water. Do NOT induce vomiting. Call a poison center or doctor immediately if you feel unwell.[1]

  • Spills: For small spills of the solid, carefully sweep up the material, avoiding dust generation, and place it in a sealed container for disposal. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. Ensure the area is well-ventilated.

Storage and Disposal Plan

Storage:

  • Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[1][4]

  • Keep it away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[5][6] Upon decomposition, this compound may produce hazardous gases including nitrogen oxides, carbon oxides, hydrogen fluoride, and hydrogen chloride gas.[5]

Disposal:

  • Waste Segregation: As a fluorinated organic compound, all waste containing this compound must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.

  • Professional Disposal: Do not dispose of this chemical down the drain or in regular trash. All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department in accordance with local, state, and federal regulations.

  • Container Disposal: Empty containers should be rinsed three times with a suitable solvent. The rinsate must be collected and disposed of as halogenated organic waste.

By adhering to these guidelines, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

  • Google Cloud (n.d.). What are the Health and Safety Guidelines for Using Amines?.
  • Google Cloud (n.d.). How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide.

Sources

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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride
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Reactant of Route 2
1-(Azetidin-3-yl)-3-fluoropyrrolidine dihydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.